molecular formula C25H51NO13 B8099031 Amino-PEG11-acid

Amino-PEG11-acid

Número de catálogo: B8099031
Peso molecular: 573.7 g/mol
Clave InChI: GDCVFOGCWAPRRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H2N-PEG11-CH2CH2COOH (Amino-PEG11-Acid) is a heterobifunctional poly(ethylene glycol) (PEG) derivative featuring a terminal amine (-NH2) and a terminal carboxylic acid (-COOH), connected by a spacer of 11 ethylene oxide units . This molecular architecture makes it an invaluable tool for bioconjugation, serving as a crosslinker to connect two different molecules, such as a protein and a nanoparticle, through stable amide bonds . The elongated PEG11 spacer is particularly advantageous as it provides flexibility, increases water solubility, and reduces steric hindrance and non-specific binding, thereby enhancing the efficiency of the conjugation process and the stability of the resulting bioconjugates . In research applications, this reagent is extensively utilized for the PEGylation of proteins and peptides to improve their pharmacokinetic properties, such as increasing circulation half-life and reducing immunogenicity . It is also widely employed in surface functionalization and material science, where the amine group can be used to modify surfaces (e.g., gold, silica) or polymers, while the carboxylic acid end allows for further covalent attachment of biomolecules or other functional groups, creating non-fouling surfaces on medical devices and biosensors . Furthermore, H2N-PEG11-CH2CH2COOH plays a critical role in the development of advanced nanomedicines, where it is used to functionalize nanoparticles, liposomes, and drug carriers to improve their colloidal stability, dispersity, and biocompatibility in aqueous solutions . The product is typically supplied as a viscous liquid and must be stored at -18°C or below, protected from light and moisture, to maintain the reactivity of its functional groups . It is essential to note that this product is intended for Research Use Only and is not approved for human consumption, diagnostic procedures, or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on molecular weight, purity (often >97%), and detailed storage instructions .

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51NO13/c26-2-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-24-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-29-3-1-25(27)28/h1-24,26H2,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCVFOGCWAPRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG11-acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Amino-PEG11-acid is a heterobifunctional linker molecule that has garnered significant interest in the fields of bioconjugation and drug development. Its structure, featuring a primary amine at one end and a carboxylic acid at the other, connected by an eleven-unit polyethylene (B3416737) glycol (PEG) chain, provides a versatile platform for covalently linking different molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Data

This compound's utility is rooted in its defined chemical structure and physicochemical properties. The PEG linker enhances aqueous solubility, reduces aggregation of conjugated molecules, and can minimize immunogenicity.

PropertyValueSource
Chemical Formula C25H51NO13[1]
Molecular Weight 573.67 g/mol [1]
CAS Number 1616426-12-0[1][2][3]
Appearance White solid to colorless liquid[4]
Solubility Soluble in water, DMSO, and DMF[5]

Note: The properties of the closely related Amino-PEG11-amine (CAS: 479200-82-3) are often cited, with a molecular weight of 544.68 g/mol and formula C24H52N2O11.[4][5][6][7][8][9][10]

Synthesis of Heterobifunctional PEGs

The synthesis of heterobifunctional PEGs, such as this compound, typically involves a multi-step process starting from a symmetrical PEG diol. A general approach is outlined below:

  • Monoprotection: One hydroxyl group of the PEG diol is protected with a suitable protecting group to allow for selective modification of the other end.

  • Activation and Functionalization of the Free Hydroxyl: The unprotected hydroxyl group is activated, often by conversion to a better leaving group like a tosylate or mesylate. This is followed by nucleophilic substitution to introduce one of the desired functional groups (e.g., an azide (B81097) as a precursor to the amine).

  • Deprotection and Functionalization of the Second Terminus: The protecting group on the first hydroxyl is removed, and this end is then functionalized to introduce the second desired group (e.g., oxidation to a carboxylic acid).

  • Final Deprotection/Conversion: If necessary, any remaining protecting groups are removed, or precursor functional groups (like azide) are converted to the final desired functionality (amine).

A versatile route for synthesizing heterobifunctional PEGs involves the selective monotosylation of a linear, symmetrical PEG as a key step. The tosyl group can then be displaced by various nucleophiles to introduce functionalities like an azide, which can subsequently be reduced to an amine. The other hydroxyl end can be modified to introduce the carboxylic acid.

Experimental Protocols

The dual functionality of this compound allows for a variety of conjugation strategies. The following are representative protocols for the utilization of its amine and carboxylic acid moieties.

Protocol 1: Amine-Reactive Conjugation via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid end of this compound to a primary amine-containing molecule, such as a protein.

Materials:

  • This compound

  • Molecule with primary amines (e.g., protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.

  • Conjugation to the Target Molecule:

    • Dissolve the amine-containing molecule in Conjugation Buffer.

    • Immediately add the activated this compound solution to the target molecule solution. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Carboxyl-Reactive Conjugation via Amine End

This protocol outlines the conjugation of the amine end of this compound to a molecule containing an activated carboxylic acid, such as an NHS ester.

Materials:

  • This compound

  • Molecule with an activated carboxyl group (e.g., NHS ester)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0 (Do not use buffers containing primary amines like Tris)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Conjugation Reaction:

    • Dissolve the molecule with the activated carboxyl group in a suitable solvent (e.g., DMSO or DMF).

    • Dissolve this compound in the Reaction Buffer.

    • Add the activated carboxyl molecule solution to the this compound solution. The molar ratio will depend on the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • If there is an excess of the activated carboxyl molecule, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification:

    • Purify the conjugate using a desalting column or other chromatographic methods to remove unreacted starting materials and byproducts.

Application in PROTAC Development

A major application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][11] The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[]

The length and flexibility of the PEG linker are crucial for optimal PROTAC activity, and different target-E3 ligase pairs often require linkers of different lengths for maximal degradation. PEG linkers, such as the 11-unit chain in this compound, offer good water solubility and biocompatibility to the resulting PROTAC molecule.

PROTAC Mechanism and the Role of the Linker

The general mechanism of action for a PROTAC is a catalytic cycle that involves the following steps:

  • The PROTAC, with its two distinct ligands connected by a linker, simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase.

  • This binding event forms a ternary complex (POI-PROTAC-E3 ligase). The linker's role is to bridge the two proteins in a productive orientation.

  • Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

  • The POI is polyubiquitinated, marking it for degradation.

  • The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • The PROTAC is then released and can bind to another POI and E3 ligase, continuing the degradation cycle.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

Caption: The catalytic cycle of a PROTAC, where the linker facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

Example: Targeting BRD4 in Cancer

Bromodomain-containing protein 4 (BRD4) is a transcriptional coactivator that plays a key role in the expression of oncogenes such as c-Myc. PROTACs have been developed to target BRD4 for degradation, offering a promising therapeutic strategy for various cancers. While specific studies may optimize linker length, a PEG-based linker like that in this compound can be used to connect a BRD4 inhibitor (like JQ1) to a ligand for an E3 ligase (such as the von Hippel-Lindau E3 ligase, VHL).

The resulting PROTAC would then induce the degradation of BRD4, leading to the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation.

BRD4_Signaling_Pathway cluster_1 BRD4 Signaling and PROTAC Intervention BRD4 BRD4 Gene_Transcription Gene Transcription (e.g., c-Myc) BRD4->Gene_Transcription Promotes Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to Transcription_Factors Transcription Factors Transcription_Factors->Gene_Transcription Activates Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation Drives PROTAC BRD4 PROTAC (with PEG11 linker) PROTAC->BRD4 Induces Degradation->Gene_Transcription Inhibits

Caption: A simplified diagram of the BRD4 signaling pathway and its inhibition by a BRD4-targeting PROTAC, which leads to the degradation of BRD4 and suppression of downstream oncogenic signaling.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its well-defined structure, with a flexible and hydrophilic PEG spacer and reactive amine and carboxylic acid termini, makes it highly suitable for a range of bioconjugation applications. Its use as a linker in PROTACs is particularly noteworthy, as it enables the development of novel therapeutics that can target and degrade disease-causing proteins. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this compound in research and development.

References

An In-depth Technical Guide to Amino-PEG11-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG11-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and provides standardized protocols for its application in modifying proteins, peptides, and other biomolecules.

Introduction to this compound

This compound, also known as Amine-PEG11-Propionic Acid, is a discrete polyethylene (B3416737) glycol (dPEG®) linker. It features a terminal primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, separated by a hydrophilic 11-unit polyethylene glycol chain. This specific structure offers significant advantages in bioconjugation, including enhanced water solubility, biocompatibility, and precise control over linker length, which is crucial for maintaining the biological activity of the conjugated molecules.[1][2]

The heterobifunctional nature of this compound allows for the sequential and controlled conjugation of two different molecules. The amine group can react with activated esters (like NHS esters), while the carboxylic acid can be activated to react with primary amines on a target biomolecule, such as the lysine (B10760008) residues of a protein.[2] This versatility makes it an invaluable tool for creating antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound consists of a flexible polyethylene glycol chain of 11 ethylene (B1197577) oxide units, flanked by an amino group and a propionic acid group. While a specific CAS number for this compound is not readily found in public databases, the compound is commercially available from specialized suppliers.[1]

Chemical Structure:

H₂N-(CH₂CH₂O)₁₁-CH₂CH₂COOH

Below is a summary of its key chemical and physical properties.

PropertyValueSource
Molecular Formula C₂₅H₅₁NO₁₃Calculated
Molecular Weight 573.67 g/mol Calculated
Appearance White to off-white solid or viscous oil[3]
Solubility Soluble in water, DMSO, DMF, and methylene (B1212753) chloride. Less soluble in alcohols and toluene. Insoluble in ether.[3]
Storage Store at -20°C, protected from moisture.[4]

Applications in Bioconjugation

The primary application of this compound is as a crosslinking agent to covalently link two molecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce steric hindrance.[1] A common application is in PEGylation, the process of attaching PEG chains to proteins or peptides to improve their pharmacokinetic and pharmacodynamic properties.

General Bioconjugation Workflow

The conjugation process typically involves a two-step reaction to ensure specificity and control over the linkage. The following diagram illustrates a general workflow for conjugating a drug molecule to a protein using this compound.

Bioconjugation_Workflow cluster_0 Step 1: Linker-Drug Conjugation cluster_1 Step 2: Protein Conjugation cluster_2 Purification & Analysis Drug Drug with -NH2 group Conjugate1 Drug-PEG11-NH2 Drug->Conjugate1 EDC/NHS Chemistry Linker_COOH This compound (activated -COOH end) Linker_COOH->Conjugate1 Protein Protein with -COOH group Final_Conjugate Protein-PEG11-Drug Conjugate Protein->Final_Conjugate EDC/NHS Chemistry Conjugate1_amine Drug-PEG11-NH2 Conjugate1_amine->Final_Conjugate Purification Purification (e.g., SEC-HPLC) Final_Conjugate->Purification Analysis Analysis (e.g., MALDI-TOF MS) Purification->Analysis

Bioconjugation workflow using this compound.

Experimental Protocols

Protocol for EDC/NHS Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid end of this compound and its subsequent conjugation to the primary amines (e.g., lysine residues) of a protein.

Materials:

  • This compound

  • Protein to be conjugated

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer to achieve a desired final concentration (e.g., 1-5 mM).

    • Add EDC and NHS (or Sulfo-NHS) from their stock solutions to a final concentration of 1.2-1.5 molar excess over the this compound.

    • Incubate the reaction for 15 minutes at room temperature to generate the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Analytical Characterization Workflow

The successful conjugation and the degree of PEGylation need to be confirmed and quantified. The following diagram outlines a typical analytical workflow.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Quantitative Analysis cluster_2 Mass Confirmation Sample Purified Conjugate SDS_PAGE SDS-PAGE Sample->SDS_PAGE HPLC SEC-HPLC Sample->HPLC MS MALDI-TOF MS Sample->MS Result1 Qualitative Assessment (Shift in MW) SDS_PAGE->Result1 Result2 Quantification of PEGylation Degree HPLC->Result2 Result3 Confirmation of Conjugate Mass MS->Result3

Analytical workflow for PEGylated proteins.
Protocol for Quantification of PEGylation by HPLC

Reversed-phase or size-exclusion high-performance liquid chromatography (HPLC) can be used to separate the PEGylated protein from the unconjugated protein and quantify the degree of PEGylation.

Materials and Equipment:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C4 or C18 for RP-HPLC, or a size-exclusion column)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Purified conjugate sample

  • Unconjugated protein standard

Procedure:

  • Sample Preparation:

    • Dilute the purified conjugate and the unconjugated protein standard in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject 20-50 µL of the sample.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The PEGylated protein will typically elute at a different retention time than the unconjugated protein.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the conjugated and unconjugated species.

    • The degree of PEGylation can be estimated from the ratio of these peak areas.

Protocol for MALDI-TOF Mass Spectrometry Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique to confirm the molecular weight of the PEGylated protein.[5]

Materials and Equipment:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • Purified and desalted conjugate sample (~0.1 mg/mL)

Procedure:

  • Sample Preparation:

    • Mix the purified conjugate sample 1:1 (v/v) with the matrix solution.

  • Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely to facilitate co-crystallization.

  • Mass Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range. The mass of the PEGylated protein will be higher than the unconjugated protein by the mass of the attached this compound linker(s).

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and heterobifunctional nature enable the precise and controlled synthesis of complex bioconjugates with improved therapeutic potential. The experimental protocols provided in this guide offer a starting point for the successful application and characterization of this compound in a variety of research and development settings.

References

An In-depth Technical Guide to Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical and physical properties of crosslinking agents is paramount for the successful development of novel therapeutics and diagnostics. This guide provides a comprehensive overview of Amino-PEG11-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

Core Properties and Specifications

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) derivative featuring a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by an 11-unit polyethylene glycol chain.[1] This well-defined structure ensures homogeneity in the final conjugate, a critical factor for therapeutic applications and regulatory approval.[1] The hydrophilic PEG spacer enhances the water solubility and biocompatibility of the conjugated molecules, often reducing non-specific protein adsorption and improving in vivo stability.[1][2][3]

Quantitative Data Summary
PropertyValueSource
Molecular Weight 573.67 g/mol [4]
Chemical Formula C25H49NO13Inferred from structure
Purity ≥95%[5]
Spacer Arm Length ~4.8 nm (48 Å)[5]
Appearance White solid or colorless liquid[6]

Applications in Research and Drug Development

The bifunctional nature of this compound allows for the covalent linkage of two different molecules.[7] The primary amine can react with moieties such as carboxylic acids or isocyanates, while the carboxylic acid can be conjugated to amines or alcohols.[7] This versatility makes it an ideal crosslinker in various applications:

  • PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[4]

  • Drug Delivery: PEGylation, the process of conjugating PEG linkers to therapeutic molecules, can significantly improve a drug's pharmacokinetic and pharmacodynamic properties, including increased solubility, stability, and circulation time.[1][8] Amino acids themselves are often used in prodrug design to enhance bioavailability and target delivery.[9]

  • Bioconjugation: It is widely used to link biomolecules such as proteins, peptides, or oligonucleotides for various applications, including the development of antibody-drug conjugates (ADCs).[2][3]

  • Surface Modification: The linker can be used to modify the surfaces of nanoparticles or other materials to attach biomolecules for targeted drug delivery or diagnostic purposes.[7]

Experimental Protocol: Protein Labeling with this compound

This protocol outlines a general two-step procedure for labeling a target protein with this compound. The process involves the activation of the carboxyl group of the linker and its subsequent reaction with primary amines (e.g., lysine (B10760008) residues) on the protein.[10]

Materials
  • This compound

  • Target Protein

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Labeling Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure

Step 1: Activation of this compound

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • In a reaction tube, combine the this compound stock solution with the Activation Buffer.

  • Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS to the solution.[1]

  • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[1][10]

Step 2: Conjugation to the Target Protein

  • Prepare the target protein in the Labeling Buffer at a concentration of 1-10 mg/mL.[10] If necessary, perform a buffer exchange.

  • Add a 20- to 50-fold molar excess of the activated this compound-Sulfo-NHS ester solution to the protein solution.[10]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10]

  • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.[1][10]

  • Purify the PEGylated protein from excess reagents using a desalting column or dialysis.[10]

  • Determine the concentration and degree of labeling of the purified PEGylated protein using standard protein assays and techniques like SDS-PAGE or mass spectrometry.[1][10]

Visualizing the Workflow and Signaling Concepts

To better illustrate the processes and relationships involved, the following diagrams are provided.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Quenching and Purification A This compound C Activated this compound (Sulfo-NHS ester) A->C Incubate 15-30 min at room temp B EDC + Sulfo-NHS in Activation Buffer B->C E Activated Linker D Target Protein in Labeling Buffer F PEGylated Protein D->F E->F Incubate 2h at RT or overnight at 4°C G Reaction Mixture I Purified PEGylated Protein G->I Desalting/Dialysis H Quenching Buffer H->G Stop Reaction

Caption: Experimental workflow for protein PEGylation.

G cluster_protac PROTAC Mechanism of Action Protac PROTAC (Target Ligand - Linker - E3 Ligand) Ternary Ternary Complex (Target-PROTAC-E3) Protac->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC signaling pathway.

References

A Technical Guide to Amino-PEG11-acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Amino-PEG11-acid and its derivatives are pivotal tools in the construction of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its chemical properties, supplier information, and detailed protocols for its use.

While "this compound" is a commonly used name, the readily available and stable precursor is the Fmoc-protected version, Fmoc-NH-PEG11-CH2COOH . This guide will focus on this precursor, providing the necessary information to deprotect and utilize the resulting this compound in experimental workflows.

Core Properties and Identification

The most common commercially available form of this linker is protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the amine terminus. This protecting group ensures stability during storage and allows for selective deprotection when the free amine is required for conjugation.

PropertyValue
Chemical Name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-4-azanonatriacontan-39-oic acid
Synonyms Fmoc-NH-PEG11-CH2COOH, Fmoc-PEG11-acetic acid
CAS Number 2629308-66-1
Molecular Formula C39H59NO15
Molecular Weight 781.89 g/mol
Appearance Viscous liquid or oil
Purity Typically ≥95%
Storage Conditions Store at -20°C for long-term stability.

Commercial Suppliers

A variety of chemical suppliers offer Fmoc-NH-PEG11-CH2COOH. Researchers can source this compound from the following vendors, among others:

  • BroadPharm

  • MedKoo Biosciences

  • Biopharma PEG

  • ChemScene

  • Ambeed

  • Chem-Impex

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Experimental Protocols

The utility of Fmoc-NH-PEG11-CH2COOH lies in its bifunctional nature. The terminal carboxylic acid can be activated for coupling, while the Fmoc-protected amine can be deprotected to reveal a primary amine for subsequent reactions.

Fmoc Deprotection to Yield this compound

Objective: To remove the Fmoc protecting group from Fmoc-NH-PEG11-CH2COOH to generate the free amine of this compound.

Materials:

Protocol:

  • Dissolve Fmoc-NH-PEG11-CH2COOH in DMF.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the 20% piperidine solution to the solution of the Fmoc-protected PEG linker.

  • Allow the reaction to proceed at room temperature for 10-30 minutes.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.

  • Upon completion, the solvent and excess piperidine can be removed under reduced pressure. The resulting this compound can often be used in the next step without further purification, or it can be purified by standard chromatographic methods if necessary.

Amide Coupling of this compound to a Target Molecule

Objective: To conjugate the carboxylic acid terminus of the deprotected this compound to a primary amine on a target molecule.

Materials:

  • This compound (generated from the deprotection of Fmoc-NH-PEG11-CH2COOH)

  • Target molecule with a primary amine

  • Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF or other suitable aprotic solvent

  • Tertiary amine base such as DIPEA (N,N-Diisopropylethylamine)

Protocol:

  • Dissolve the amine-containing target molecule in anhydrous DMF.

  • In a separate flask, dissolve this compound, EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Add the activated this compound solution to the solution of the target molecule.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product. Purification is typically performed by column chromatography or preparative HPLC.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in utilizing this compound.

Fmoc_Deprotection Fmoc_PEG_Acid Fmoc-NH-(PEG)11-COOH Amino_PEG_Acid H2N-(PEG)11-COOH Fmoc_PEG_Acid->Amino_PEG_Acid Deprotection Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->Amino_PEG_Acid

Fmoc Deprotection Workflow

Amide_Coupling cluster_activation Activation Step cluster_coupling Coupling Step Amino_PEG_Acid H2N-(PEG)11-COOH Activated_PEG Activated PEG-NHS Ester Amino_PEG_Acid->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate Target-(PEG)11-Amine Activated_PEG->Conjugate Coupling Target_Molecule Target Molecule (with -NH2) Target_Molecule->Conjugate

Amide Coupling Workflow

This technical guide provides a foundational understanding of this compound, its commercially available precursor, and its application in bioconjugation. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's documentation for the most accurate and up-to-date product information.

An In-depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) linkers, essential tools in the field of bioconjugation. From fundamental principles to practical applications, this document serves as a detailed resource for professionals in research and drug development, offering insights into the selection, application, and characterization of PEGylated molecules.

Introduction to PEG Linkers in Bioconjugation

Poly(ethylene glycol) (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer that has become a cornerstone in the development of bioconjugates.[1][2] PEG linkers are used to covalently attach PEG chains to biomolecules such as proteins, peptides, antibodies, and small molecules. This process, known as PEGylation, imparts several desirable physicochemical and pharmacological properties to the conjugated molecule.[1]

The primary benefits of PEGylation include:

  • Improved Solubility and Stability: PEG's hydrophilic nature enhances the solubility of hydrophobic molecules in aqueous solutions and can protect the conjugate from enzymatic degradation.[1]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of the biomolecule, reducing its recognition by the immune system.[3]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and prolongs its circulation half-life in the body.[3][4][5] This leads to sustained therapeutic effects and allows for less frequent dosing.[1]

Physicochemical Properties of PEG Linkers

The properties of a PEG linker are critical to the performance of the resulting bioconjugate. Key parameters include molecular weight, length, and solubility. These properties directly influence the pharmacokinetic and pharmacodynamic profile of the PEGylated molecule.

PEG Linker TypeMolecular Weight (Da)Number of PEG Units (n)Approximate Length (Å)Solubility
Short Chain200 - 1,0004 - 2214 - 77High in aqueous and organic solvents[6]
Medium Chain1,000 - 5,00022 - 11377 - 396High in aqueous and most organic solvents[6]
Long Chain5,000 - 40,000113 - 909396 - 3181High in aqueous and many organic solvents[6]

Pharmacokinetic Impact of PEGylation

PEGylation can dramatically alter the pharmacokinetic profile of a therapeutic agent. The increase in molecular weight and hydrodynamic size leads to reduced renal filtration and a longer circulation half-life.

MoleculeUnmodified Half-LifePEGylated Half-LifeFold IncreaseReference
Interferon α-2a2-3 hours~80 hours (Pegasys®)~27-40[7]
G-CSF3.5 hours~15-80 hours (Neulasta®)~4-23[7]
Adenosine Deaminase<30 minutes~48-72 hours (Adagen®)>96[7]
rhTIMP-11.1 hours28 hours~25[4][5]
PEG (6 kDa)18 minutes--[]
PEG (50 kDa)16.5 hours--[]

Key Bioconjugation Chemistries Involving PEG Linkers

The choice of conjugation chemistry is crucial for the successful synthesis of a stable and effective PEGylated bioconjugate. The selection depends on the available functional groups on the biomolecule and the desired properties of the final product.

Amine-Reactive PEGylation (NHS Ester Chemistry)

This is one of the most common methods for PEGylating proteins, targeting the primary amines found in lysine (B10760008) residues and the N-terminus. N-hydroxysuccinimide (NHS) esters of PEG react with amines to form stable amide bonds.[9][10][11]

Experimental Protocol: NHS Ester-Amine Coupling

  • Protein Preparation: Dissolve the protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.[12] If the protein solution contains amine-containing buffers like Tris, perform a buffer exchange using dialysis or a desalting column.[11]

  • PEG-NHS Ester Solution Preparation: Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[13] Immediately before use, dissolve the PEG-NHS ester in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10-20 mM.[12] Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[11]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently vortexing.[12] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[13]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[11][13]

  • Purification: Remove the unreacted PEG-NHS ester and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[12][14]

Thiol-Reactive PEGylation (Maleimide Chemistry)

This method provides a more site-specific approach to PEGylation by targeting free sulfhydryl groups found in cysteine residues. PEG-maleimide derivatives react with thiols to form stable thioether bonds.[15][16][17]

Experimental Protocol: Thiol-Maleimide Coupling

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5. The protein concentration should be between 1-10 mg/mL.[15][17]

  • Reduction of Disulfide Bonds (Optional): If the cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[17][18] If DTT (dithiothreitol) is used, it must be removed before adding the maleimide (B117702) reagent.[18]

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.[18]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.[18] Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[14][16]

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or other suitable methods to remove unreacted PEG-maleimide and reducing agents.[14]

Bioorthogonal PEGylation (Click Chemistry)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for PEGylation. This reaction involves the formation of a stable triazole linkage between a PEG-alkyne and an azide-functionalized biomolecule (or vice versa).[19][20][21]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne- or azide-functionalized biomolecule in a suitable buffer.

    • Prepare a stock solution of the corresponding azide- or alkyne-PEG in a compatible solvent.

    • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate, to generate Cu(I) in situ.[19][20]

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) and enhance reaction efficiency.[20]

  • Conjugation Reaction: In a reaction vessel, combine the biomolecule, the PEG reagent, the copper source, and the ligand. Initiate the reaction by adding the reducing agent.[19] A typical molar ratio is a slight excess of the PEG reagent and ligand relative to the biomolecule, with a catalytic amount of copper.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques like LC-MS.

  • Purification: Purify the PEGylated conjugate using methods such as size-exclusion chromatography or affinity chromatography to remove unreacted reagents and the copper catalyst.

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of PEGylated bioconjugates. A combination of analytical techniques is typically employed.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.[22][23]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is used to separate the PEGylated conjugate from the unreacted protein and free PEG, and to assess the degree of PEGylation.[14]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are powerful tools for determining the precise molecular weight of the conjugate and confirming the number of attached PEG chains.[24][25][26][27]

Signaling Pathways Targeted by PEGylated Bioconjugates

PEGylated bioconjugates, particularly antibody-drug conjugates (ADCs), are often designed to target specific signaling pathways that are dysregulated in diseases like cancer. By delivering a cytotoxic payload to cells overexpressing a particular receptor, these conjugates can selectively kill cancer cells while minimizing off-target toxicity.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[28][29][30] Its overexpression is implicated in various cancers.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTOR->Proliferation

Caption: EGFR signaling cascade leading to cell proliferation and survival.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family. Unlike other members, it does not have a known ligand and is activated through heterodimerization with other ligand-bound EGFR family members.[6][31][32][33] HER2 overexpression is a key driver in a subset of breast cancers.

HER2_Signaling cluster_membrane Cell Membrane HER2 HER2 PI3K PI3K HER2->PI3K Phosphorylation MAPK_pathway RAS/MEK/ERK (MAPK Pathway) HER2->MAPK_pathway Phosphorylation EGFR_family Other EGFR Family Receptors EGFR_family->HER2 Heterodimerization Ligand Ligand Ligand->EGFR_family Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation VEGF_Signaling cluster_membrane Endothelial Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Autophosphorylation VEGF VEGF VEGF->VEGFR Binding & Dimerization Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis ADC_Development_Workflow cluster_discovery Discovery & Design cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Target_Selection Target Selection & Antibody Discovery Linker_Payload_Selection PEG Linker & Payload Selection Target_Selection->Linker_Payload_Selection Conjugation Bioconjugation Linker_Payload_Selection->Conjugation Purification Purification (SEC, IEX) Conjugation->Purification Characterization Analytical Characterization (SDS-PAGE, MS) Purification->Characterization In_Vitro In Vitro Studies (Cell Viability, Binding) Characterization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo

References

The Strategic Role of PEG Spacers in Protein Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become a cornerstone of protein modification in the pharmaceutical industry. This technique significantly enhances the therapeutic potential of proteins by improving their pharmacokinetic and pharmacodynamic properties. Central to this process is the use of PEG spacers, which act as flexible linkers connecting the PEG polymer to the protein. This in-depth technical guide elucidates the core principles of PEG spacers in protein modification, detailing their impact on drug efficacy, providing quantitative data on their effects, outlining key experimental protocols, and visualizing complex biological and experimental workflows.

Introduction: The Core Function of PEG Spacers

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[1][2] When conjugated to a therapeutic protein, PEG imparts several advantageous properties. The PEGylation process can "mask" the protein from the host's immune system, reducing immunogenicity and antigenicity.[3] It also increases the hydrodynamic size of the protein, which prolongs its circulation time by reducing renal clearance.[3][4] Furthermore, PEGylation can enhance the solubility of hydrophobic drugs and proteins.[3][5]

PEG spacers, also known as PEG linkers, are the molecular bridges that connect the PEG polymer to the protein.[6] These spacers are not merely inert connectors; their chemical structure, length, and flexibility are critical determinants of the final conjugate's properties.[7] They play a crucial role in minimizing steric hindrance, which can otherwise impair the protein's biological activity by obstructing its interaction with target receptors.[8] The choice of an appropriate PEG spacer is therefore a key consideration in the design of effective PEGylated therapeutics.

Physicochemical and Pharmacokinetic Impact of PEGylation

The conjugation of PEG to a protein profoundly alters its physicochemical characteristics, leading to significant improvements in its pharmacokinetic profile. These changes are pivotal for enhancing the therapeutic efficacy of protein-based drugs.

Enhanced Solubility and Stability

PEG is an amphiphilic polymer that can bind multiple water molecules, forming a hydration shell around the protein.[6][] This property is particularly beneficial for hydrophobic proteins, as it significantly increases their solubility in aqueous environments.[5] The flexible nature of the PEG chain also protects the protein from enzymatic degradation, thereby enhancing its stability in biological fluids.[10][11]

Prolonged Circulation Half-Life

One of the most significant advantages of PEGylation is the extension of the drug's circulation half-life.[12][13] The increased hydrodynamic volume of the PEGylated protein reduces its rate of renal clearance.[][13] For instance, the circulating half-life of PEG has been shown to increase with its molecular weight; an increase from 6 kDa to 50 kDa can extend the half-life from 18 minutes to 16.5 hours.[] This prolonged presence in the bloodstream reduces the frequency of administration required for therapeutic effect, improving patient compliance.[4]

Reduced Immunogenicity and Antigenicity

By creating a protective layer around the protein, PEG can shield it from recognition by the immune system.[3][10] This "stealth" effect minimizes the risk of an immune response against the therapeutic protein, a common challenge with biologic drugs.[6]

Altered Biodistribution

PEGylation can also influence the tissue distribution of a protein.[14] Larger PEGylated proteins tend to have reduced renal excretion and may exhibit increased uptake by the liver and spleen.[15] The specific distribution profile is influenced by factors such as the PEG's molecular weight and the protein's targeting moiety.[14]

Quantitative Data on the Effects of PEG Spacers

The impact of PEGylation on protein therapeutics is quantifiable and has been demonstrated across numerous studies. The following tables summarize key quantitative data illustrating these effects.

ParameterUnmodified ProteinPEGylated ProteinReference(s)
Circulation Half-life Varies (often short)Significantly increased[]
Renal Clearance High for smaller proteinsReduced[3][]
Immunogenicity Can be highReduced[3][10]
Solubility (for hydrophobic proteins) LowIncreased[5]
Proteolytic Degradation SusceptibleReduced[10][11]
In Vitro Bioactivity 100% (baseline)Often reduced due to steric hindrance, but can be mitigated by spacer design[11]

Table 1: General Pharmacokinetic and Physicochemical Effects of PEGylation.

PEG Molecular WeightCirculation Half-lifePrimary Clearance RouteReference(s)
< 20 kDaShorterRenal[][16]
> 20 kDaLongerHepatic[][16]
6 kDa18 minutesRenal[]
50 kDa16.5 hoursHepatic[]

Table 2: Impact of PEG Molecular Weight on Pharmacokinetics.

Spacer TypeKey FeatureImpact on ConjugateReference(s)
Short, rigid linkers Less flexibilityMay lead to greater steric hindrance and reduced activity[8]
Long, flexible PEG spacers Increased flexibility and distanceCan minimize steric hindrance, preserving biological activity[7][8]
Cleavable linkers Designed to release the native protein under specific physiological conditionsAllows for controlled drug release and restoration of full protein activity at the target site[13][17]

Table 3: Influence of PEG Spacer Characteristics.

Experimental Protocols for Protein PEGylation

The successful PEGylation of a protein requires carefully controlled experimental conditions. The following sections outline generalized protocols for key steps in the process.

General Protein PEGylation Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein_Prep Protein Purification & Characterization Reaction Incubation of Protein and Activated PEG Protein_Prep->Reaction PEG_Activation Activation of PEG Derivative PEG_Activation->Reaction Quenching Quenching of Reaction Reaction->Quenching Purification Purification of PEG-Protein Conjugate (e.g., Chromatography) Quenching->Purification Characterization Characterization of Conjugate (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: A generalized workflow for protein PEGylation.

Amine-Specific PEGylation Protocol (N-Hydroxysuccinimide Ester Chemistry)

This is one of the most common methods for PEGylating proteins, targeting the primary amino groups of lysine (B10760008) residues and the N-terminus.[13]

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) to a known concentration (e.g., 0.1 mM).[18]

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve an N-hydroxysuccinimide (NHS) ester-activated PEG derivative in an anhydrous solvent like DMSO.[18]

  • Conjugation Reaction:

    • Add the activated PEG solution to the protein solution at a specific molar excess (e.g., 10- to 50-fold).[18]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[18] The optimal time and temperature should be determined empirically for each protein.

  • Quenching the Reaction:

    • Add a quenching solution, such as 1 M Tris-HCl (pH 8.0) or 1 M glycine, to stop the reaction by consuming any unreacted NHS-ester groups.[18]

  • Purification:

    • Remove unreacted PEG and other byproducts using methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Thiol-Specific PEGylation Protocol (Maleimide Chemistry)

This method targets free cysteine residues, offering a more site-specific approach to PEGylation.[19]

  • Protein Preparation:

    • If necessary, reduce any disulfide bonds to generate free sulfhydryl groups using a reducing agent like TCEP. Purify the protein to remove the reducing agent.[18]

    • Dissolve the protein in a conjugation buffer (e.g., PBS, pH 6.5-7.5).

  • PEG Reagent Preparation:

    • Dissolve a maleimide-activated PEG derivative in a suitable solvent.

  • Conjugation Reaction:

    • Mix the protein and the activated PEG.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Purify the PEG-protein conjugate using appropriate chromatographic techniques.

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.

Workflow for Characterization

Characterization_Workflow cluster_physchem Physicochemical Properties cluster_bio Biological Activity Conjugate PEG-Protein Conjugate SDS_PAGE SDS-PAGE (Degree of PEGylation) Conjugate->SDS_PAGE MS Mass Spectrometry (MS) (Molecular Weight, Heterogeneity) Conjugate->MS Chromatography Chromatography (SEC, IEX) (Purity, Aggregation) Conjugate->Chromatography InVitro_Assay In Vitro Bioassay (Potency, Binding Affinity) Conjugate->InVitro_Assay InVivo_Study In Vivo Pharmacokinetics (Half-life, Clearance) Conjugate->InVivo_Study

Caption: A typical workflow for characterizing PEG-protein conjugates.

Key Characterization Techniques
  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a qualitative assessment of the degree of PEGylation, with PEGylated proteins showing a higher apparent molecular weight.

  • Mass Spectrometry (MS): Used for accurate molecular weight determination and to assess the heterogeneity of the PEGylated product.[20] Techniques like MALDI-TOF MS and LC-MS are commonly employed.[20][21]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on size and is used to determine the purity of the conjugate and to detect any aggregation.

  • Ion-Exchange Chromatography (IEX): Separates based on charge and can be used to separate different PEGylated species.

  • In Vitro Bioassays: Essential for determining the biological activity and potency of the PEGylated protein compared to its unmodified counterpart.

  • Pharmacokinetic Studies: In vivo studies in animal models are conducted to determine the circulation half-life, clearance rate, and biodistribution of the conjugate.[21]

Signaling Pathways and Applications

PEGylated proteins have found widespread application in treating a variety of diseases, from cancer to autoimmune disorders. The enhanced pharmacokinetic properties allow for sustained signaling and therapeutic effect.

Example: PEGylated Interferon in Hepatitis C Treatment

PEGylated interferon-alpha has been a standard of care for chronic hepatitis C. The PEGylation extends the half-life of interferon, allowing for once-weekly injections instead of multiple times per week. This sustained exposure to interferon maintains a constant antiviral state in the body.

Interferon_Pathway PEG_IFN PEGylated Interferon-α Receptor IFN-α Receptor (IFNAR1/IFNAR2) PEG_IFN->Receptor Binds to JAK_STAT JAK-STAT Pathway (Jak1, Tyk2, STAT1, STAT2) Receptor->JAK_STAT Activates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) JAK_STAT->ISGF3 Phosphorylates & forms Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Binds to ISGs Interferon-Stimulated Genes (ISGs) (e.g., PKR, OAS) ISRE->ISGs Induces transcription of Antiviral Antiviral State ISGs->Antiviral Establish

Caption: Simplified signaling pathway of PEGylated interferon-alpha.

Conclusion and Future Perspectives

PEG spacers are integral components in the design and development of PEGylated protein therapeutics. Their role extends beyond simple linkage to influencing the overall efficacy, safety, and stability of the final drug product. The strategic selection of spacer length, flexibility, and chemistry is critical for optimizing the therapeutic window of a protein drug.

Future innovations in this field are likely to focus on the development of novel PEG architectures, such as branched and multi-arm PEGs, as well as biodegradable PEG linkers that can mitigate concerns about long-term tissue accumulation.[22] Site-specific PEGylation techniques, including "click chemistry" and enzymatic methods, are also gaining prominence as they offer greater control over the conjugation process, leading to more homogeneous and well-defined products.[13][22] As our understanding of the intricate relationship between PEG spacer properties and biological outcomes continues to grow, so too will our ability to engineer next-generation protein therapeutics with enhanced efficacy and safety profiles.

References

Amino-PEG11-acid: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and bioconjugation, a thorough understanding of the physicochemical properties of linker molecules is critical. Amino-PEG11-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, features a terminal amine and a carboxylic acid group separated by a hydrophilic 11-unit PEG spacer. This guide provides a detailed overview of its solubility and stability, complete with experimental methodologies and visual workflows to support its application in research and development.

While precise quantitative solubility data for this compound is not extensively documented in public literature, the general solubility characteristics of amino-PEG-acid derivatives are well-established due to the hydrophilic nature of the polyethylene glycol chain.

Solubility Profile

The solubility of this compound is influenced by the presence of both an amine and a carboxylic acid group, making it pH-dependent in aqueous solutions.

Qualitative Solubility Data

SolventSolubilityReference
Aqueous Buffers (e.g., PBS)Generally Soluble[1]
WaterGenerally Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
EthanolSoluble[1]
MethanolSoluble[1][4]

Stability Characteristics

The stability of this compound is crucial for its proper storage and effective use in conjugation reactions. Several environmental factors can influence its degradation.

Factors Affecting Stability

FactorEffect on StabilityPotential Degradation ProductsReference
TemperatureHigher temperatures accelerate degradation.Formaldehyde (B43269), formic acid, other oxidative products.[1]
pHThe PEG backbone is largely stable, but extreme pH can promote degradation over extended periods. The reactivity of the terminal groups is pH-dependent.Not directly applicable to the ether backbone, but relevant for ester-containing derivatives.[1][5]
LightExposure to light, especially UV, can initiate oxidative degradation.Radical species, leading to chain scission.[1]
Metal Ions (e.g., Fe²⁺/Fe³⁺)Can catalyze oxidative degradation.Increased formation of formaldehyde and formic acid.[1]

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are recommended based on the stability profile of similar PEG compounds:

ConditionTemperatureDurationRecommendationsReference
Solid, Desiccated-20°C to -80°CLong-term (months to years)Ideal for long-term storage, protected from light.[2][5]
Solution4°CShort-term (days to weeks)Suitable for short-term storage.[5]
SolutionRoom TemperatureWorking solutions (hours)Avoid prolonged exposure.[5]
Stock Solution-20°C or -80°CMonthsAliquot to avoid repeated freeze-thaw cycles.[5][6]

Experimental Protocols

Detailed experimental protocols are essential for the consistent and effective use of this compound.

Protocol for Determining Relative Solubility

This protocol outlines a method to determine the relative solubility of this compound.

Objective: To determine the concentration at which 50% of the compound precipitates (S½).

Methodology:

  • Prepare a saturated solution of this compound in a chosen solvent.

  • Centrifuge the solution to pellet any undissolved solid and collect the supernatant.

  • Prepare a dilution series of a precipitant in a 96-well plate.

  • Add a fixed volume of the saturated this compound supernatant to each well.

  • Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

  • Centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new plate.

  • Quantify the amount of soluble this compound remaining in the supernatant using HPLC or a suitable colorimetric assay.[1]

  • Plot the concentration of soluble this compound against the precipitant concentration to determine the S½ value.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare saturated This compound solution centrifuge1 Centrifuge and collect supernatant prep_sol->centrifuge1 add_supernatant Add supernatant to dilution series centrifuge1->add_supernatant prep_dil Prepare precipitant dilution series prep_dil->add_supernatant incubate Incubate at controlled temperature add_supernatant->incubate centrifuge2 Centrifuge to pellet precipitate incubate->centrifuge2 transfer Transfer supernatant to new plate centrifuge2->transfer quantify Quantify soluble This compound transfer->quantify plot Plot data and determine S½ quantify->plot

Workflow for determining the relative solubility of this compound.
Protocol for Stability Assessment

This protocol outlines a stability study to evaluate the degradation of this compound under various conditions over time using HPLC for quantification.[1]

Objective: To assess the stability of this compound in solution under different temperature, pH, and light conditions.[1]

Methodology:

  • Prepare stock solutions of this compound in the desired buffers.

  • Aliquot the solutions into separate vials for each time point and condition.

  • Store the vials under the specified conditions (e.g., different temperatures, protected from or exposed to light).

  • At each time point, retrieve a vial from each condition.

  • Analyze the samples by HPLC to quantify the amount of remaining this compound and identify any degradation products.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

G cluster_setup Setup cluster_timepoint Time Point Analysis cluster_data Data Analysis prep_stock Prepare stock solutions in different buffers aliquot Aliquot for each time point and condition prep_stock->aliquot store Store under specified conditions (T, pH, light) aliquot->store retrieve Retrieve sample at designated time point store->retrieve t=0, t=1, t=2... analyze Analyze by HPLC retrieve->analyze plot_data Plot % remaining vs. time analyze->plot_data determine_rate Determine degradation rate plot_data->determine_rate

Workflow for assessing the stability of this compound.

General Bioconjugation Workflow

This compound is primarily used as a linker to connect two molecules, such as a small molecule drug to a protein. The amine and carboxylic acid groups provide orthogonal handles for conjugation.

Steps:

  • Activate the Carboxylic Acid: The carboxylic acid end of this compound is typically activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an NHS ester.[7]

  • Conjugate to a Primary Amine: The activated NHS ester then reacts with a primary amine on the target molecule (e.g., a protein) to form a stable amide bond.[7]

  • Purification: The conjugate is purified from excess reagents and unreacted molecules.

  • Characterization: The final conjugate is characterized to confirm successful conjugation and purity.

G cluster_activation Activation cluster_conjugation Conjugation cluster_downstream Downstream Processing start This compound activate Activate Carboxylic Acid (EDC, NHS) start->activate conjugate Conjugate to Primary Amine on Target Molecule activate->conjugate purify Purify Conjugate conjugate->purify characterize Characterize Final Conjugate purify->characterize

General bioconjugation workflow using this compound.

References

The Core Mechanism and Application of Amino-PEG11-acid in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Amino-PEG11-acid, a heterobifunctional linker integral to modern bioconjugation strategies. We will dissect its mechanism of action, detail its role in modifying biomolecules, present quantitative data on its effects, provide comprehensive experimental protocols, and illustrate key processes through detailed diagrams.

Introduction to this compound and PEGylation

This compound is a versatile chemical tool characterized by a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows it to act as a bridge, covalently linking two different molecules, a process central to the fields of drug delivery, diagnostics, and proteomics.[2]

The core utility of this linker is rooted in PEGylation , the process of attaching PEG chains to molecules like proteins, peptides, or small drugs.[3] The PEG spacer itself is not merely a connector; it imparts critical biophysical properties to the resulting conjugate, including:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic molecules.[4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces its renal clearance and prolongs its circulation half-life in the body.[5][6]

  • Reduced Immunogenicity: The flexible PEG chain can shield antigenic epitopes on a protein's surface, reducing its recognition by the immune system.[6]

  • Increased Stability: The protective hydration layer formed by the PEG chain can protect the conjugated molecule from proteolytic degradation.[6]

These benefits make this compound a valuable linker in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs) and long-acting protein drugs.[3]

Mechanism of Action: The Chemistry of Conjugation

The heterobifunctional nature of this compound allows for two primary conjugation strategies, depending on the available functional groups on the target molecules. The most common approach involves the activation of the carboxylic acid group to react with primary amines on a biomolecule, such as the ε-amino group of lysine (B10760008) residues in a protein.[7]

This is typically achieved via carbodiimide chemistry , using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]

The mechanism proceeds in two key steps:

  • Activation: EDC reacts with the carboxylic acid group of the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4]

  • Stabilization and Reaction: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This activated PEG linker can then efficiently react with a primary amine on the target protein to form a stable, covalent amide bond.[4]

The primary side reaction to consider is the hydrolysis of the activated esters (both the O-acylisourea and NHS ester) in water, which regenerates the original carboxylic acid and reduces conjugation efficiency.[4]

G cluster_conjugation Step 2: Conjugation to Target cluster_hydrolysis Side Reaction PEG_Acid This compound (R-COOH) Intermediate O-acylisourea Intermediate (Highly Reactive) PEG_Acid->Intermediate + EDC EDC EDC Activated_PEG Amine-Reactive NHS Ester (R-CO-NHS) Intermediate->Activated_PEG + NHS Hydrolysis Hydrolysis (Inactive R-COOH) Intermediate->Hydrolysis + H2O (competes with NHS) NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (Protein-NH-CO-R) Activated_PEG->Conjugate + Target Molecule Activated_PEG->Hydrolysis + H2O (reduces yield) Target_Protein Target Molecule (e.g., Protein-NH2) NHS_byproduct NHS (byproduct) H2O H2O

Caption: EDC/NHS-mediated conjugation mechanism of this compound.

Quantitative Data on the Effects of PEGylation

The conjugation of a PEG linker to a biomolecule induces significant and measurable changes in its biophysical properties. While precise values are dependent on the specific protein and the length of the PEG chain, the following tables summarize representative quantitative data from various studies to illustrate these effects.

Table 1: Impact of PEGylation on Pharmacokinetic (PK) Parameters

Note: These studies use various proteins and PEG linker sizes, illustrating the general principle of PK enhancement.

ProteinPEG Size (kDa)Unconjugated Half-LifePEGylated Half-LifeFold IncreaseReference
L-Asparaginase520 hr (rabbit)144 hr (rabbit)7.2x[1]
Methioninase5~4 hr (rat)~8 hr (rat)2.0x[1]
Monoclonal Antibody A75~10 hr (mouse)~20 hr (mouse)2.0x[1]
Human Growth Hormone-0.047 hr (mouse)4.42 hr (mouse)94.0x[8]
Interferon-32 min (mouse)15.85 hr (mouse)~30x[8]
Table 2: Impact of PEGylation on Hydrodynamic Radius (Rh)

Note: Hydrodynamic radius is a critical factor influencing renal clearance. An increase in Rh leads to a longer circulation time.

ProteinAttached PEG Size (kDa)Unconjugated RhPEGylated RhFold IncreaseReference
Human Serum Albumin5~7.8 nm~9.4 nm1.20x[5]
Human Serum Albumin10~7.8 nm~11.5 nm1.48x[5]
Human Serum Albumin20 (linear)~7.8 nm~13.7 nm1.75x[5]
Human Serum Albumin20 (branched)~7.8 nm~14.3 nm1.83x[5]

Detailed Experimental Protocols

Successful conjugation requires careful planning and execution. Below are detailed protocols for the conjugation of this compound to a protein via EDC/NHS chemistry, followed by methods for characterization.

Protocol 1: Protein Conjugation via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with primary amines (e.g., lysine residues) on a target protein.[4]

Materials:

  • Target Protein: In an amine-free buffer (e.g., PBS) at a known concentration.

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine.

  • Purification: Desalting columns (e.g., Zeba™ Spin) or Size-Exclusion Chromatography (SEC) system.

Methodology:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or weigh them out immediately before use.

    • Dissolve this compound in Activation Buffer.

  • Activation of this compound:

    • In a reaction vial, add a 2- to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring. This step forms the amine-reactive NHS ester.

  • Conjugation to Target Protein:

    • Immediately add the activated this compound solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the activated linker to the protein.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5 by adding the appropriate volume of Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG linker and quenching reagents using a desalting column or SEC.

    • The purified conjugate can be stored in a suitable buffer (e.g., PBS) at 4°C or -80°C.

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification & Analysis A Prepare Reagents: - Protein in PBS - PEG-Acid in MES Buffer - EDC/NHS stocks B Activate PEG-Acid: - Add EDC and NHS (2-5x excess) - Incubate 15-30 min at RT A->B Combine C Conjugate to Protein: - Add activated PEG to protein (10-20x excess) - Adjust pH to 7.2-7.5 - Incubate 2h at RT or overnight at 4°C B->C Immediately add D Quench Reaction: - Add Tris or Hydroxylamine - Incubate 15-30 min at RT C->D Stop reaction E Purify Conjugate: - Use Desalting Column or SEC - Remove excess PEG and reagents D->E Isolate product F Characterize Final Product: - HPLC, MALDI-TOF, SDS-PAGE E->F QC

Caption: Experimental workflow for protein conjugation with this compound.
Protocol 2: Characterization of the Conjugate

Quantifying the extent of conjugation is a critical quality control step.[7] The primary methods are summarized below.

MethodPrincipleInformation Provided
RP-HPLC Separates molecules based on hydrophobicity. The PEGylated protein typically elutes earlier than the more hydrophobic unconjugated protein.[7]Purity assessment, relative quantification of conjugated vs. unconjugated species.
MALDI-TOF MS Measures the mass-to-charge ratio of molecules. Conjugation is confirmed by a mass shift corresponding to the addition of the PEG linker(s).[7]Direct confirmation of conjugation, determination of the degree of PEGylation (number of PEGs per protein).
SDS-PAGE Separates proteins by apparent molecular weight. PEGylated proteins migrate slower, appearing larger than their actual mass would suggest.Visual confirmation of conjugation, assessment of product heterogeneity.
TNBS Assay A colorimetric assay that quantifies free primary amines. A decrease in free amines after the reaction indicates successful conjugation to those sites.[7]Indirect quantification of reaction efficiency by measuring amine consumption.

Detailed Methodology for RP-HPLC Analysis: [7]

  • Column: C4 or C8 reverse-phase column suitable for protein separations.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Procedure:

    • Equilibrate the column with starting conditions (e.g., 95% A, 5% B).

    • Inject the purified reaction mixture.

    • Run a linear gradient to increase the concentration of Mobile Phase B.

    • Monitor absorbance at 214 nm or 280 nm.

    • Integrate the peak areas for the conjugated and unconjugated species to determine the relative percentage and conjugation efficiency.

Applications and Conclusion

This compound is a cornerstone linker in modern biopharmaceutical development. Its well-defined structure, coupled with robust and predictable conjugation chemistry, allows for the precise modification of biomolecules. Its primary applications include:

  • Developing Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility of hydrophobic drug payloads and optimize the ADC's pharmacokinetic profile.[9]

  • Extending the Half-Life of Protein Therapeutics: By increasing the size and shielding the surface of therapeutic proteins, PEGylation reduces clearance and degradation, allowing for less frequent dosing.[2]

  • Functionalizing Nanoparticles and Surfaces: The linker can be used to attach targeting ligands or other functional molecules to the surface of nanoparticles for drug delivery and diagnostic applications.

References

An In-depth Technical Guide to the Safety and Handling of Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety and handling procedures for Amino-PEG11-acid (CAS: 479200-82-3), a bifunctional linker commonly used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Intended for researchers, scientists, and drug development professionals, this guide consolidates key data on the compound's properties, hazards, and handling protocols to ensure safe laboratory practices.

Chemical and Physical Properties

This compound, also known as Amino-PEG11-amine, is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative featuring terminal amino groups.[2][3] This structure imparts water solubility, which is advantageous in many biological applications.[3] Key physical and chemical properties are summarized below.

PropertyValueSource(s)
Chemical Name 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diamine[2][4]
Synonyms Amino-PEG11-amine, H2N-PEG11-CH2CH2NH2[2]
CAS Number 479200-82-3[1][2][3][4]
Molecular Formula C24H52N2O11[2][3][4]
Molecular Weight ~544.7 g/mol [2][3][4]
Purity ≥95% - 98%[1][3]
Solubility Soluble in Water, DMSO, Dichloromethane (DCM), Dimethylformamide (DMF)[3]

Hazard Identification and Toxicology

Hazard ClassClassificationNotes
Acute Toxicity Not ClassifiedBased on general safety information for amino acid compounds.[5]
Skin Corrosion/Irritation Category 2 (Precautionary)May cause skin irritation (H315).[7] Handle with appropriate gloves.
Eye Damage/Irritation Category 2 (Precautionary)May cause serious eye irritation (H319).[7] Eye protection is mandatory.
Carcinogenicity Not ClassifiedNo component is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]
Respiratory/Skin Sensitisation Not ClassifiedShall not be classified as a respiratory or skin sensitiser.[5]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling is crucial to minimize exposure. Engineering controls and personal protective equipment are the primary means of ensuring safety.

Engineering Controls: Work should be conducted in a well-ventilated area.[5] For procedures that may generate dust, such as weighing the solid compound, a chemical fume hood or a ventilated enclosure is recommended.[9][10]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.[10]

Protection TypeSpecificationStandard / Reference
Eye/Face Protection Chemical safety goggles with side protection.OSHA 29 CFR 1910.133 / EN 166.[9][10]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and a laboratory coat.EN 374.[5][9]
Respiratory Protection A NIOSH-approved N95/P1 particulate filter respirator is necessary if dust is generated and ventilation is inadequate.EN 143.[5][9][10]

General Hygiene: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][11] Keep the compound away from food, drink, and animal feedingstuffs.[5][9]

G prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe 1. Assess Risks weigh Weighing & Use (In Fume Hood) ppe->weigh 2. Handle Chemical cleanup Post-Experiment weigh->cleanup 3. Conclude Work store Store Compound cleanup->store waste Dispose of Waste cleanup->waste doff Doff PPE store->doff waste->doff 4. Final Steps

Figure 1. A standard workflow for the safe handling of this compound.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

FormConditionTemperatureRecommended Duration
Solid Store in a dry, dark, and tightly sealed container.[2][11]-20°CLong-term (months to years).[2][3]
Solid Store in a dry, cool, and well-ventilated place.[2][7]0 - 4°CShort-term (days to weeks).[2]
Stock Solution Protect from light.[1]-80°CUp to 6 months.[1]
Stock Solution Protect from light.[1]-20°CUp to 1 month.[1]

The product is considered stable for several weeks during shipment at ambient temperatures.[2]

First Aid Measures

In case of accidental exposure, follow these first aid protocols.

Exposure RouteProcedure
Inhalation Move the individual to fresh air and keep them at rest.[6] If symptoms persist, seek medical advice.[5][11]
Skin Contact Remove all contaminated clothing immediately.[8] Gently wash the affected area with plenty of mild soap and water.[7][11]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes.[11] Remove contact lenses if present and easy to do so.[7][8] If eye irritation persists, seek medical attention.[7][11]
Ingestion Rinse mouth out with water.[11] Make the victim drink water (two glasses at most).[8] Do not induce vomiting.[6] Seek medical advice.[6][11]

Accidental Release Measures

In the event of a spill, prompt and safe cleanup is necessary to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Don PPE: Wear the appropriate PPE as described in Section 3, including respiratory protection.[6]

  • Contain: Prevent the spill from spreading or entering drains.[6][9]

  • Clean Up: For solid spills, avoid generating dust.[8] Carefully take up the material mechanically (e.g., with a scoop or vacuum) and place it into a labeled, sealed container for disposal.[6][8][11]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Handle the sealed container and contaminated materials as hazardous chemical waste.[10]

G spill Spill Detected secure Secure Area (Evacuate & Ventilate) spill->secure 1. Immediate Action ppe Don Full PPE secure->ppe contain Contain Spill (Prevent Spread) ppe->contain 2. Cleanup collect Collect Material (Avoid Dust) contain->collect waste Place in Sealed Waste Container collect->waste decon Decontaminate Area waste->decon 3. Final Steps dispose Dispose of Waste per Regulations decon->dispose

Figure 2. A workflow for responding to an this compound spill.

Disposal Considerations

Waste generated from this compound must be treated as chemical waste. Do not empty into drains.[5] Disposal should be conducted in accordance with all applicable local, state, and federal regulations.[10] It is advisable to consult with a local waste disposal expert to ensure compliance.[5] Contaminated packaging should be handled in the same manner as the substance itself.[5]

Experimental Protocols: Sample Preparation

The solubility of this compound allows for various formulations. The following protocols are provided as a reference for preparing solutions for experimental use.[1]

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: Aqueous Formulation

  • Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • This method yields a clear solution with a solubility of ≥ 2.5 mg/mL (4.59 mM).[1]

Protocol 2: Cyclodextrin Formulation

  • Add solvents sequentially: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • This method yields a clear solution with a solubility of ≥ 2.5 mg/mL (4.59 mM).[1]

Protocol 3: Oil-Based Formulation

  • Add solvents sequentially: 10% DMSO and 90% Corn Oil.

  • This method yields a clear solution with a solubility of ≥ 2.5 mg/mL (4.59 mM).[1]

References

The Synthesis of PROTACs with PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to a catalytic, event-driven mechanism of selectively eliminating disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] This tripartite assembly forms a ternary complex, facilitating the ubiquitination of the POI and marking it for degradation by the 26S proteasome.[3][4]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1][2][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized in PROTAC design due to their advantageous properties.[3] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[3] Furthermore, the length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[3]

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of a PROTAC involves co-opting the cell's native ubiquitin-proteasome system to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-E3 complex to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is recycled to engage another target protein molecule.[4]

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation Ub_E1 Activated Ub-E1 E1->Ub_E1 E2 E2 Conjugating Enzyme Ub_E2 Charged Ub-E2 E2->Ub_E2 Ub_E1->E2 Transfer Ub_E2->Ternary_Complex Association Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_Development_Workflow PROTAC Discovery and Development Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization Target_Selection Target Protein Selection Ligand_Identification Identify POI and E3 Ligase Ligands Target_Selection->Ligand_Identification In_Silico_Design In Silico Design of PROTAC Library (Linker Variation) Ligand_Identification->In_Silico_Design Synthesis Chemical Synthesis of PROTACs In_Silico_Design->Synthesis Purification_Characterization Purification (HPLC) & Characterization (LC-MS, NMR) Synthesis->Purification_Characterization Permeability_Assay Cell Permeability Assays (PAMPA, Caco-2) Purification_Characterization->Permeability_Assay Degradation_Screening In-cell Degradation Screening (Western Blot) Permeability_Assay->Degradation_Screening DC50_Dmax Determine DC50 & Dmax Degradation_Screening->DC50_Dmax Selectivity_Profiling Selectivity Profiling (Proteomics) DC50_Dmax->Selectivity_Profiling Functional_Assays Cellular Functional Assays Selectivity_Profiling->Functional_Assays Lead_Optimization Lead Optimization (SAR Studies) Functional_Assays->Lead_Optimization Lead_Optimization->In_Silico_Design Iterative Redesign In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies

References

The Crucial Bridge: An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and targeted approach in cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The lynchpin of this tripartite molecular architecture is the linker, a chemical bridge that connects the antibody to the payload. The design and chemistry of the linker are paramount, profoundly influencing the ADC's stability in circulation, its pharmacokinetic profile, the efficiency of payload release at the tumor site, and ultimately, its overall therapeutic index. This technical guide delves into the fundamental principles of ADC linkers, exploring their classification, mechanisms of action, and the critical balance between stability and payload release.

The Dual Mandate of the ADC Linker: Stability and Release

An ideal ADC linker must fulfill two seemingly contradictory roles. It must be sufficiently stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity and a diminished therapeutic effect.[1][2] Conversely, upon reaching the target cancer cell, the linker must efficiently and selectively release the payload to exert its cytotoxic function.[3][4] This delicate equilibrium is the central challenge in linker design and a key determinant of an ADC's success.

Classification of ADC Linkers: A Tale of Two Strategies

ADC linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable linkers.[5][6][7] The choice between these two strategies has significant implications for the ADC's mechanism of action, efficacy, and safety profile.

Cleavable Linkers: Environmentally-Triggered Payload Delivery

Cleavable linkers are designed to be labile and release their payload in response to specific conditions prevalent within the tumor microenvironment or inside cancer cells.[6][8] This targeted release mechanism can minimize systemic exposure to the free drug. There are three primary subclasses of cleavable linkers:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are susceptible to cleavage by proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[7][8] The most common examples include dipeptide linkers like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[7][9] The tetrapeptide Gly-Gly-Phe-Gly is another example that offers greater stability in the bloodstream.[7][10]

  • pH-Sensitive Linkers: These linkers exploit the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.0) compared to the physiological pH of blood (pH ~7.4).[6] Hydrazone linkers are a classic example, remaining stable at neutral pH but undergoing hydrolysis in the acidic intracellular environment to release the payload.[6][11]

  • Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved in the cytoplasm of cancer cells, where the concentration of the reducing agent glutathione (B108866) is significantly higher.[6] The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[11]

A key advantage of many cleavable linkers is their potential to induce a "bystander effect."[6] If the released payload is membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[6]

Non-Cleavable Linkers: Relying on Antibody Degradation

In contrast to their cleavable counterparts, non-cleavable linkers form a highly stable bond between the antibody and the payload.[3][5] The release of the payload occurs only after the entire ADC is internalized by the target cell and the antibody component is completely degraded within the lysosome.[5][8] This process releases the payload still attached to the linker and the amino acid residue to which it was conjugated.

Thioether linkers, such as those formed using the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker, are a prominent example of non-cleavable linkers.[3][6] The ADC Kadcyla® (ado-trastuzumab emtansine) utilizes a non-cleavable thioether linker.[5]

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which generally leads to a more favorable safety profile by minimizing premature drug release.[6][12] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[6]

Quantitative Insights into Linker Performance

The selection of an appropriate linker is a data-driven process that relies on the careful evaluation of its stability and payload release kinetics. The following tables summarize key quantitative parameters for different linker types.

Table 1: Stability of Common ADC Linkers in Plasma

Linker TypeExampleADC ExamplePlasma Half-life (t½)Reference(s)
Cleavable
pH-Sensitive (Hydrazone)Gemtuzumab ozogamicin~2 days (in human and mouse plasma)[9]
pH-Sensitive (Carbonate)Sacituzumab govitecan36 hours[3][9]
Enzyme-Sensitive (Val-Cit)Brentuximab vedotinGenerally stable in plasma[4]
DisulfideVariable, can be modulated by steric hindrance[13]
Non-Cleavable
Thioether (SMCC)Ado-trastuzumab emtansineHigh stability, payload released upon antibody degradation[5]

Table 2: Payload Release Characteristics

Linker TypeRelease TriggerLocation of ReleaseBystander Effect PotentialReference(s)
Cleavable
pH-Sensitive (Hydrazone)Low pH (4.5-6.0)Endosomes, LysosomesYes (if payload is membrane-permeable)[6]
Enzyme-Sensitive (Peptide)Lysosomal Proteases (e.g., Cathepsin B)LysosomesYes (if payload is membrane-permeable)[6][8]
Glutathione-Sensitive (Disulfide)High Glutathione ConcentrationCytoplasmYes (if payload is membrane-permeable)[6]
Non-Cleavable
ThioetherAntibody DegradationLysosomesNo (typically)[6]

Visualizing ADC Linker Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental principles of cleavable and non-cleavable linker strategies.

Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_endosome Endosome/Lysosome (Low pH, High Protease) ADC Antibody-Drug Conjugate (Stable Linker) ADC_internalized Internalized ADC ADC->ADC_internalized Internalization Payload_Release Payload Release ADC_internalized->Payload_Release Cleavage Free_Payload Free Cytotoxic Payload Payload_Release->Free_Payload Bystander_Effect Bystander Killing of Neighboring Cells Free_Payload->Bystander_Effect NonCleavable_Linker_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (Stable Linker) ADC_internalized Internalized ADC ADC->ADC_internalized Internalization Antibody_Degradation Antibody Degradation ADC_internalized->Antibody_Degradation Degradation Payload_Complex Payload-Linker-Amino Acid Complex Antibody_Degradation->Payload_Complex No_Bystander No Bystander Effect Payload_Complex->No_Bystander Experimental_Workflow Start ADC with Novel Linker Plasma_Stability In Vitro Plasma Stability Assay Start->Plasma_Stability Lysosomal_Cleavage Lysosomal/Enzymatic Cleavage Assay Start->Lysosomal_Cleavage LC_MS_Analysis LC-MS/MS or RP-HPLC Analysis (Quantify Free Payload) Plasma_Stability->LC_MS_Analysis Lysosomal_Cleavage->LC_MS_Analysis Data_Analysis Data Analysis (Determine Half-life and Release Rate) LC_MS_Analysis->Data_Analysis Decision Optimal Linker Candidate? Data_Analysis->Decision Proceed Proceed to In Vivo Studies Decision->Proceed Yes Redesign Redesign Linker Decision->Redesign No

References

Amino-PEG11-acid certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Certificate of Analysis for Amino-PEG11-acid

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CofA) for a critical reagent like this compound is a foundational document. It provides essential data on the identity, purity, and quality of the compound, ensuring its suitability for sophisticated applications such as bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This guide offers a detailed exploration of a typical CofA for this compound, including the experimental methods used to generate the data and the interpretation of these results.

This compound is a heterobifunctional linker featuring a primary amine group and a carboxylic acid group separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) chain. This structure allows for the sequential and specific conjugation of two different molecules, making its quality paramount for reproducible and effective outcomes in research and development.

Summary of Quantitative Data

A Certificate of Analysis quantifies the key quality attributes of a specific lot of material. The data is typically presented in a clear, tabular format, comparing the test results against the established specifications.

Table 1: Physicochemical Properties

TestSpecificationResultMethod
Appearance White to off-white solid or viscous oilConformsVisual Inspection
Solubility Soluble in Water, DMSO, DMFConformsVisual Inspection
Molecular Weight 519.6 g/mol 519.5 g/mol Mass Spectrometry (ESI-MS)

Table 2: Quality and Purity Analysis

TestSpecificationResultMethod
Purity (by RP-HPLC) ≥ 95.0%98.2%Reversed-Phase HPLC
Identity (by ¹H NMR) Conforms to StructureConforms¹H NMR Spectroscopy
Water Content (Karl Fischer) ≤ 1.0%0.3%Karl Fischer Titration
Residual Solvents (GC) Per USP <467>ConformsGas Chromatography

Experimental Protocols

Detailed methodologies are crucial for understanding and, if necessary, reproducing the quality control testing.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

This method separates the main compound from any impurities based on hydrophobicity.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C8 or C18 reversed-phase column (e.g., Supelcosil LC-8-DB).[1]

  • Mobile Phase : A gradient system is typically used.

    • Solvent A : Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B : Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient : A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 210-220 nm, where the amide and carboxyl groups have some absorbance.[2] Since PEG itself lacks a strong chromophore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can also be used for more accurate quantification.[][4]

  • Procedure :

    • A sample solution is prepared by dissolving a known quantity of this compound in the mobile phase starting condition (e.g., 95:5 Solvent A:B).

    • The sample is injected onto the column.

    • The chromatogram is recorded, and the area of the main peak is compared to the total area of all peaks to calculate the purity percentage.[2]

¹H NMR Spectroscopy for Structural Identity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming its identity.

  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful as it often reveals hydroxyl and amine protons that may be exchanged or broadened in other solvents.[5]

  • Procedure :

    • A small amount of the sample is dissolved in the deuterated solvent.

    • The ¹H NMR spectrum is acquired.

    • The chemical shifts, splitting patterns, and integrations of the peaks are analyzed.

  • Interpretation : The spectrum should show characteristic peaks for the ethylene (B1197577) glycol repeating units (a large signal typically around 3.6 ppm), as well as distinct signals for the protons adjacent to the amine and carboxylic acid terminal groups. The integration of the repeating unit signal relative to the end-group signals can be used to confirm the PEG chain length.[6][7] It is important to account for ¹³C satellite peaks, which can otherwise lead to incorrect integration and interpretation of purity and molecular weight.[6][7][8]

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its identity.

  • Instrumentation : A mass spectrometer with an electrospray ionization source.

  • Procedure :

    • The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile with a small amount of formic acid) and infused into the ESI source.

    • The instrument is scanned over a relevant mass-to-charge (m/z) range.

  • Interpretation : The resulting spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 520.6. Other adducts (e.g., [M+Na]⁺) may also be observed. This confirms the molecular weight of the compound is consistent with its chemical formula (C₂₃H₄₅NO₁₂).

Visualizations: Workflows and Applications

Diagrams created using Graphviz help to visualize complex processes and relationships relevant to this compound.

QC_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Release Sample Raw Material Receipt Sampling Representative Sampling Sample->Sampling Preparation Sample Preparation Sampling->Preparation HPLC Purity Assay (RP-HPLC) Preparation->HPLC NMR Identity (¹H NMR) Preparation->NMR MS Molecular Weight (ESI-MS) Preparation->MS KF Water Content (Karl Fischer) Preparation->KF Review Data Review & Verification HPLC->Review NMR->Review MS->Review KF->Review CofA Certificate of Analysis Generation Review->CofA Release Lot Release CofA->Release

Caption: Quality Control workflow for this compound from sample receipt to lot release.

This compound is frequently used as a linker in the development of PROTACs. The following diagram illustrates this application.

PROTAC_MoA PROTAC Mechanism of Action cluster_PROTAC POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary Warhead Warhead Linker This compound Warhead->Ternary E3Binder E3 Ligase Binder Linker->Ternary E3Binder->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Proximity-induced Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation

Caption: Role of this compound as a linker in a PROTAC to induce target protein degradation.

The relationship between analytical tests and the quality attributes they measure is fundamental to the structure of a CofA.

Test_Attribute_Relationship cluster_tests Analytical Methods cluster_attributes Quality Attributes HPLC RP-HPLC Purity Purity HPLC->Purity NMR ¹H NMR NMR->Purity Confirmatory Identity Identity NMR->Identity MS Mass Spec. MS->Identity MW Molecular Weight MS->MW KF Karl Fischer Water Water Content KF->Water Visual Visual Insp. Appearance Appearance Visual->Appearance

Caption: Mapping of analytical methods to the key quality attributes on a Certificate of Analysis.

References

A Technical Guide to the Physical Properties of Monodisperse PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physical properties of monodisperse Polyethylene (B3416737) Glycol (PEG) derivatives, offering a critical resource for their application in research, drug delivery, and bioconjugation. We present quantitative data in structured tables, detail the experimental protocols for their characterization, and provide visualizations for key processes and logical workflows.

Introduction to Monodisperse PEG Derivatives

Polyethylene Glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polyether widely used to enhance the therapeutic properties of drugs and biologics.[][2][3] The process of covalently attaching PEG chains, known as PEGylation, can improve a molecule's solubility, stability, and pharmacokinetic profile, notably by increasing its hydrodynamic volume to reduce renal clearance and shield it from the immune system—a phenomenon known as the "stealth effect".[4][5][6]

While traditional PEGs are a polydisperse mixture of different chain lengths, monodisperse PEG derivatives (also referred to as discrete PEGs or dPEGs) are single, pure compounds with a precisely defined molecular weight and structure.[][] This uniformity (Polydispersity Index, PDI = 1.0) eliminates the heterogeneity found in polydisperse mixtures, leading to more consistent and predictable properties in the final conjugate, which is a significant advantage in drug development and nanotechnology.[] Monodisperse PEGs are typically organic compounds with molecular weights under 1000 Da and are synthesized through stepwise chemical reactions rather than polymerization.[8][9]

Core Physical Properties

The physical properties of monodisperse PEG derivatives are dictated by their precise chain length and the nature of their terminal functional groups. These properties are critical for controlling the behavior of PEGylated molecules in various applications.

Molecular Weight and Physical Form

Monodisperse PEGs are defined by an exact molecular weight, not an average. This precision is crucial for applications like antibody-drug conjugates (ADCs), where a consistent drug-to-antibody ratio (DAR) is essential for safety and efficacy. The physical form of these derivatives is dependent on the number of ethylene (B1197577) glycol units. Short-chain derivatives are often viscous liquids, while those with higher molecular weights typically present as waxy, semi-solid, or white, off-white crystalline solids.[3][10][11][12]

Derivative ExamplePEG Units (n)Chemical FormulaMolecular Weight (Da)Typical Physical Form
NH2-PEG4-NH24C8H20N2O3192.26Liquid / Semi-solid
mPEG8-COOH8C19H38O10426.49Viscous Liquid / Solid
N3-PEG11-NH211C22H46N4O10526.62Solid
NH2-PEG12-NH212C24H52N2O11544.67Solid[13]
OH-PEG24-COOH24C51H102O271151.34Solid
mPEG36-NH236C73H149NO361629.0Solid[8]

Note: This table is a representative sample. The exact molecular weight and form can vary slightly between suppliers. Data is synthesized from commercial product listings.

Solubility

A key advantage of PEGylation is enhanced solubility. Monodisperse PEGs retain the excellent water solubility characteristic of their polydisperse counterparts. They are also soluble in many organic solvents, a property that is essential for conjugation reactions which are often performed in organic or mixed aqueous-organic media.

Solvent ClassSpecific SolventsSolubility Profile
Aqueous Water, PBS, Bicarbonate BuffersHighly Soluble[][10][14]
Polar Aprotic DMF, DMSO, AcetonitrileGenerally Soluble[][3][14][15]
Chlorinated Dichloromethane (DCM), ChloroformGenerally Soluble[][14][15]
Alcohols Methanol, EthanolSoluble[3][14]
Aromatic TolueneLess Soluble (Solubility increases with temperature)[3][14]
Ethers Diethyl EtherInsoluble[14][16]

Note: Solubility can be influenced by the terminal functional groups. Large, hydrophobic functional groups may decrease aqueous solubility.[14] Generally, lower molecular weight PEGs are more soluble in organic solvents than higher molecular weight versions.[17]

Thermal Properties
PEG (Polydisperse)Average MW ( g/mol )Melting Point (°C)
PEG 4004004 - 8
PEG 60060020 - 25
PEG 1000100037 - 40
PEG 1500150044 - 48

Source: Data synthesized from multiple sources.[18][16] Note that these values are for polydisperse samples and serve as an approximation. Monodisperse PEGs will have a sharper, more defined melting point.[]

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and properties of monodisperse PEG derivatives.

Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the primary method for determining molecular weight and confirming the monodispersity (i.e., absence of a distribution) of PEG derivatives.

  • Principle: The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the chromatography column. For a monodisperse sample, a single, sharp peak is expected.

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a precise isocratic pump.

    • GPC/SEC column suitable for the molecular weight range (e.g., Agilent PLgel, Waters Ultrahydrogel).

    • Differential Refractive Index (RID) detector is most common.

  • Reagents:

    • Mobile Phase: Depends on the PEG derivative's solubility. Common choices include Tetrahydrofuran (THF) or aqueous buffers (e.g., Phosphate-Buffered Saline, PBS). For aqueous GPC, a small amount of salt is often added.

    • Sample Solvent: The mobile phase is the ideal solvent.

  • Sample Preparation:

    • Accurately weigh and dissolve the PEG derivative in the mobile phase to a known concentration (e.g., 2-10 mg/mL).

    • Ensure complete dissolution; mild heating or vortexing may be applied.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the GPC/SEC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35°C) until a stable baseline is achieved.

    • Inject a standard of known molecular weight to verify system performance.

    • Inject the prepared sample.

    • Record the chromatogram.

  • Data Analysis:

    • The output will be a chromatogram showing detector response versus retention time.

    • For a monodisperse PEG, a single, sharp peak should be observed. The absence of a broad distribution confirms its monodispersity.

    • The retention time can be compared to a calibration curve (generated from a series of narrow standards) to confirm the molecular weight.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, including melting point (Tm) and glass transition temperature (Tg).

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions like melting result in an endothermic peak.

  • Apparatus:

    • Differential Scanning Calorimeter.

    • Hermetically sealed aluminum pans.

  • Procedure:

    • Accurately weigh a small amount of the solid PEG derivative (typically 5-10 mg) into an aluminum pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Execute a heat-cool-heat cycle to erase the sample's thermal history. For example:

      • Heat from room temperature to 100°C at 10°C/min.

      • Hold for 5 minutes.

      • Cool to -90°C at 10°C/min.

      • Heat from -90°C to 100°C at 10°C/min.

  • Data Analysis:

    • The melting point (Tm) is determined from the peak of the endothermic event on the second heating scan.

    • The glass transition temperature (Tg) is observed as a step change in the baseline.

Visualizing Key Concepts and Workflows

Diagrams are essential tools for understanding complex biological mechanisms, experimental processes, and decision-making logic.

Mechanism: The PEG "Stealth Effect"

PEGylation creates a hydrophilic shield around a drug or nanoparticle. This shield sterically hinders the binding of opsonin proteins, which are responsible for marking particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This evasion of the immune system significantly prolongs circulation time.

stealth_effect cluster_0 Without PEGylation cluster_1 With PEGylation Drug Drug / Nanoparticle Opsonins Opsonin Proteins Drug->Opsonins Opsonization Macrophage Macrophage (MPS) Opsonins->Macrophage Recognition Clearance Rapid Clearance Macrophage->Clearance PEG_Drug PEGylated Drug (Hydration Shell) Opsonins_b Opsonin Proteins PEG_Drug->Opsonins_b Binding Inhibited (Steric Hindrance) Circulation Prolonged Circulation PEG_Drug->Circulation Macrophage_b Macrophage (MPS)

Caption: Mechanism of the PEG "stealth effect" prolonging drug circulation.

Experimental Workflow: GPC/SEC Characterization

This workflow outlines the key steps in verifying the molecular weight and monodispersity of a PEG derivative.

gpc_workflow start Start: Receive Monodisperse PEG Sample prep Sample Preparation: Dissolve in Mobile Phase Filter (0.45 µm) start->prep hplc HPLC System Setup: Equilibrate Column Set Flow Rate & Temp prep->hplc inject Inject Sample into GPC/SEC System hplc->inject detect Detection: Refractive Index Detector (RID) inject->detect chromatogram Generate Chromatogram (Response vs. Time) detect->chromatogram analysis Data Analysis chromatogram->analysis peak_sharp Is Peak Single & Sharp? analysis->peak_sharp pass Result: Monodisperse Confirmed peak_sharp->pass Yes fail Result: Polydisperse or Impure peak_sharp->fail No

Caption: Workflow for characterization of monodisperse PEGs via GPC/SEC.

Logical Relationship: Selecting a Monodisperse PEG Linker

The choice of a PEG linker depends on the molecule to be conjugated and the desired final application. This diagram provides a simplified decision-making framework.

linker_selection start Define Application q1 What is the Target Molecule? start->q1 protein Protein / Antibody q1->protein Biologic small_mol Small Molecule / Peptide q1->small_mol surface Nanoparticle / Surface q1->surface Material q2 Crosslinking or Surface Attachment Needed? homobifunctional Use Homobifunctional PEG (e.g., NHS-PEG-NHS) q2->homobifunctional Yes (Crosslink) heterobifunctional Use Heterobifunctional PEG (e.g., Amine-PEG-COOH) q2->heterobifunctional Yes (Specific Link) monofunctional Use Monofunctional PEG (e.g., mPEG-NHS) q2->monofunctional No (Surface Coating) q3 Single Conjugation Point? q3->heterobifunctional No (Needs Spacer) q3->monofunctional Yes protein->q2 small_mol->q3 surface->q2

Caption: Decision guide for selecting an appropriate monodisperse PEG linker.

References

A Technical Guide to Amino-PEG11-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into bioconjugation, the selection of an appropriate linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. Among the diverse array of available linkers, Amino-PEG11-acid has emerged as a versatile and widely utilized tool. This in-depth technical guide provides a comprehensive overview of this compound, its core principles in bioconjugation, detailed experimental protocols, and quantitative data to inform its effective application.

Core Concepts: The Role of this compound in Bioconjugation

This compound is a heterobifunctional linker featuring a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) chain. This distinct architecture offers a unique combination of properties that are highly advantageous in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles.

The central role of the PEG spacer is to enhance the biopharmaceutical properties of the resulting conjugate. PEGylation, the process of attaching PEG chains to a molecule, can significantly improve solubility and stability, reduce immunogenicity, and prolong the circulation half-life of a therapeutic agent by increasing its hydrodynamic radius, which in turn reduces renal clearance.[1]

The terminal amine and carboxylic acid groups provide the functionality for covalent linkage to a wide range of biomolecules. The primary amine can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, while the carboxylic acid can be activated using carbodiimide (B86325) chemistry to react with primary amines, such as the lysine (B10760008) residues on the surface of a protein. This dual reactivity allows for a controlled and stepwise approach to bioconjugation.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its successful application.

PropertyValueReference
Chemical Formula C25H49NO13N/A
Molecular Weight 571.65 g/mol N/A
PEG Units 11N/A
Spacer Arm Length 45.8 ÅN/A
Solubility Soluble in water and most polar organic solvents.[2]
Appearance White solid to colorless oil.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in bioconjugation.

Protocol 1: Activation of the Carboxylic Acid Terminus of this compound and Conjugation to a Protein

This protocol describes the common two-step process for conjugating the carboxylic acid end of this compound to primary amines (e.g., lysine residues) on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Target protein (e.g., antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer.

    • Prepare the protein solution in Conjugation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS/Sulfo-NHS. A typical molar ratio is 1:2:5 (PEG:EDC:NHS), but this may require optimization.[3]

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. The molar ratio of activated PEG to protein should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Conjugation of the Amine Terminus of this compound to an NHS-activated Molecule

This protocol outlines the procedure for reacting the primary amine of this compound with a molecule that has been pre-activated with an NHS ester.

Materials:

  • This compound

  • NHS-activated molecule (e.g., a small molecule drug with an NHS ester group)

  • Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer, pH 7.2-8.5.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the NHS-activated molecule.

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the NHS-activated molecule in a small amount of anhydrous DMF or DMSO before diluting in the Reaction Buffer.

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS-activated molecule to the this compound solution. A molar excess of the PEG linker may be used to drive the reaction to completion.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any remaining NHS-activated molecules.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Data Presentation: Quantitative Insights into PEGylation

The efficiency of bioconjugation and the properties of the resulting conjugate are influenced by various reaction parameters. The following tables summarize key quantitative data to guide experimental design.

Table 1: Influence of pH on Conjugation Efficiency

The pH of the reaction buffer is a critical parameter for both the activation and conjugation steps.

Reaction StepOptimal pH RangeRationaleReference
Carboxylic Acid Activation (EDC/NHS) 4.5 - 6.0Maximizes the formation of the O-acylisourea intermediate and its subsequent conversion to the NHS ester while minimizing hydrolysis of EDC.[4]
Amine Coupling (to NHS ester) 7.0 - 8.5The primary amine is deprotonated and thus more nucleophilic, leading to efficient amide bond formation.[4]
Table 2: Molar Ratios for EDC/NHS Activation

The molar excess of the activating agents relative to the carboxylic acid on the PEG linker is crucial for efficient activation.

ReagentTypical Molar Excess (relative to -COOH)RationaleReference
EDC 2-10 foldEnsures sufficient activation of the carboxylic acid groups.[5]
NHS/Sulfo-NHS 2-5 foldStabilizes the reactive intermediate, increasing the efficiency of the subsequent reaction with the amine.[3]
Table 3: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

The length of the PEG chain has a direct impact on the pharmacokinetic properties of the conjugate. While this data is not specific to PEG11, it illustrates a general trend.

LinkerPEG LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
N/ANo PEG~8.51.0
Short-chain PEGPEG4~5.00.59
Amino-PEG11-CH2COOH PEG11 ~3.5 0.41
Long-chain PEGPEG24~2.00.24
Data synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[1]

Visualization of Workflows and Pathways

Diagrams are invaluable for conceptualizing the processes involved in bioconjugation.

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification This compound This compound EDC_NHS EDC / NHS pH 4.5-6.0 This compound->EDC_NHS Activated_PEG Amine-Reactive PEG11-NHS Ester EDC_NHS->Activated_PEG Protein Protein Activated_PEG->Protein pH 7.0-8.5 Conjugated_Protein PEGylated Protein Protein->Conjugated_Protein Purification Size-Exclusion Chromatography Conjugated_Protein->Purification

Caption: Workflow for conjugating this compound to a protein.

G cluster_adc Antibody-Drug Conjugate (ADC) Synthesis Antibody Antibody Linker This compound Antibody->Linker Conjugation Step 1 ADC Antibody-Drug Conjugate Antibody->ADC Drug Drug Linker->Drug Conjugation Step 2 Drug->ADC G PEGylated_Ligand PEGylated Ligand Receptor Cell Surface Receptor PEGylated_Ligand->Receptor Binding Internalization Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cleavage Cellular_Target Intracellular Target Drug_Release->Cellular_Target Apoptosis Cell Death Cellular_Target->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Amino-PEG11-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful conjugation of Amino-PEG11-acid to molecules containing primary amines, a critical process in the development of bioconjugates, therapeutics, and diagnostics. This document outlines the fundamental chemistry, detailed experimental protocols, methods for purification and characterization, and quantitative data presentation to ensure reproducible and efficient conjugation.

Introduction to this compound Conjugation

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biomolecules.[1][2][3][4] this compound is a discrete PEG (dPEG®) linker containing a terminal primary amine and a terminal carboxylic acid, separated by an 11-unit polyethylene glycol chain. This heterobifunctional structure allows for the covalent linkage of two different molecules, imparting improved solubility, stability, and pharmacokinetic profiles to the resulting conjugate.[5][]

The most common strategy for conjugating the carboxylic acid end of this compound to a primary amine on a target molecule, such as a protein or peptide, involves a two-step process. First, the carboxylic acid is activated using a carbodiimide, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a more stable, amine-reactive NHS ester.[2][7][8][9] Subsequently, this activated PEG linker reacts with a primary amine on the target molecule to form a stable amide bond.[7][10][11]

Key Experimental Considerations

Successful conjugation is dependent on several factors that should be carefully considered and optimized:

  • pH Control: The activation of the carboxylic acid with EDC is most efficient in acidic conditions (pH 4.5-6.0).[9][12][13] However, the subsequent reaction of the NHS ester with the primary amine is favored at a neutral to slightly basic pH (7.2-8.5).[10][14][15][16] A two-step reaction with a pH adjustment is often optimal.

  • Buffer Selection: Buffers containing primary amines, such as Tris or glycine, must be avoided during the conjugation reaction as they will compete with the target molecule for the activated PEG linker.[10][14][15] Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable alternatives.[15]

  • Stoichiometry: The molar ratio of the activated PEG linker to the target molecule will influence the degree of labeling. An excess of the PEG linker is typically used to drive the reaction to completion, but the optimal ratio should be determined empirically to achieve the desired level of conjugation.[5][10][11][16]

  • Purity of Reagents: The use of high-purity reagents is crucial for efficient and specific conjugation. The this compound should be of a defined length and high purity to ensure homogeneity of the final conjugate.[5]

Experimental Protocols

This section provides a detailed, two-part protocol for the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Part 1: Activation of this compound with EDC and Sulfo-NHS

This protocol describes the formation of the amine-reactive Sulfo-NHS ester of this compound.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[2]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[2]

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer.[2]

  • In a reaction tube, combine the this compound stock solution with Activation Buffer.

  • Add the EDC and Sulfo-NHS stock solutions to the this compound solution. A molar excess of EDC and Sulfo-NHS over the PEG linker is recommended (e.g., 1.2-fold and 1.5-fold molar excess, respectively).[5]

  • Incubate the reaction mixture at room temperature for 15-30 minutes.[2][5][8] The resulting solution contains the activated this compound-Sulfo-NHS ester and is ready for the conjugation step.

Part 2: Conjugation of Activated this compound to a Primary Amine-Containing Protein

This protocol outlines the reaction of the activated PEG linker with the target protein.

Materials:

  • Activated this compound-Sulfo-NHS ester solution (from Part 1)

  • Protein solution in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[16]

  • Purification equipment (e.g., desalting column, dialysis cassettes)

Procedure:

  • Add the freshly prepared activated this compound-Sulfo-NHS ester solution to the protein solution. The final concentration of the organic solvent from the PEG stock should be kept low (typically <10%) to avoid protein denaturation.[11][14]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[2][16]

  • To terminate the reaction, add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS esters.[5][16] Incubate for 15-30 minutes at room temperature.[16]

  • Purify the PEGylated protein from excess, unreacted reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[5][][18]

Purification and Characterization of the Conjugate

Purification is a critical step to remove unreacted PEG linker, protein, and reaction byproducts. The choice of purification method depends on the properties of the conjugate and the contaminants.

Purification TechniquePrincipleApplication
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[]Effective for removing unreacted low molecular weight PEG linkers and byproducts from the larger PEGylated protein.[][18]
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein.[]Can be used to separate unreacted protein from the PEGylated product and may also separate species with different degrees of PEGylation.[][19]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Can be a complementary technique to IEX for purifying PEGylated proteins.[][19]
Reverse Phase Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Useful for the analysis and purification of smaller PEGylated peptides and for identifying PEGylation sites.[]

Characterization of the final conjugate is essential to determine the degree of PEGylation and confirm the identity and purity of the product.

Characterization TechniqueInformation Provided
SDS-PAGE Visualizes the increase in molecular weight of the protein after PEGylation. The degree of labeling can be estimated by the appearance of higher molecular weight bands.[2]
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides the exact molecular weight of the conjugate, allowing for the precise determination of the number of attached PEG chains (degree of labeling).[2][20]
HPLC (SEC, IEX, RP-HPLC) Assesses the purity of the conjugate and can be used to quantify the amount of PEGylated product relative to unreacted protein.[20]
Colorimetric Assays (e.g., TNBS assay) Can be used to quantify the reduction in the number of free primary amines on the protein after conjugation, providing an indirect measure of the degree of labeling.[20]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a successful conjugation reaction. The optimal values may vary depending on the specific protein and desired outcome.

ParameterTypical Value/RangeMethod of Determination
Molar Ratio (PEG:Protein) 5:1 to 20:1Empirically determined
Reaction Time 1-4 hours at RT; overnight at 4°C[16]SDS-PAGE, HPLC
Reaction pH (Activation) 4.5 - 6.0[12][13]pH meter
Reaction pH (Conjugation) 7.2 - 8.5[14][16]pH meter
Degree of Labeling (DOL) 1-5 PEG chains per proteinMass Spectrometry[2]
Purity of Conjugate >95%SEC-HPLC, IEX-HPLC[19]

Visualizing the Workflow and Reaction

experimental_workflow cluster_activation Part 1: Activation of this compound cluster_conjugation Part 2: Conjugation to Protein cluster_purification Purification & Analysis reagents_activation Combine this compound, EDC, and Sulfo-NHS in Activation Buffer (pH 6.0) incubation_activation Incubate at Room Temperature for 15-30 minutes reagents_activation->incubation_activation activated_peg Activated this compound-Sulfo-NHS Ester incubation_activation->activated_peg conjugation_reaction Add Activated PEG to Protein Solution activated_peg->conjugation_reaction protein_solution Prepare Protein in Amine-Free Buffer (pH 7.4) protein_solution->conjugation_reaction incubation_conjugation Incubate for 1-2 hours at RT or overnight at 4°C conjugation_reaction->incubation_conjugation quenching Quench with Tris or Glycine incubation_conjugation->quenching purification Purify via SEC, IEX, or Dialysis quenching->purification characterization Characterize by SDS-PAGE, Mass Spectrometry, HPLC purification->characterization final_product Purified PEGylated Protein characterization->final_product

Caption: Experimental workflow for the conjugation of this compound to a primary amine.

reaction_pathway peg_acid Amino-PEG11-COOH H₂N-(CH₂CH₂O)₁₁-CH₂-COOH activated_peg Amine-Reactive PEG Ester H₂N-(CH₂CH₂O)₁₁-CH₂-COO-NHS peg_acid->activated_peg Activation edc_nhs {EDC + Sulfo-NHS | pH 4.5-6.0} conjugate PEG-Protein Conjugate H₂N-(CH₂CH₂O)₁₁-CH₂-CO-NH-Protein activated_peg->conjugate Conjugation (pH 7.2-8.5) protein Protein-NH₂ Primary Amine on Protein protein->conjugate byproduct NHS Byproduct

Caption: Reaction pathway for the two-step conjugation of this compound to a primary amine.

References

Application Notes and Protocols for Amino-PEG11-acid Activation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the activation of Amino-PEG11-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the covalent conjugation of the PEG linker to primary amine-containing molecules, a process commonly known as PEGylation.[1][2] PEGylation can enhance the therapeutic properties of molecules by improving stability, increasing solubility, and extending circulation half-life.[1]

Principle of Bioconjugation

The activation of the terminal carboxylic acid on this compound is a two-step process designed to create a stable, amine-reactive intermediate, minimizing side reactions.[3][4]

  • Activation: EDC first reacts with the carboxyl group of the this compound to form a highly reactive but unstable O-acylisourea intermediate.[5][6] This step is most efficient at a slightly acidic pH (4.5-6.0).[3][7]

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester.[5][6] This NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate and reacts efficiently with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.[3][6][8]

Quantitative Data Summary

The efficiency of the conjugation reaction can be evaluated using various analytical techniques. The following tables summarize typical quantitative data and recommended reaction parameters.

Table 1: Recommended Molar Ratios for Activation and Conjugation

Reagent/MoleculeComponentRecommended Molar ExcessPurpose
Activation Step EDC2- to 10-fold over this compound[3]Activates the carboxyl group.
NHS/Sulfo-NHS1.25- to 2.5-fold over EDC[3]Stabilizes the activated intermediate.
Conjugation Step Activated this compound10- to 20-fold over the amine-containing molecule[9][10]Drives the reaction towards the desired PEGylated product. The optimal ratio should be determined empirically.[10]

Table 2: Typical Results for Protein Labeling

ParameterMethodTypical Result
Labeling EfficiencySDS-PAGE / Densitometry> 85% of the protein is PEGylated.[1]
Degree of Labeling (DOL)Mass Spectrometry (MALDI-TOF or ESI-MS)Average of 2-4 PEG chains per protein.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway and the general experimental workflow for the activation and conjugation of this compound.

EDC_NHS_Activation_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_stabilization Stabilization cluster_conjugation Conjugation Step (pH 7.2-8.5) PEG_COOH Amino-PEG11-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester + NHS Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct hydrolysis NHS NHS NHS->NHS_Ester Conjugate PEG-Amide Bond-Molecule NHS_Ester->Conjugate + Molecule-NH2 Target_Amine Molecule-NH2 Target_Amine->Conjugate

Caption: EDC/NHS activation chemistry for this compound.

Experimental_Workflow A 1. Prepare Reagents - this compound - EDC and Sulfo-NHS - Buffers B 2. Activation of this compound - Dissolve PEG in Activation Buffer (pH 6.0) - Add EDC and Sulfo-NHS - Incubate for 15-30 min at RT A->B D 4. Conjugation Reaction - Add activated PEG to target molecule - Incubate for 2 hours at RT B->D C 3. Prepare Target Molecule - Dissolve amine-containing molecule in Conjugation Buffer (pH 7.2-8.0) C->D E 5. Quench Reaction - Add quenching solution (e.g., hydroxylamine) to stop the reaction D->E F 6. Purification - Remove excess reagents and byproducts (e.g., dialysis, desalting column) E->F G 7. Analysis and Characterization - SDS-PAGE, Mass Spectrometry, HPLC F->G

Caption: General experimental workflow for PEGylation.

Experimental Protocols

The following are detailed protocols for the activation of this compound and its subsequent conjugation to a primary amine-containing molecule, such as a protein.

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive Sulfo-NHS ester.[1] A two-step process is highly recommended to optimize the activation and conjugation steps independently.[3]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[1]

  • N-hydroxysulfosuccinimide (Sulfo-NHS)[1]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1] Amine-free buffers are critical to avoid competing reactions.[10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

  • Reaction tubes

  • Vortex mixer

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[1][3]

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.[1]

    • Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.[1] EDC solutions are unstable and must be used promptly.[3]

    • Immediately before use, prepare a 250 mM stock solution of Sulfo-NHS in Activation Buffer.[1]

  • Activation Reaction:

    • In a reaction tube, combine 10 µL of the 100 mM this compound stock solution with 80 µL of Activation Buffer.[1]

    • Add 5 µL of the 100 mM EDC stock solution for a final concentration of approximately 5 mM.[1]

    • Add 5 µL of the 250 mM Sulfo-NHS stock solution for a final concentration of approximately 12.5 mM.[1]

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.[1][9] The resulting solution contains the activated this compound-Sulfo-NHS ester and is now ready for conjugation.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol outlines the reaction of the pre-activated this compound-Sulfo-NHS ester with primary amines (e.g., lysine (B10760008) residues) on a target protein.[9]

Materials:

  • Activated this compound-Sulfo-NHS ester solution (from Protocol 1)

  • Target protein containing primary amines

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[4] Avoid buffers containing primary amines like Tris.[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[4][7]

  • Purification tools (e.g., desalting column, dialysis equipment)[10]

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).[3]

  • Conjugation Reaction:

    • Immediately add the activated this compound-Sulfo-NHS ester solution to the protein solution.[10]

    • The molar ratio of the activated linker to the protein should be optimized but a 10- to 20-fold molar excess is a common starting point.[9]

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.[9]

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[11]

    • Incubate for 15 minutes at room temperature.[11]

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis with a suitable molecular weight cutoff (MWCO).[10]

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to observe the mass shift indicating PEGylation and use Mass Spectrometry to determine the degree of labeling.[1]

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.[10]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Conjugation Buffer is pH 7.2-8.0.[10]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[10]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[10]
Protein Precipitation during Reaction High degree of PEGylation leading to insolubility.Reduce the molar excess of the activated PEG linker.[10]
Incorrect buffer conditions.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[10]
Unconjugated Linker Still Present After Purification Incorrect MWCO of the dialysis membrane or poor separation in size-exclusion chromatography.Ensure the appropriate column resin or dialysis membrane with a low MWCO is used for the size of the biomolecule and the linker.[10]

References

Application Notes: Amino-PEG11-acid for Surface Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The effective use of nanoparticles in biomedical applications, particularly in drug delivery and diagnostics, hinges on the precise control of their surface chemistry.[1] Surface functionalization is a critical step to enhance biocompatibility, improve stability in physiological environments, and enable targeted delivery.[2][3] One of the most successful strategies to achieve these goals is PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface.[4][5] This process creates a hydrophilic, protective layer that sterically hinders interactions with plasma proteins (opsonins), thereby reducing clearance by the mononuclear phagocyte system (MPS) and significantly extending circulation half-life.[4][6]

Amino-PEG11-acid: A Heterobifunctional Linker

This compound is a heterobifunctional linker, meaning it possesses two different reactive terminal groups: a primary amine (-NH2) and a carboxylic acid (-COOH). This dual functionality offers significant versatility in bioconjugation strategies.[3][7] The defined chain length of eleven ethylene (B1197577) glycol units provides a sufficient spacer to create the desired "stealth" effect while maintaining a relatively low molecular weight.

Key Advantages:

  • Enhanced Biocompatibility and Stability: The PEG chain reduces nonspecific protein adsorption and aggregation, which can otherwise lead to rapid clearance and potential toxicity.[1][4] Encapsulating magnetic nanoparticles (MNPs) with polymeric compounds like PEG prevents oxidation and enhances bioavailability.[8]

  • Prolonged Circulation Time: By evading the immune system, PEGylated nanoparticles remain in circulation longer, increasing the probability of reaching the target tissue, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect.[1][6]

  • Versatile Conjugation Chemistry: The terminal amine and acid groups allow for covalent attachment to a wide range of nanoparticle core materials (e.g., gold, iron oxide, silica, polymeric nanoparticles) that possess complementary functional groups (e.g., carboxyls, amines, hydroxyls).[6][9]

  • Platform for Further Modification: After attaching the PEG linker to the nanoparticle surface via one of its functional groups, the other terminal group remains available for subsequent conjugation to targeting ligands (e.g., antibodies, peptides), imaging agents, or therapeutic molecules.[10][11] For instance, the remaining amine group can be used to attach targeting moieties for active tumor targeting.[1]

Experimental Protocols

The following protocols describe the covalent conjugation of this compound to nanoparticles using standard carbodiimide (B86325) chemistry.

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol utilizes the carboxylic acid end of the PEG linker to react with primary amines on the nanoparticle surface.

Diagram: Workflow for Nanoparticle Functionalization

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_post Purification & Analysis NP Bare Nanoparticle (e.g., with -NH2 groups) Conjugation Conjugate Activated PEG to NP -NH2 groups NP->Conjugation PEG This compound Activation Activate PEG -COOH group with EDC/NHS PEG->Activation Activation->Conjugation Purification Purification (Dialysis / Centrifugation) Conjugation->Purification Characterization Characterization (DLS, Zeta, FTIR) Purification->Characterization Final Functionalized Nanoparticle Characterization->Final

Caption: Workflow for surface functionalization of nanoparticles with this compound.

Materials:

  • Amine-functionalized nanoparticles (-NH2 NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification equipment (dialysis membrane or centrifugal filters)

Procedure:

  • Activation of Carboxylic Acid Group:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

    • Add EDC and NHS to the PEG solution. A 5-fold molar excess of EDC and NHS over the amount of PEG is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Reaction Buffer (PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • Immediately add the activated this compound solution to the nanoparticle dispersion. The molar ratio of PEG to nanoparticles should be optimized but a starting point of 1000:1 to 10,000:1 is common.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-20 mM to deactivate any unreacted NHS-esters. Incubate for 15 minutes.

    • Purify the PEGylated nanoparticles to remove excess PEG and coupling reagents. This is typically achieved by repeated centrifugation and resuspension, or by dialysis against PBS using an appropriate molecular weight cutoff (MWCO) membrane.

Protocol 2: Conjugation of this compound to Carboxyl-Functionalized Nanoparticles

This protocol utilizes the amine end of the PEG linker to react with carboxylic acid groups on the nanoparticle surface.

Materials:

  • Carboxyl-functionalized nanoparticles (-COOH NPs)

  • This compound

  • EDC and NHS

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Washing Buffer: PBS, pH 7.4

  • Quenching and Purification supplies as in Protocol 1.

Procedure:

  • Activation of Nanoparticle Surface:

    • Disperse the carboxyl-functionalized nanoparticles in Reaction Buffer to a concentration of 1-5 mg/mL.

    • Add EDC and NHS directly to the nanoparticle dispersion (e.g., 10 mM EDC, 5 mM NHS).

    • Incubate for 15-30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.

  • Conjugation of PEG:

    • Dissolve this compound in Reaction Buffer.

    • Add the this compound solution to the activated nanoparticle dispersion. A significant molar excess of PEG is recommended to ensure complete surface coverage.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Follow the same quenching and purification steps as described in Protocol 1 to remove unreacted reagents and byproducts.

Data Presentation and Characterization

Successful functionalization is confirmed by a suite of analytical techniques that measure changes in the physicochemical properties of the nanoparticles.

Table 1: Typical Physicochemical Properties of Nanoparticles Before and After this compound Functionalization

ParameterPre-Functionalization (Bare NP)Post-Functionalization (PEG-NP)Rationale for Change
Hydrodynamic Diameter (nm) 100 ± 5125 ± 7The addition of the PEG layer increases the particle's hydrodynamic size.[8]
Polydispersity Index (PDI) < 0.2< 0.2A low PDI indicates a monodisperse sample; PEGylation should not significantly increase polydispersity if aggregation is avoided.[8]
Zeta Potential (mV) +35 ± 4 (for Amine-NP)+5 ± 2 (for Amine-NP)Shielding of the positive surface charge by the neutral PEG layer causes the zeta potential to shift towards neutrality.[3][12]
Zeta Potential (mV) -40 ± 5 (for Carboxyl-NP)-10 ± 3 (for Carboxyl-NP)Shielding of the negative surface charge by the PEG layer results in a less negative zeta potential.[8]

Table 2: Key Characterization Techniques for PEGylated Nanoparticles

TechniquePurposeExpected Outcome for Successful PEGylation
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and size distribution.An increase in the average hydrodynamic diameter corresponding to the added PEG layer.[13]
Zeta Potential Measurement Determines surface charge and colloidal stability.A shift in zeta potential towards neutrality, indicating the shielding of the core's surface charge by the PEG corona.[12]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies chemical functional groups.Appearance of characteristic PEG peaks, such as the C-O-C ether stretch (~1100 cm⁻¹), confirming the presence of PEG on the surface.[14]
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition of the nanoparticle surface.An increase in the carbon and oxygen signals relative to the core material's elements, confirming the presence of the PEG coating.[15]
Nuclear Magnetic Resonance (NMR) Provides structural information about the surface coating.Proton NMR can show characteristic peaks of the PEG ethylene glycol repeats, confirming its presence.[16]

Visualizations of Mechanism and Impact

Diagram: Benefits of Nanoparticle PEGylation

G start Nanoparticle Functionalization with this compound steric Formation of Hydrophilic 'Stealth' Layer start->steric protein Reduced Opsonization (Protein Adsorption) steric->protein evasion Evasion of Mononuclear Phagocyte System (MPS) protein->evasion circulation Increased Systemic Circulation Time evasion->circulation epr Enhanced Permeability and Retention (EPR) Effect circulation->epr tumor Improved Accumulation in Tumor Tissue epr->tumor

Caption: Logical flow demonstrating how PEGylation enhances nanoparticle efficacy in vivo.

Diagram: Targeted Nanoparticle Drug Action on a Signaling Pathway

G cluster_cell Cancer Cell Receptor Cell Surface Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation NP Targeted Nanoparticle (Drug-Loaded) NP->Receptor Targeting Ligand Binds Receptor Drug Released Drug NP->Drug Drug Release Drug->Akt Inhibition

Caption: A targeted nanoparticle delivering a drug to inhibit a cancer cell survival pathway.

References

Application Notes and Protocols for Amino-PEG11-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG11-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems.[1] This linker, featuring a terminal primary amine and a carboxylic acid separated by an 11-unit polyethylene (B3416737) glycol (PEG) chain, offers a versatile platform for conjugating therapeutic agents to targeting moieties.[1] The PEG component enhances the stability, solubility, and circulation time of the drug conjugate while reducing its immunogenicity.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted drug delivery systems, focusing on cancer therapy.

The core principle of targeted drug delivery is to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and minimizing off-target side effects.[4] This can be achieved through active targeting, which involves the use of ligands that bind to specific receptors overexpressed on diseased cells.[5] Common targeting strategies in cancer therapy include the use of folate to target the folate receptor, often overexpressed in various cancers, and monoclonal antibodies that target specific cell surface antigens like HER2.[6][7]

These application notes will cover the synthesis of a targeted drug-PEG conjugate, its formulation into nanoparticles, and a comprehensive evaluation of its physicochemical properties and biological activity.

Data Presentation: Physicochemical and Biological Properties of PEGylated Nanoparticles

The following tables summarize quantitative data from various studies on targeted drug delivery systems utilizing PEGylated nanoparticles. This data is presented to provide a comparative overview of key parameters.

Table 1: Physicochemical Characterization of Targeted PEGylated Nanoparticles

Nanoparticle FormulationAverage Particle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
Folate-PEG-PLGA-Paclitaxel~50Not ReportedNot ReportedNot Reported[8]
Doxorubicin-loaded PEGylated PLGA~110Not ReportedNot Reported~95[9]
Paclitaxel-loaded Folate-conjugated SPIONs178.1 ± 3.12Not Reported14.8 ± 1.4681.1 ± 1.66[10]
PEGylated PBCANot Reported-8.26Not ReportedNot Reported[11]
Itraconazole-loaded PEGylated NPsNot Reported-18.6 (from -30.1 before PEGylation)Not ReportedNot Reported[12]
Vincristine and ε-viniferine loaded Folate-PEG-PLGA82.76 ± 22.42-8.33 ± 3.682.60 ± 0.20 (Vincristine)Not Reported[13]

Table 2: In Vitro Drug Release and Cytotoxicity

Nanoparticle FormulationDrug Release ProfileCell LineIC50 (Targeted)IC50 (Non-Targeted/Free Drug)Reference
Doxorubicin-loaded PEGylated PLGASustained release of >80% over 8 daysPC3, HeLa22x higher drug accumulation vs free drugNot Applicable[9]
Doxorubicin-loaded PLGA-co-PEG (15% PEG)~92% release after 60 daysCHOLower cell viability than PLGA NPsNot Applicable[14]
Paclitaxel-loaded PPSu-PEGSustained ReleaseHeLa K19.3 nM7.5 nM (Free Paclitaxel)[15]
Paclitaxel-loaded PPSu-PEGSustained ReleaseMCF727 nM19.2 nM (Free Paclitaxel)[15]
Doxorubicin-loaded Folate-PEG-NPsNot ReportedMCF-73-fold lower than non-targetedNot Applicable[16]
DM1-loaded cRGD-usGNPsNot ReportedU-87 MGNot Reported30.1 nM (Non-targeted) vs 3.2 nM (Free DM1)[17]

Table 3: In Vivo Tumor Growth Inhibition

Nanoparticle FormulationAnimal ModelTumor Growth InhibitionReference
Folate-decorated Paclitaxel-loaded PLA-TPGS NPsTumor-bearing nude miceSignificant inhibition compared to free drug and non-targeted NPs[8][18]
Paclitaxel-loaded Folate-targeted Zein NPsKB tumor-bearing xenograft miceSignificantly inhibited tumor growth and volume compared to free drug and non-targeted NPs[19]
Docetaxel-loaded EN1-RGD targeted NPsT11-derived tumors in mice~27% tumor growth reduction vs ~19% for non-targeted NPs + EN1 peptide[16]

Experimental Protocols

Protocol 1: Synthesis of a Folate-Targeted Paclitaxel-PEG Conjugate

This protocol describes a two-step process for synthesizing a folate-targeted paclitaxel (B517696) conjugate using this compound.

Materials:

  • Paclitaxel

  • This compound

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Dialysis membrane (MWCO 1 kDa)

  • Sephadex G-25 column

Step 1: Synthesis of Paclitaxel-PEG11-Amine

  • Activation of Paclitaxel: Dissolve paclitaxel (1 molar equivalent) in anhydrous DCM. Add DCC (1.1 molar equivalents) and NHS (1.1 molar equivalents). Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of paclitaxel.

  • Conjugation to this compound: Dissolve this compound (1.2 molar equivalents) in anhydrous DCM. Add this solution dropwise to the activated paclitaxel solution. Let the reaction proceed overnight at room temperature under gentle stirring.

  • Purification: Remove the dicyclohexylurea byproduct by filtration. Evaporate the DCM under reduced pressure. Redissolve the crude product in a minimal amount of DMSO and purify by dialysis against deionized water for 48 hours to remove unreacted starting materials. Lyophilize the purified product to obtain Paclitaxel-PEG11-Amine.

  • Characterization: Confirm the synthesis and purity of the conjugate using 1H-NMR and Mass Spectrometry.

Step 2: Synthesis of Folate-PEG11-Paclitaxel

  • Activation of Folic Acid: Dissolve folic acid (1 molar equivalent) in anhydrous DMSO. Add DCC (1.1 molar equivalents) and NHS (1.1 molar equivalents). Stir the reaction at room temperature in the dark for 4 hours.[20] The γ-carboxyl group of folic acid is preferentially activated.

  • Conjugation to Paclitaxel-PEG11-Amine: Add the Paclitaxel-PEG11-Amine (1 molar equivalent) dissolved in anhydrous DMSO to the activated folic acid solution. Let the reaction proceed for 24 hours at room temperature in the dark.[21]

  • Purification: Purify the final conjugate, Folate-PEG11-Paclitaxel, using a Sephadex G-25 column to remove unreacted folic acid and other small molecules.[20] Lyophilize the collected fractions containing the product.

  • Characterization: Confirm the structure and purity of the final conjugate by 1H-NMR, Mass Spectrometry, and UV-Vis spectroscopy (to confirm the presence of folate).

Protocol 2: Formulation of Targeted Nanoparticles by Nanoprecipitation

This protocol describes the formulation of the synthesized Folate-PEG11-Paclitaxel conjugate into nanoparticles.

Materials:

  • Folate-PEG11-Paclitaxel conjugate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve the Folate-PEG11-Paclitaxel conjugate and PLGA (e.g., in a 1:10 weight ratio) in acetone.

  • Nanoprecipitation: Add the organic phase dropwise into deionized water under moderate magnetic stirring. The nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

  • Solvent Evaporation: Continue stirring the suspension for at least 4 hours at room temperature to allow for the complete evaporation of acetone.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles three times with deionized water to remove any unencapsulated drug conjugate.

  • Resuspension: Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for further characterization and use. For long-term storage, the nanoparticles can be lyophilized.

Protocol 3: Physicochemical Characterization of Nanoparticles

1. Particle Size and Zeta Potential Measurement

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or a suitable buffer to an appropriate concentration.[22][23]

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.[11]

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.[3][24]

  • Data Analysis: Report the average particle size, PDI, and zeta potential with standard deviations from at least three independent measurements.

2. Drug Loading and Encapsulation Efficiency

  • Method: Indirect quantification by measuring the amount of non-encapsulated drug in the supernatant after centrifugation.

  • Procedure:

    • After nanoparticle formulation and centrifugation, collect the supernatant.

    • Quantify the amount of Folate-PEG11-Paclitaxel in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy (based on the absorbance of paclitaxel or folate).

    • Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:[6][7][25][26]

      • DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro Drug Release Study

Materials:

  • Targeted nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to mimic physiological and endosomal pH, respectively)

  • Dialysis membrane (appropriate MWCO)

  • Shaking incubator

Procedure:

  • Place a known amount of the nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of PBS (pH 7.4 or 5.5) in a sealed container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using HPLC or UV-Vis spectroscopy.

  • Plot the cumulative drug release percentage against time.[9][14][27]

Protocol 5: In Vitro Cell Viability (MTT) Assay

Materials:

  • Cancer cell line overexpressing the target receptor (e.g., HeLa or KB cells for folate receptor)

  • Control cell line with low or no expression of the target receptor

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.[28][29]

  • Treatment: Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles (if applicable), and free drug for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.[30][31]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add DMSO or a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[32]

Protocol 6: Cellular Uptake Analysis by Flow Cytometry

Materials:

  • Fluorescently labeled targeted nanoparticles (e.g., by incorporating a fluorescent dye during formulation)

  • Target and control cell lines

  • Flow cytometer

  • PBS

  • Trypan blue (for quenching extracellular fluorescence)

Procedure:

  • Cell Treatment: Seed the cells in culture plates and treat them with the fluorescently labeled nanoparticles for different time points.

  • Cell Harvesting: After incubation, wash the cells with cold PBS to remove non-adherent nanoparticles. Detach the cells using a suitable method (e.g., trypsinization).

  • Staining/Quenching: Resuspend the cells in PBS. If necessary, add trypan blue to quench the fluorescence of nanoparticles adsorbed on the cell surface, allowing for the specific detection of internalized nanoparticles.[1]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells.[33][34][35][36]

  • Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the cellular uptake of the nanoparticles.

Protocol 7: In Vivo Biodistribution and Antitumor Efficacy Study

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenografted tumors)

  • Targeted nanoparticles, non-targeted nanoparticles, and free drug formulations

  • Imaging agent (if performing imaging studies) or method for quantifying drug in tissues (e.g., LC-MS/MS)

  • Calipers for tumor measurement

Procedure:

  • Animal Model: Establish tumors in mice by subcutaneously injecting cancer cells.

  • Drug Administration: Once the tumors reach a certain size, randomly group the animals and administer the different formulations (e.g., via intravenous injection).[37][38]

  • Biodistribution Study:

    • At selected time points post-injection, euthanize a subset of animals from each group.

    • Collect major organs (tumor, liver, spleen, kidneys, lungs, heart) and blood.

    • Homogenize the tissues and extract the drug.

    • Quantify the drug concentration in each tissue using a validated analytical method like LC-MS/MS.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Antitumor Efficacy Study:

    • Monitor the tumor volume and body weight of the remaining animals regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Continue the study for a predetermined period or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology).

  • Data Analysis: Plot the tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of the differences in tumor growth inhibition between the groups.

Signaling Pathways and Experimental Workflows

Signaling Pathways Targeted by Drug Delivery Systems

Targeted drug delivery systems often aim to interfere with key signaling pathways that are dysregulated in cancer. Below are simplified diagrams of three such pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival mTOR->Proliferation Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

HER2_Signaling_Pathway cluster_membrane Cell Membrane HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation

Caption: Simplified HER2 signaling pathway.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg VEGF VEGF VEGF->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Synthesis_Workflow cluster_synthesis Synthesis and Formulation Drug Drug (e.g., Paclitaxel) Drug_PEG Drug-PEG-Amine Conjugate Drug->Drug_PEG PEG_Linker This compound PEG_Linker->Drug_PEG Targeting_Ligand Targeting Ligand (e.g., Folate) Targeted_Conjugate Targeted Drug-PEG Conjugate Targeting_Ligand->Targeted_Conjugate Drug_PEG->Targeted_Conjugate Nanoparticle Formulation into Nanoparticles Targeted_Conjugate->Nanoparticle Evaluation_Workflow cluster_evaluation Evaluation Physicochemical Physicochemical Characterization (Size, Zeta, Drug Loading) In_Vitro In Vitro Evaluation (Drug Release, Cytotoxicity, Cellular Uptake) Physicochemical->In_Vitro In_Vivo In Vivo Evaluation (Biodistribution, Antitumor Efficacy) In_Vitro->In_Vivo Final_Product Optimized Targeted Drug Delivery System In_Vivo->Final_Product start Targeted Nanoparticles start->Physicochemical

References

Synthesis of PROTACs Using an Amino-PEG11-acid Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1] This technology represents a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism, enabling the degradation of proteins previously considered "undruggable".[1] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently connects these two moieties.[2][3]

The linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous properties.[5] The incorporation of a PEG chain can enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility and length to optimize the geometry of the ternary complex for efficient ubiquitination.[6][7]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the Amino-PEG11-acid linker, a bifunctional linker with a terminal amine group and a carboxylic acid group, separated by an 11-unit PEG chain.[8] This linker is ideal for a two-step, directional synthesis, commonly forming stable amide bonds with the warhead and anchor ligands.

Signaling Pathway and Experimental Workflow

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This hijacked proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Cellular Mechanism of Action POI_Ligand POI Ligand (Amine-functionalized) POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker Amide Coupling Step 1 E3_Ligand E3 Ligase Ligand (Amine-functionalized) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Linker This compound Linker->POI_Linker POI_Linker->Final_PROTAC Amide Coupling Step 2 PROTAC_molecule PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_molecule->Ternary_Complex POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: Workflow for PROTAC synthesis and its cellular mechanism of action.

Experimental Protocols

This section provides representative protocols for the synthesis, characterization, and biological evaluation of a PROTAC. As a hypothetical example, we describe the synthesis of a BRD4-targeting PROTAC using an amine-functionalized JQ1 derivative (JQ1-amine) as the warhead and an amine-functionalized pomalidomide (B1683931) derivative (Pomalidomide-amine) to recruit the Cereblon (CRBN) E3 ligase.

Protocol 1: Two-Step Synthesis of a BRD4-Targeting PROTAC

This protocol involves the sequential amide coupling of the this compound linker to the POI ligand and then to the E3 ligase ligand.

Step 1: Synthesis of POI-Linker Intermediate (JQ1-PEG11-Amine)

This step forms an amide bond between the carboxylic acid of the this compound linker and the amine-functionalized POI ligand.

  • Materials and Reagents:

    • This compound

    • JQ1-amine (or other amine-functionalized POI ligand)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (Dimethylformamide)

    • Ethyl acetate (B1210297)

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the JQ1-amine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the JQ1-PEG11-Amine intermediate.

Step 2: Synthesis of the Final PROTAC (JQ1-PEG11-Pomalidomide)

This step involves forming an amide bond between the newly installed carboxylic acid on the POI-linker intermediate and the amine-functionalized E3 ligase ligand. Note: This step assumes the initial amine on the linker is Boc-protected and requires deprotection prior to coupling with a carboxyl-functionalized E3 Ligand, or a similar orthogonal strategy. For this example using Pomalidomide-amine, we will activate the carboxyl group of an intermediate. A more direct route would be coupling a carboxyl-functionalized E3-ligand to the free amine of the POI-Linker intermediate. The following is an adapted standard coupling procedure.

  • Materials and Reagents:

    • POI-Linker Intermediate with a free carboxylic acid (e.g., JQ1-linker-COOH)

    • Pomalidomide-amine (or other amine-functionalized E3 ligase ligand)

    • HATU

    • DIPEA

    • Anhydrous DMF

    • Preparative HPLC system

  • Procedure:

    • Dissolve the POI-Linker intermediate (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir for 15 minutes at room temperature.

    • Add the Pomalidomide-amine (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Synthesis_Workflow cluster_step1 Step 1: POI-Linker Conjugation cluster_step2 Step 2: E3 Ligand Conjugation A 1. Activate this compound (HATU, DIPEA in DMF) B 2. Add JQ1-amine A->B C 3. Reaction (4h, RT) B->C D 4. Work-up & Purification C->D E Intermediate: JQ1-PEG11-Amine D->E F 1. Activate Intermediate's Acid (HATU, DIPEA in DMF) E->F G 2. Add Pomalidomide-amine F->G H 3. Reaction (Overnight, RT) G->H I 4. Prep-HPLC Purification H->I J Final PROTAC I->J

Caption: A two-step workflow for the synthesis of a BRD4-targeting PROTAC.

Protocol 2: Characterization of the Final PROTAC
  • Objective: To confirm the identity, purity, and structural integrity of the synthesized PROTAC.

  • Methods:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight and assess the purity of the final compound.[1][9]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and ensure the presence of all components (POI ligand, linker, and E3 ligase ligand).[10]

    • HRMS (High-Resolution Mass Spectrometry): To determine the accurate mass and confirm the elemental composition.

Protocol 3: Western Blot Analysis of BRD4 Degradation
  • Objective: To quantify the degradation of the target protein (BRD4) in cultured cells after treatment with the synthesized PROTAC.[11]

  • Materials and Reagents:

    • Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa).[11]

    • Synthesized PROTAC (stock solution in DMSO).

    • Vehicle control (DMSO).

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control).

    • HRP-conjugated secondary antibody.

    • ECL chemiluminescent substrate.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a set time (e.g., 16-24 hours). Include a DMSO vehicle control.[5]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C.[5]

    • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and visualize bands using an ECL substrate and an imaging system.[11]

    • Analysis: Quantify band intensities. Normalize the BRD4 band intensity to the corresponding loading control. Calculate the percentage of remaining BRD4 relative to the vehicle-treated control.

Data Presentation

The following tables summarize representative quantitative data expected from the synthesis and evaluation of a PROTAC using an this compound linker. The data is hypothetical but based on trends observed in published literature for similar PROTACs.[12]

Table 1: Synthesis and Characterization Data

ParameterStep 1: POI-Linker IntermediateStep 2: Final PROTAC
Reaction Yield 60 - 75%35 - 50%
Purity (LC-MS) >95%>98%
HRMS (m/z) Calculated vs. FoundCalculated vs. Found
¹H NMR Peaks correspond to POI ligand and PEG linkerPeaks correspond to POI ligand, PEG linker, and E3 ligase ligand

Table 2: Biological Evaluation Data

PROTAC Concentration% BRD4 Remaining (Western Blot)Cell Viability (MTT Assay)
Vehicle (DMSO) 100%100%
1 nM 85%98%
10 nM 55%95%
100 nM 20%80%
1 µM <10%60%
10 µM <5%45%

Table 3: Key Degradation Parameters

ParameterValueDescription
DC₅₀ ~15 nMThe concentration of PROTAC required to degrade 50% of the target protein.[12][13]
Dₘₐₓ >95%The maximal degradation of the target protein achieved.[12][13]

Conclusion

The this compound linker is a versatile and valuable building block for the modular synthesis of PROTACs. Its bifunctional nature allows for a controlled, stepwise conjugation to POI and E3 ligase ligands, typically via robust amide bond formation. The inclusion of the 11-unit PEG chain is intended to confer favorable physicochemical properties, such as enhanced solubility and cell permeability, which are critical for the development of effective protein degraders. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the rational design and synthesis of novel PROTAC therapeutics. Empirical determination of the optimal linker and its conjugation points remains a critical step in maximizing the degradation efficiency and overall performance of each unique PROTAC.

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates with Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Amino-PEG11-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker that offers a balance of hydrophilicity and defined length, making it an attractive choice for ADC development. This heterobifunctional linker, featuring a terminal amine and a carboxylic acid, allows for a controlled and versatile conjugation strategy.

The incorporation of a PEGylated linker like this compound can enhance the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life. These properties are crucial for developing ADCs with an optimized therapeutic window. This document provides detailed application notes and protocols for the development of ADCs using this compound, including quantitative data for key performance indicators and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data for key parameters in ADC development. While specific data for ADCs utilizing this compound is often proprietary, the provided data is representative of ADCs developed with mid-length PEG linkers and is based on trends observed in published studies.

Table 1: Representative Drug-to-Antibody Ratios (DAR) for ADCs with PEGylated Linkers

Conjugation MethodAntibody TargetPayloadAverage DARDAR RangeAnalytical Method
Lysine (B10760008) ConjugationHER2MMAE3.80 - 8HIC-UV, RP-HPLC-MS
Cysteine ConjugationEGFRMMAF3.92 - 4HIC-UV, RP-HPLC-MS
Site-SpecificTROP2SN-382.01.8 - 2.2LC-MS

Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Mid-Length PEG Linkers

Target Cell LineAntibody TargetPayloadIC50 (ng/mL)
SK-BR-3 (HER2+++)HER2MMAE15 - 50
MDA-MB-468 (HER2+)HER2MMAE>1000
A431 (EGFR+++)EGFRMMAF20 - 70
HCT116 (TROP2++)TROP2SN-3810 - 40

Table 3: Representative In Vivo Pharmacokinetic Parameters of ADCs with Mid-Length PEG Linkers in Mice

Antibody TargetPayloadDARClearance (mL/day/kg)Half-life (t½) (days)
HER2MMAE4~5.0~5-7
EGFRMMAF4~4.5~6-8
TROP2SN-382~3.0~8-10

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Cytotoxic Payload to an Antibody using this compound

This protocol describes the conjugation of a small molecule drug (payload) containing a carboxylic acid to the lysine residues of a monoclonal antibody using the heterobifunctional this compound linker.

Materials:

  • Small molecule payload with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Conjugation Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching Buffer (e.g., 1 M Tris, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC))

Procedure:

Step 1: Activation of the Payload and Conjugation to this compound

  • Payload Activation:

    • Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

    • Add 1.2 molar equivalents of EDC and 1.5 molar equivalents of Sulfo-NHS to the payload solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Linker:

    • Dissolve this compound in the same anhydrous solvent.

    • Add the activated payload solution to the this compound solution. A 1:1.2 molar ratio of payload to linker is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of Payload-Linker Conjugate:

    • Purify the resulting payload-PEG11-amine conjugate using RP-HPLC to remove unreacted payload and linker.

Step 2: Conjugation of the Payload-Linker to the Antibody

  • Activation of the Payload-Linker:

    • Dissolve the purified payload-PEG11-amine conjugate in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Add 1.5 molar equivalents of EDC and 2.0 molar equivalents of Sulfo-NHS to activate the carboxylic acid end of the PEG linker.

    • Incubate for 15 minutes at room temperature.

  • Antibody Preparation:

    • Ensure the antibody is in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Add the activated payload-linker solution to the antibody solution. The molar ratio of payload-linker to antibody will determine the final DAR and should be optimized (e.g., starting with a 5:1 to 10:1 molar ratio).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC using SEC to remove unconjugated payload-linker and other small molecule reagents.

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR)

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The relative peak areas of the different species can be used to calculate the average DAR.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The antibody is first reduced to separate the light and heavy chains. The masses of the unconjugated and conjugated chains are determined by mass spectrometry (MS) coupled to the HPLC. The DAR can be calculated from the mass shift.

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload's chromophore), the concentrations of the antibody and the payload can be determined, and the average DAR calculated.

2. Mass Spectrometry

  • Intact Mass Analysis (e.g., MALDI-TOF or ESI-QTOF): Provides the molecular weight of the intact ADC, allowing for confirmation of conjugation and determination of the distribution of different DAR species.

3. Size-Exclusion Chromatography (SEC)

  • Used to assess the purity of the ADC and to detect the presence of aggregates.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.

Materials:

  • Target cancer cell lines (expressing the antigen of interest) and control cell lines (low or no antigen expression)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against the log of the ADC concentration.

Protocol 4: Cellular Uptake Assay

This assay quantifies the internalization of the ADC by target cells.

Materials:

  • Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

  • Target and control cell lines

  • Flow cytometer or fluorescence microscope

  • Cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Seed cells into 24-well plates and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with a fixed concentration of the fluorescently labeled ADC for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Harvesting and Staining: At each time point, wash the cells with cold PBS, detach them (e.g., using trypsin), and resuspend them in FACS buffer (PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized ADC.

  • Fluorescence Microscopy (Alternative): Alternatively, cells can be grown on coverslips, treated with the fluorescently labeled ADC, and then fixed and imaged using a fluorescence microscope to visualize internalization.

Protocol 5: In Vivo Pharmacokinetic Study in Mice

This study determines the pharmacokinetic profile of the ADC in an animal model.

Materials:

  • ADC

  • Female BALB/c or nude mice (6-8 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples from the mice at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated ELISA (to measure total antibody) or LC-MS/MS (to measure conjugated antibody or payload).

  • Data Analysis: Plot the plasma concentration of the ADC versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.

Mandatory Visualizations

Signaling Pathways

// Nodes HER2 [label="HER2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HER3 [label="HER3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ADC [label="HER2-Targeted ADC", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Internalization [label="Internalization", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Payload_Release [label="Payload Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HER2 -> Dimerization [label="Ligand Binding"]; HER3 -> Dimerization; Dimerization -> PI3K [label="Activation"]; Dimerization -> RAS [label="Activation"]; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; ADC -> HER2 [label="Binding"]; HER2 -> Internalization; Internalization -> Lysosome; Lysosome -> Payload_Release; Payload_Release -> Cell_Death; } DOT Caption: HER2 Signaling and ADC Mechanism of Action.

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GRB2_SOS [label="GRB2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ADC [label="EGFR-Targeted ADC", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Internalization [label="Internalization", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Payload_Release [label="Payload Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binding"]; EGFR -> Dimerization; Dimerization -> GRB2_SOS; Dimerization -> PI3K; GRB2_SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Gene_Transcription; PI3K -> AKT; AKT -> Proliferation; Gene_Transcription -> Proliferation; ADC -> EGFR [label="Binding"]; EGFR -> Internalization; Internalization -> Lysosome; Lysosome -> Payload_Release; Payload_Release -> Cell_Death; } DOT Caption: EGFR Signaling and ADC Mechanism of Action.

// Nodes TROP2 [label="TROP2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Signaling [label="Intracellular Ca2+\nSignaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclin_D1 [label="Cyclin D1", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle\nProgression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ADC [label="TROP2-Targeted ADC", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Internalization [label="Internalization", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Payload_Release [label="Payload Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TROP2 -> Ca_Signaling; Ca_Signaling -> PKC; PKC -> RAS_MAPK; RAS_MAPK -> Cyclin_D1; Cyclin_D1 -> Cell_Cycle; Cell_Cycle -> Proliferation; ADC -> TROP2 [label="Binding"]; TROP2 -> Internalization; Internalization -> Lysosome; Lysosome -> Payload_Release; Payload_Release -> Cell_Death; } DOT Caption: TROP2 Signaling and ADC Mechanism of Action.

Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Payload_Selection [label="Payload Selection\n(with COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker_Selection [label="this compound\nLinker Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antibody_Selection [label="Antibody Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugation [label="Two-Step\nConjugation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification (SEC)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization\n(DAR, MS, SEC)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Assays\n(Cytotoxicity, Uptake)", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Studies\n(PK, Efficacy)", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Payload_Selection; Start -> Linker_Selection; Start -> Antibody_Selection; Payload_Selection -> Conjugation; Linker_Selection -> Conjugation; Antibody_Selection -> Conjugation; Conjugation -> Purification; Purification -> Characterization; Characterization -> In_Vitro; In_Vitro -> In_Vivo; In_Vivo -> Lead_Optimization; Lead_Optimization -> Conjugation [style=dashed, label="Iterate"]; Lead_Optimization -> End; } DOT Caption: General Workflow for ADC Development.

Application Notes and Protocols for Peptide Modification with Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which can reduce renal clearance and protect against enzymatic degradation, thereby extending its circulating half-life. Furthermore, the hydrophilic nature of PEG can increase the solubility of hydrophobic peptides and mask potential antigenic sites, reducing immunogenicity.

Amino-PEG11-acid is a discrete-length (monodisperse) PEG linker containing 11 ethylene (B1197577) glycol units, a terminal primary amine, and a terminal carboxylic acid. This heterobifunctional structure offers versatile options for conjugation to peptides, allowing for precise control over the site of modification. This document provides detailed application notes and protocols for the use of this compound in peptide modification.

Chemical Properties and Reaction Strategies

This compound provides two primary strategies for covalent attachment to a peptide:

  • Amide bond formation via the PEG's carboxylic acid group: The carboxylic acid terminus of this compound can be activated, most commonly using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The resulting NHS ester is a reactive intermediate that readily couples with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond.[1][2][3]

  • Amide bond formation via the PEG's primary amine group: The primary amine terminus of this compound can react with a pre-activated carboxylic acid group on the peptide. This is typically achieved by activating a C-terminal carboxyl group or the side chain of aspartic or glutamic acid on the peptide using similar EDC/NHS chemistry. Alternatively, if the peptide is functionalized with an NHS ester, the PEG's amine can react directly.[4]

The choice of strategy depends on the desired site of PEGylation and the amino acid composition of the peptide.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical starting conditions and expected outcomes for the two primary conjugation strategies. These values should be considered as starting points for optimization for a specific peptide.

Table 1: Reaction Conditions for Activating the Carboxyl Group of this compound and Conjugation to Peptide Amines

ParameterRecommended RangeTypical ValueExpected Outcome
Activation Step
Activation BufferMES, pH 4.5-6.00.1 M MES, pH 5.5Efficient formation of the NHS-ester intermediate.[1][3]
Molar Ratio (EDC:NHS:PEG)1:1:1 to 5:5:11.2:1:1High activation of the PEG-acid.
Activation Time15 - 60 minutes30 minutesSufficient time for activation without significant hydrolysis.[1]
TemperatureRoom Temperature (20-25°C)22°CStandard condition for activation.
Conjugation Step
Conjugation BufferPBS or Bicarbonate, pH 7.0-8.50.1 M PBS, pH 7.4Favors reaction with deprotonated primary amines.[1]
Molar Ratio (PEG:Peptide)5:1 to 50:110:1 to 20:1Higher excess drives the reaction towards completion.[1]
Reaction Time2 hours to overnight4 hoursBalances conjugation efficiency with potential side reactions.[1]
Temperature4°C to Room TemperatureRoom TemperatureSlower reaction at 4°C may improve selectivity.
Quenching
Quenching AgentHydroxylamine, Tris, or Glycine1 M Tris-HCl, pH 8.0Terminates the reaction by consuming unreacted NHS esters.[1]

Table 2: Reaction Conditions for Conjugating the Amine Group of this compound to an Activated Peptide Carboxyl Group

ParameterRecommended RangeTypical ValueExpected Outcome
Peptide Activation
Activation BufferMES, pH 4.5-6.00.1 M MES, pH 6.0Efficient activation of the peptide's carboxyl groups.[2]
Molar Ratio (EDC:NHS:Peptide)1:1:1 to 5:5:12:2:1Ensures sufficient activation of the target peptide.
Activation Time15 - 60 minutes15 minutesRapid activation prior to adding the PEG-amine.[2]
TemperatureRoom Temperature (20-25°C)22°CStandard condition for peptide activation.
Conjugation Step
Conjugation BufferPBS or Bicarbonate, pH 7.0-8.50.1 M Bicarbonate, pH 8.3Optimal for the nucleophilic attack by the PEG's amine.[4]
Molar Ratio (PEG-Amine:Peptide)1:1 to 5:12:1Drives the reaction towards the desired product.[4]
Reaction Time2 - 24 hours12 hoursDependent on the reactivity of the specific peptide.[4]
TemperatureRoom Temperature (20-25°C)22°CConvenient and generally effective.
Quenching
Quenching AgentNot always necessaryN/AReaction is often driven to completion and purified directly.

Experimental Protocols

Protocol 1: Peptide Modification via Activation of this compound Carboxyl Group

This protocol describes the activation of the carboxylic acid of this compound using EDC and NHS, followed by conjugation to primary amines of a peptide.

Materials:

  • This compound

  • Peptide with available primary amine(s)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[1]

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Dissolve the peptide in the Conjugation Buffer at a desired concentration (e.g., 1-10 mg/mL). If the peptide is not soluble, co-solvents may be required. Ensure the buffer does not contain primary amines.

  • Activation of this compound:

    • In a reaction vessel, dissolve this compound in Activation Buffer.

    • Add NHS (or Sulfo-NHS) to the this compound solution at a 1:1 molar ratio.

    • Add EDC to the mixture at a 1.2-fold molar excess relative to the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[1]

  • Conjugation to the Peptide:

    • Immediately after activation, add the activated this compound solution to the peptide solution. A 10- to 20-fold molar excess of the activated PEG linker to the peptide is a good starting point.[1]

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • The PEGylated peptide can be further purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol 2: Peptide Modification via the Amino Group of this compound

This protocol is for the conjugation of the amine group of this compound to a peptide with an activated carboxyl group (e.g., an NHS-ester functionalized peptide).

Materials:

  • This compound

  • Peptide with an activated carboxyl group (e.g., Peptide-NHS ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5]

  • Anhydrous DMF or DMSO

  • Desalting columns or RP-HPLC for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the NHS-ester activated peptide in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve the this compound in the Reaction Buffer. A 1.5 to 2-fold molar excess of this compound over the peptide is recommended as a starting point.[4]

  • Conjugation Reaction:

    • Add the dissolved activated peptide to the this compound solution with gentle stirring.

    • Allow the reaction to proceed for 2-24 hours at room temperature, monitoring the reaction progress by LC-MS or RP-HPLC.[4]

  • Purification:

    • Once the reaction is complete, purify the PEGylated peptide from unreacted starting materials and byproducts using RP-HPLC.

Visualization of Workflows and Concepts

Experimental Workflow: Activation of PEG-Acid and Conjugation

G Workflow for Peptide PEGylation via PEG-Acid Activation cluster_0 Activation cluster_1 Conjugation cluster_2 Quenching & Purification A Dissolve this compound in Activation Buffer (pH 4.5-6.0) B Add NHS and EDC A->B C Incubate for 15-30 min at RT B->C E Add Activated PEG to Peptide Solution C->E D Dissolve Peptide in Conjugation Buffer (pH 7.0-8.5) D->E F Incubate for 2-4 hours at RT G Add Quenching Buffer (e.g., Tris) F->G H Purify by SEC or RP-HPLC G->H I Characterize Final Product (LC-MS, SDS-PAGE) H->I G Key Factors Influencing Peptide PEGylation Efficiency center PEGylation Efficiency pH Reaction pH center->pH MolarRatio Molar Ratio (PEG:Peptide) center->MolarRatio Time Reaction Time center->Time Temp Temperature center->Temp PeptideProps Peptide Properties (Sequence, Solubility) center->PeptideProps G Pharmacokinetic Benefits of Peptide PEGylation cluster_0 Improved Properties cluster_1 Pharmacokinetic Outcomes Peptide Native Peptide PEGylation PEGylation (this compound) Peptide->PEGylation PEG_Peptide PEGylated Peptide IncreasedSize Increased Hydrodynamic Size PEG_Peptide->IncreasedSize ReducedDegradation Reduced Enzymatic Degradation PEG_Peptide->ReducedDegradation ReducedImmunogenicity Masked Antigenic Sites PEG_Peptide->ReducedImmunogenicity IncreasedSolubility Increased Solubility PEG_Peptide->IncreasedSolubility PEGylation->PEG_Peptide ReducedClearance Reduced Renal Clearance IncreasedSize->ReducedClearance LongerHalfLife Longer Plasma Half-Life ReducedDegradation->LongerHalfLife ReducedClearance->LongerHalfLife

References

Application Notes and Protocols for Dissolving Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG11-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH), separated by an 11-unit polyethylene glycol chain. This heterobifunctional linker is instrumental in bioconjugation, drug delivery, and proteomics. Its hydrophilic nature enhances the solubility and stability of conjugated molecules, such as proteins, peptides, and small molecules, and can improve their pharmacokinetic profiles. Proper dissolution and handling of this compound are critical for successful and reproducible experimental outcomes. These application notes provide detailed protocols for dissolving this compound and preparing it for various scientific applications.

Physicochemical Properties

Understanding the solubility and stability of this compound is fundamental to its effective use. The polyethylene glycol backbone confers excellent water solubility.

Solubility Data

While extensive quantitative solubility data for this compound is not always readily available in public literature, the following table summarizes known qualitative and quantitative solubility information for this compound and similar amino-PEG derivatives.

SolventReported SolubilityNotes
Aqueous Buffers (e.g., PBS) Generally SolubleSolubility can be influenced by the pH due to the presence of the amine and carboxylic acid groups.
Water Generally Soluble; Reported at 10 mg/mL for similar compounds[1]The hydrophilic PEG chain imparts good aqueous solubility.[1]
Dimethyl Sulfoxide (DMSO) Soluble; Reported at 10 mg/mL[1] and up to 100 mg/mL for similar compounds[2]A common solvent for preparing high-concentration stock solutions.[2] Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2]
Dimethylformamide (DMF) SolubleAnother common organic solvent for dissolving PEG linkers, particularly for reactions sensitive to water.
Dichloromethane (DCM) SolubleUseful in organic synthesis applications.
Chloroform Soluble; Reported at 10 mg/mL for similar compounds[1]
Ethanol Soluble
Methanol Soluble
Stability and Storage

The stability of this compound is crucial for maintaining its reactivity and ensuring the integrity of conjugation experiments.

ConditionRecommendationRationale
Solid Form Store desiccated at -20°C to -80°C, protected from light.This is the ideal condition for long-term storage to prevent degradation.
Stock Solutions Aliquot to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.Minimizes degradation from temperature fluctuations and exposure to moisture and light. Short-term storage at 4°C is acceptable.
pH Maintain solutions within a pH range of 4.0 - 8.5 for optimal stability. Avoid extreme pH for long-term storage.The PEG backbone is generally stable, but extreme pH can affect the terminal functional groups over extended periods.
Working Solutions Prepare fresh for each experiment.Ensures maximum reactivity and minimizes the impact of any potential degradation in solution over time.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a stock solution of this compound in an aqueous buffer, suitable for direct use in many bioconjugation reactions.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of the desired aqueous buffer to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.

  • If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution

This protocol is for preparing a concentrated stock solution in an organic solvent, which is often required for specific chemical reactions or when a high final concentration of the linker is needed in a reaction with minimal addition of an organic solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Sterile microcentrifuge tubes with screw caps

  • Optional: Ultrasonic water bath

Procedure:

  • Allow the this compound container to reach room temperature before opening.

  • In a sterile microcentrifuge tube, add the desired amount of this compound.

  • Add the required volume of anhydrous DMSO or DMF to reach the desired high concentration (e.g., 100 mM or 100 mg/mL).

  • Cap the tube tightly and vortex thoroughly.

  • If dissolution is slow, sonicate the solution in an ultrasonic water bath for short intervals until the solid is fully dissolved.[2]

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light and moisture.

Visualized Workflows

Dissolution Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh Desired Amount Equilibrate->Weigh Add_Solvent Add Appropriate Solvent (Aqueous Buffer or Organic Solvent) Weigh->Add_Solvent Vortex Vortex Thoroughly Add_Solvent->Vortex Check_Dissolution Check for Complete Dissolution Vortex->Check_Dissolution Optional_Aid Optional: Gentle Warming or Sonication Optional_Aid->Vortex Check_Dissolution->Optional_Aid Incomplete Use_Immediately Use Immediately in Experiment Check_Dissolution->Use_Immediately Complete Aliquot_Store Aliquot and Store at -20°C or -80°C Check_Dissolution->Aliquot_Store Complete

Caption: Workflow for dissolving this compound.

General Bioconjugation Workflow

The following diagram illustrates a general workflow for a two-step bioconjugation reaction where the carboxylic acid of this compound is first activated and then conjugated to a primary amine on a target molecule (e.g., a protein).

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Target Molecule cluster_final Step 3: Quenching and Purification Dissolve_PEG Dissolve this compound in Activation Buffer (e.g., MES Buffer, pH 6.0) Add_Reagents Add EDC and Sulfo-NHS Dissolve_PEG->Add_Reagents Incubate_Activation Incubate for 15-30 min at Room Temperature Add_Reagents->Incubate_Activation Add_Activated_PEG Add Activated this compound to Target Molecule Solution Incubate_Activation->Add_Activated_PEG Prepare_Target Prepare Target Molecule in Conjugation Buffer (e.g., PBS, pH 7.2-7.5) Prepare_Target->Add_Activated_PEG Incubate_Conjugation Incubate for 2 hours at RT or Overnight at 4°C Quench Add Quenching Buffer (e.g., Tris or Glycine) Incubate_Conjugation->Quench Purify Purify Conjugate (e.g., Desalting Column, Dialysis) Quench->Purify

Caption: Two-step bioconjugation using this compound.

Conclusion

Proper dissolution is a critical first step in the successful application of this compound. By selecting the appropriate solvent and adhering to the recommended handling and storage conditions, researchers can ensure the stability and reactivity of this versatile linker for their conjugation experiments. The provided protocols offer a foundation for the effective use of this compound in a variety of research and development settings. It is always recommended to perform small-scale pilot experiments to optimize conditions for specific applications.

References

Application Notes and Protocols for Bioconjugation of Oligonucleotides with Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy in the development of nucleic acid-based therapeutics. This modification offers several advantages, including improved pharmacokinetic and pharmacodynamic properties. Specifically, PEGylation can enhance the solubility and stability of oligonucleotides, protect them from nuclease degradation, and reduce their immunogenicity.[1][2] The Amino-PEG11-acid linker is a discrete PEG (dPEG®) reagent that provides a defined chain length, ensuring a homogenous final product, which is a critical aspect for therapeutic applications.

This document provides detailed protocols for the bioconjugation of oligonucleotides with this compound, focusing on the commonly employed carbodiimide-mediated amide bond formation. It also outlines the analytical methods for the characterization and purification of the resulting conjugates.

Principle of Conjugation

The most common strategy for conjugating an amino-PEG linker to an oligonucleotide involves the formation of a stable amide bond between a carboxylic acid and an amine. In this application, we will focus on the reaction between a 5'-carboxy-modified oligonucleotide and the primary amine of this compound. The carboxylic acid on the oligonucleotide is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The NHS ester intermediate is then reacted with the amine group of the this compound to form a stable amide linkage.

Quantitative Data Summary

The efficiency and success of the conjugation reaction can be assessed through various analytical techniques. The following tables provide a summary of the expected quantitative data for the bioconjugation of oligonucleotides with this compound.

Table 1: Molar Mass of this compound and Expected Mass Shift upon Conjugation

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC25H49NO13567.65

Note: The final mass of the conjugate will be the sum of the oligonucleotide's mass and the mass of the this compound, minus the mass of a water molecule (18.02 g/mol ) lost during amide bond formation.

Table 2: Recommended Molar Ratios for EDC/NHS Activation

ReagentMolar Excess to 5'-Carboxy-Oligonucleotide
EDC2 - 10 fold
NHS/Sulfo-NHS2 - 5 fold
This compound10 - 50 fold

Note: The optimal molar ratios may vary depending on the specific oligonucleotide sequence and reaction conditions and should be determined empirically.

Table 3: Typical Reaction Conditions and Expected Yields

ParameterConditionExpected Outcome
Activation Step
pH4.5 - 6.0Efficient formation of NHS ester
TemperatureRoom Temperature-
Time15 - 60 minutes-
Conjugation Step
pH7.2 - 8.5Optimal reaction with primary amine
TemperatureRoom Temperature or 4°C-
Time2 hours to overnightHigh conjugation efficiency
Overall Yield -Solution-phase EDC coupling can achieve yields of up to 95%[3][4]

Experimental Protocols

Protocol 1: EDC/NHS-mediated Conjugation of 5'-Carboxy-Oligonucleotide with this compound

This protocol describes the solution-phase conjugation of a 5'-carboxy-modified oligonucleotide with this compound.

Materials:

  • 5'-Carboxy-modified oligonucleotide

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

  • Nuclease-free water

Procedure:

  • Oligonucleotide and PEG Linker Preparation:

    • Dissolve the 5'-carboxy-modified oligonucleotide in nuclease-free water to a final concentration of 1-10 mM.

    • Dissolve the this compound in the Activation Buffer to a concentration that will result in the desired molar excess (e.g., 10-50 fold) in the final reaction mixture.

  • Activation of the Carboxylic Acid:

    • In a microcentrifuge tube, combine the 5'-carboxy-oligonucleotide solution with the this compound solution.

    • Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 2-5 fold molar excess of both EDC and NHS over the oligonucleotide is recommended.[5]

    • Add the EDC/NHS solution to the oligonucleotide/PEG mixture.

    • Incubate the reaction for 15-60 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding the Coupling Buffer. The reaction of the activated PEG with primary amines is optimal at this pH range.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • The crude reaction mixture can be purified using methods such as ethanol (B145695) precipitation, size-exclusion chromatography (SEC), or reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is often the method of choice for achieving high purity.

Protocol 2: Purification of the Oligonucleotide-PEG Conjugate by RP-HPLC

Materials:

  • Crude conjugation reaction mixture

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile (B52724)/water

  • RP-HPLC system with a suitable C18 column

Procedure:

  • Sample Preparation:

    • If necessary, dilute the crude reaction mixture with Mobile Phase A.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection and Analysis:

    • The PEGylated oligonucleotide conjugate is more hydrophobic than the unconjugated oligonucleotide and will therefore have a longer retention time.

    • Collect the fractions corresponding to the major product peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the conjugate.

Protocol 3: Characterization of the Oligonucleotide-PEG Conjugate by Mass Spectrometry

Materials:

  • Purified oligonucleotide-PEG conjugate

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation:

    • Prepare the purified conjugate in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile with a small amount of a volatile salt like ammonium (B1175870) acetate).

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the sample.

    • The expected mass of the conjugate will be the mass of the starting oligonucleotide plus the mass of the this compound (567.65 Da), minus the mass of one water molecule (18.02 Da).

    • The presence of a major peak corresponding to this calculated mass confirms the successful conjugation. Electrospray ionization (ESI) mass spectrometry is a powerful tool for the accurate analysis of oligonucleotide-PEG conjugates.[6]

Visualizations

Bioconjugation_Workflow Oligo 5'-Carboxy Oligonucleotide Activation Activation (EDC/NHS, pH 4.5-6.0) Oligo->Activation PEG This compound PEG->Activation Conjugation Conjugation (pH 7.2-8.5) Activation->Conjugation Purification Purification (RP-HPLC) Conjugation->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis FinalProduct Oligonucleotide-PEG11 Conjugate Purification->FinalProduct

Caption: Workflow for the bioconjugation of a 5'-carboxy-oligonucleotide with this compound.

Reaction_Scheme cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation Oligo Oligo-COOH ActivatedOligo Oligo-CO-NHS Oligo->ActivatedOligo EDC, NHS pH 4.5-6.0 PEG H₂N-PEG₁₁-COOH Conjugate Oligo-CO-NH-PEG₁₁-COOH PEG->Conjugate pH 7.2-8.5 ActivatedOligo->Conjugate pH 7.2-8.5

Caption: Reaction scheme for the EDC/NHS-mediated conjugation of a 5'-carboxy-oligonucleotide.

References

Application Notes and Protocols: Site-Specific Protein Modification with Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific modification of proteins is a critical tool in the development of therapeutic proteins, diagnostics, and research reagents. Polyethylene (B3416737) glycol (PEG)ylation, the covalent attachment of PEG chains, is a widely adopted strategy to enhance the therapeutic properties of protein-based drugs. This modification can improve protein stability, increase solubility, extend circulating half-life by reducing renal clearance, and decrease immunogenicity.[1]

Amino-PEG11-acid is a heterobifunctional, discrete PEG (dPEG®) linker containing a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by a hydrophilic 11-unit polyethylene glycol chain.[2] This defined length ensures homogeneity in the final conjugate, which is crucial for therapeutic applications.[2] The flexible PEG spacer helps to overcome steric hindrance and imparts water solubility to the conjugated molecules.[2]

These application notes provide a comprehensive guide to the use of this compound for the site-specific modification of proteins, focusing on the common approach of targeting primary amines on the protein surface.

Principle of Reaction

The most common strategy for conjugating this compound to a protein involves the activation of its terminal carboxylic acid group to react with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein.[1] This is typically a two-step process:

  • Activation: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a more stable, amine-reactive NHS ester.[1]

  • Conjugation: The activated NHS-ester of the PEG linker is then introduced to the protein solution, where it reacts with primary amine groups to form stable, covalent amide bonds.[1]

cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Amino_PEG11_COOH Amino-PEG11-COOH Activated_PEG Amino-PEG11-NHS Ester (Amine-Reactive) Amino_PEG11_COOH->Activated_PEG Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Amino_PEG11_COOH Protein Target Protein (with Lysine -NH2) Activated_PEG->Protein PEGylated_Protein PEGylated Protein (Stable Amide Bond) Protein->PEGylated_Protein Conjugation

Caption: Reaction chemistry for protein PEGylation.

Applications

PEGylation with this compound is a versatile technique with numerous applications in research and drug development:

  • Improved Pharmacokinetics: Increases the hydrodynamic size of proteins, reducing renal clearance and extending their in-vivo half-life.[3]

  • Enhanced Stability and Solubility: The hydrophilic PEG chain can improve the solubility and stability of proteins, preventing aggregation.[2][]

  • Reduced Immunogenicity: PEGylation can mask epitopes on the protein surface, reducing its recognition by the immune system.[2]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, targeting the drug to specific cells, such as cancer cells overexpressing a particular receptor (e.g., HER2).[2]

ADC ADC Antibody Linker (PEG11) Drug HER2 HER2 Receptor ADC:f1->HER2 Binding Internalization Internalization ADC->Internalization CancerCell Cancer Cell DrugRelease Drug Release Internalization->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Conceptual pathway for a HER2-targeted ADC.

Quantitative Data Presentation

The efficiency of protein labeling with this compound can be assessed using various analytical techniques. The table below summarizes typical methods and expected results for the PEGylation of a model protein like Bovine Serum Albumin (BSA).[1]

Parameter Method Typical Result Notes
Labeling Efficiency SDS-PAGE / Densitometry> 85% of the protein is PEGylated.[1]Compares the band intensity of unmodified vs. modified protein. The PEGylated protein will show a significant shift to a higher molecular weight.
Degree of Labeling (DOL) Mass Spectrometry (MALDI-TOF or ESI-MS)Average of 2-4 PEG chains per protein.[1]The mass of this compound is ~559.65 Da.[2] The number of attached PEG linkers is determined by the mass shift compared to the unconjugated protein.[2]
Purity and Heterogeneity HPLC (SEC, RP-HPLC)Single, well-defined peak for the conjugate.Used to separate the PEGylated protein from unreacted protein and excess reagents. Peak area integration can quantify the degree of conjugation.[5]

Experimental Workflow

The overall process involves preparing the reagents, performing the conjugation reaction, purifying the product, and finally, analyzing the result.

cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) D Add Activated PEG to Protein Solution (2h RT or overnight 4°C) A->D B Prepare this compound & EDC/Sulfo-NHS Stocks C Activate this compound with EDC/Sulfo-NHS (15-30 min, RT) B->C C->D E Quench Reaction (e.g., Tris or Glycine) D->E F Purify PEGylated Protein (Desalting Column / Dialysis) E->F G Characterize Conjugate (SDS-PAGE, Mass Spec) F->G

Caption: General experimental workflow for protein PEGylation.

Detailed Experimental Protocols

Materials and Reagents

  • Target protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[1]

  • Desalting columns or dialysis cassettes for purification.[1]

  • Protein concentration assay kit (e.g., BCA or Bradford).

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxyl group on this compound to create an amine-reactive Sulfo-NHS ester.

  • Prepare Stock Solutions:

    • This compound: Prepare a 100 mM stock solution in Activation Buffer.

    • EDC: Immediately before use, prepare a 100 mM stock solution in Activation Buffer.[1]

    • Sulfo-NHS: Immediately before use, prepare a 250 mM stock solution in Activation Buffer.[1]

  • Activation Reaction: In a microcentrifuge tube, combine the following:

    • 10 µL of 100 mM this compound

    • 80 µL of Activation Buffer

    • 5 µL of 100 mM EDC (final concentration ~5 mM)[1]

    • 5 µL of 250 mM Sulfo-NHS (final concentration ~12.5 mM)[1]

  • Incubation: Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The resulting solution contains the activated this compound-Sulfo-NHS ester and is ready for immediate use in the labeling reaction.[1]

Protocol 2: Labeling of Target Protein
  • Prepare Protein: Prepare the target protein in the Labeling Buffer at a concentration of 1-10 mg/mL.[1] If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Labeling Buffer.

  • Determine Molar Ratio: Calculate the molar concentration of the protein. The reaction stoichiometry (PEG:protein molar ratio) should be optimized, but a 20- to 50-fold molar excess of the activated PEG linker is a good starting point.[1] A lower ratio may be used to favor mono-conjugation.[5]

  • Conjugation Reaction: Add the freshly prepared activated this compound-Sulfo-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1]

Protocol 3: Purification and Storage of PEGylated Protein
  • Purification: Purify the PEGylated protein from excess, unreacted PEG linker and quenching reagents. This is typically achieved using a desalting column (spin or gravity-flow) or dialysis against a suitable storage buffer (e.g., PBS).[1]

  • Concentration Determination: Determine the final concentration of the purified PEGylated protein using a standard protein assay (e.g., BCA).

  • Storage: Store the purified PEGylated protein at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.[1]

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency Inactive reagents (EDC is moisture-sensitive).Use fresh EDC and Sulfo-NHS powders to prepare stock solutions immediately before use.[5]
Incompatible buffer (contains primary amines like Tris).Perform buffer exchange into an amine-free buffer like PBS or MES before starting the reaction.[5]
Suboptimal pH for the reaction.Ensure the labeling reaction is performed at pH 7.2-8.0 for efficient reaction with lysine amines.
High Degree of Polydispersity / Multiple PEGylations Molar excess of PEG linker is too high.Reduce the molar excess of the this compound linker. Perform a titration experiment to find the optimal ratio that favors the desired degree of labeling.[5]
Protein Precipitation Protein is not stable under the reaction conditions.Reduce the protein concentration. Add stabilizing excipients if compatible with the reaction chemistry.

Conclusion

This compound is a powerful and versatile reagent for the site-specific modification of proteins. The well-defined protocols for its activation and conjugation to primary amines allow for the creation of homogenous PEGylated proteins with enhanced therapeutic characteristics. By carefully controlling reaction conditions and utilizing appropriate analytical techniques for characterization, researchers can effectively leverage this technology for applications ranging from fundamental research to the development of next-generation biotherapeutics.

References

Application Notes: Amino-PEG11-acid for Advanced Fluorescence Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino-PEG11-acid is a versatile, hydrophilic linker used in bioconjugation to covalently attach fluorescent dyes to biomolecules such as proteins, antibodies, and peptides. It features a terminal primary amine and a terminal carboxylic acid, separated by a flexible 11-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This structure provides several key advantages for fluorescence labeling applications.

The PEG spacer enhances the water solubility of the labeled biomolecule, mitigates aggregation, and reduces non-specific binding, which leads to an improved signal-to-noise ratio in imaging and detection assays.[3][4] Furthermore, the process of PEGylation can enhance the photophysical properties of fluorophores, often increasing their fluorescence quantum yield for brighter signals and improved sensitivity.[3][5]

These application notes provide a detailed overview of the principles, protocols, and data analysis techniques for using this compound to create highly effective fluorescent probes for a range of biological applications.

Principle of Two-Step Conjugation

The use of this compound for fluorescence labeling typically involves a controlled, two-step sequential conjugation strategy. This approach offers greater control over the reaction compared to a one-pot method and prevents unwanted polymerization of the target biomolecule.

  • Step 1: Dye-Linker Conjugation: An amine-reactive fluorescent dye, commonly an N-hydroxysuccinimide (NHS) ester, is reacted with the primary amine of this compound. This forms a stable amide bond, resulting in a dye-PEG-acid conjugate.[4][6]

  • Step 2: Labeled Linker-Biomolecule Conjugation: The carboxylic acid of the dye-PEG-acid conjugate is activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[1][7] The resulting stable Sulfo-NHS ester is then reacted with primary amines (e.g., the side chains of lysine (B10760008) residues) on the target biomolecule to form the final, fluorescently labeled conjugate.[8]

G cluster_0 Step 1: Dye-Linker Conjugation cluster_1 Step 2: Labeled Linker-Biomolecule Conjugation A Amine-Reactive Dye (e.g., NHS Ester) C Dye-PEG11-acid Conjugate A->C reacts with amine end B This compound B->C D Dye-PEG11-acid Conjugate F Final Fluorescently-Labeled Biomolecule D->F reacts with amine on biomolecule E Target Biomolecule (e.g., Protein) E->F

Caption: Overall workflow for two-step fluorescence labeling.

Experimental Protocols

This protocol describes the general procedure for labeling a protein, such as an antibody. Optimization of molar ratios may be required depending on the specific protein and dye used.

Part A: Conjugation of Amine-Reactive Dye to this compound

  • Materials:

    • Amine-Reactive Fluorescent Dye (e.g., NHS ester)

    • This compound

    • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[9] Avoid buffers containing primary amines like Tris.[6]

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Immediately before use, dissolve the Amine-Reactive Dye in a small amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[10]

    • Dissolve this compound in the Reaction Buffer.

    • Add a 1.5 to 2-fold molar excess of the dissolved Amine-Reactive Dye to the this compound solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • The resulting Dye-PEG11-acid conjugate can be purified via reverse-phase HPLC or used directly in the next step if the reaction is efficient and excess dye will be removed in the final purification step.

Part B: Conjugation of Dye-PEG11-acid to Target Protein

  • Materials:

    • Dye-PEG11-acid solution (from Part A)

    • Target Protein (in an amine-free buffer like PBS or MES)

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[8]

    • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1.5 M Hydroxylamine, pH 8.5.[10]

    • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[7][11]

  • Procedure:

    • Buffer Exchange: Ensure the target protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Activation of Carboxyl Group:

      • Dissolve the Dye-PEG11-acid in Activation Buffer.

      • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 10-50 fold molar excess of EDC and Sulfo-NHS over the Dye-PEG11-acid.[1]

      • Add the EDC and Sulfo-NHS solutions to the Dye-PEG11-acid solution.

      • Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.[1]

    • Conjugation to Protein:

      • Immediately add the activated Dye-PEG11-Sulfo-NHS ester solution to the target protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point for optimization.[12]

      • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[7]

    • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.[11]

    • Purification: Remove unreacted dye-linker and byproducts by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).[13]

G A Carboxylic Acid (-COOH) on Dye-PEG11 C O-acylisourea Intermediate (unstable) A->C + B EDC B->C E Sulfo-NHS Ester (amine-reactive, stable) C->E + D Sulfo-NHS D->E G Stable Amide Bond E->G + F Primary Amine (-NH2) on Biomolecule F->G

Caption: EDC/Sulfo-NHS activation of the carboxylic acid.

Characterization and Data Analysis

The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical parameter for ensuring batch-to-batch consistency.[14] It can be calculated using UV-Vis spectrophotometry.[13]

  • Procedure:

    • After purification, measure the absorbance of the conjugated protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ). Dilute the sample if necessary to keep absorbance readings below 2.0.[13]

    • Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.

      • Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein

      • Where:

        • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).[13]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • Calculate the molar concentration of the dye.

      • Dye Conc. (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

    • Calculate the DOL.

      • DOL = Dye Conc. (M) / Protein Conc. (M)

Table 1: Parameters for DOL Calculation of Common Dyes This table provides illustrative values. Always refer to the dye manufacturer's specifications.

Fluorescent Dyeλₘₐₓ (nm)Molar Extinction Coefficient (ε_dye) (M⁻¹cm⁻¹)Correction Factor (CF)
FITC49468,0000.30
TRITC55565,0000.34
Alexa Fluor™ 48849573,0000.11
Alexa Fluor™ 555555155,0000.08
Cy®3550150,0000.08
Cy®5649250,0000.05
(Data synthesized from common literature values, including[13])

Table 2: Typical Impact of PEGylation on Fluorophore Properties PEGylation generally improves the performance of fluorescent probes.[3]

PropertyChange with PEGylationRationale / Benefit
Aqueous Solubility IncreasedThe hydrophilic PEG chain improves solubility, preventing aggregation.[4]
Quantum Yield Often IncreasedThe PEG spacer can reduce self-quenching and interactions with the local environment.[3][5]
Non-specific Binding DecreasedPEG creates a "stealth" property, minimizing unwanted binding to surfaces and cells.[3]
Signal-to-Noise Ratio IncreasedA direct result of reduced non-specific binding and potentially higher quantum yield.[3]
In vivo Circulation IncreasedPEGylation can increase the hydrodynamic radius, reducing renal clearance.[15]

Other characterization methods include HPLC (Size-Exclusion, Reversed-Phase) to assess purity and conjugation efficiency, and Mass Spectrometry to confirm the mass shift corresponding to the addition of the dye-PEG linker.[16]

Application Note: Live-Cell Imaging

PEGylated fluorescent probes are invaluable tools for live-cell imaging, enabling the visualization and quantification of dynamic biological processes.[3][17] The reduced non-specific binding and enhanced brightness of these probes allow for clearer imaging with lower background fluorescence.

This protocol describes using a fluorescently labeled ligand (created using Protocol 1) to visualize its uptake by cells expressing the target receptor.[3]

  • Materials:

    • Cells expressing the target receptor, seeded on glass-bottom dishes.

    • Fluorescently labeled ligand (e.g., Protein-PEG11-Dye).

    • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with serum).

    • Confocal or widefield fluorescence microscope with an environmental chamber (37°C, 5% CO₂).

  • Procedure:

    • Culture cells to an appropriate confluency (~60-80%) on glass-bottom dishes.

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Add the fluorescently labeled ligand to the cells at a pre-determined optimal concentration.

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire images at different time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the binding of the ligand to the cell surface and its subsequent internalization into endocytic vesicles.

G A Seed Cells on Glass-Bottom Dish B Add Labeled Biomolecule to Imaging Medium A->B C Incubate with Cells (37°C, 5% CO2) B->C D Mount on Microscope Stage C->D E Acquire Time-Lapse Fluorescence Images D->E F Analyze Image Data (e.g., colocalization, trafficking) E->F

Caption: Workflow for a live-cell imaging experiment.

Troubleshooting

Table 3: Common Issues and Solutions in Labeling Reactions

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Incorrect buffer pH (amine groups are protonated or NHS ester is hydrolyzed).[9]- Inactive labeling reagents (hydrolyzed EDC or NHS esters).- Insufficient molar excess of the linker.- Ensure reaction pH is optimal (pH 8.3-8.5 for NHS-amine reaction; pH 5-6 for EDC activation).[9][11]- Prepare fresh EDC/NHS solutions immediately before use.[11]- Perform a titration to find the optimal molar ratio of linker to biomolecule.[16]
Protein Precipitation - High degree of labeling can increase hydrophobicity.- Organic solvent (DMSO/DMF) concentration is too high.- Reduce the molar excess of the labeling reagent.- Ensure the final concentration of organic solvent in the reaction does not exceed 10%.[6]
High Background / Non-specific Staining in Application - Unreacted free dye-linker was not fully removed.- Improve purification by using a longer desalting column, performing extensive dialysis, or using HPLC.[13]
Multiple PEG Chains Attached (Poly-PEGylation) - Reaction stoichiometry (linker:protein molar ratio) is too high.- Protein has multiple, highly accessible reactive sites.- Reduce the molar excess of the this compound linker in the reaction.[16]- Consider site-specific labeling techniques if mono-conjugation is critical.[18]
(Information synthesized from[6][9][16])

References

Preparing Amine-Reactive Surfaces with Amino-PEG11-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone technique in biotechnology, diagnostics, and drug development. It provides a hydrophilic and biocompatible interface that minimizes non-specific protein adsorption, thereby enhancing the signal-to-noise ratio in biosensing applications and improving the in-vivo performance of materials. Amino-PEG11-acid is a heterobifunctional linker that offers a terminal primary amine and a carboxylic acid, separated by a flexible 11-unit PEG chain. This configuration is ideal for creating amine-reactive surfaces, which are essential for the covalent immobilization of proteins, antibodies, peptides, and other amine-containing biomolecules.

This document provides detailed protocols for the preparation of amine-reactive surfaces using this compound. The core of this process involves the activation of the terminal carboxylic acid group of the PEG linker using carbodiimide (B86325) chemistry to form a stable, amine-reactive N-hydroxysuccinimide (NHS) ester. This activated surface can then readily react with primary amines on target molecules to form stable amide bonds.

Principle of the Reaction

The creation of an amine-reactive surface using this compound is a multi-step process that begins with the functionalization of a substrate with amine groups, followed by the attachment of the this compound linker, and finally, the activation of its terminal carboxyl group. The key chemical transformation is the conversion of the carboxylic acid to a highly reactive NHS ester, facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Applications

Amine-reactive surfaces prepared with this compound are versatile tools with a wide range of applications, including:

  • Biosensor Development: Covalent immobilization of antibodies, enzymes, or other protein receptors for sensitive and specific detection of analytes.[1]

  • Drug Delivery: Functionalization of nanoparticles and other drug carriers to attach targeting ligands or therapeutic proteins.[2]

  • Proteomics and Genomics: Creation of microarrays for high-throughput analysis of protein-protein or protein-DNA interactions.

  • Cell Culture Engineering: Modification of surfaces to present specific ligands that can influence cell adhesion, proliferation, and differentiation.

  • Biomaterial Development: Enhancing the biocompatibility and functionality of implantable devices and scaffolds.

Quantitative Data Summary

The following table summarizes typical quantitative data expected at various stages of surface modification. These values can serve as benchmarks for successful surface preparation.

Stage of ModificationCharacterization MethodTypical Result
Bare Substrate (e.g., Silicon Wafer)Water Contact Angle10-30° (after cleaning)
Aminosilanized Surface (e.g., APTES)Water Contact Angle50-70°
Ellipsometry Thickness1-2 nm
X-ray Photoelectron Spectroscopy (XPS)Presence of N1s peak
This compound Immobilized SurfaceWater Contact Angle30-50°
Ellipsometry Thickness3-5 nm increase
X-ray Photoelectron Spectroscopy (XPS)Increase in C1s (C-O component) and O1s peaks
NHS-activated Amine-Reactive SurfaceWater Contact AngleSlight increase or decrease depending on hydrolysis
X-ray Photoelectron Spectroscopy (XPS)Presence of characteristic NHS peaks (e.g., N1s at higher binding energy)
Protein Immobilized SurfaceWater Contact Angle60-80° (protein dependent)
Ellipsometry Thickness5-10 nm increase (protein dependent)
X-ray Photoelectron Spectroscopy (XPS)Significant increase in N1s and C1s peaks

Experimental Protocols

Protocol 1: Preparation of Amine-Reactive Surfaces on Silicon-Based Substrates

This protocol details the steps to create an amine-reactive surface on silicon or glass substrates.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), 0.5 M NaCl, pH 6.0

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon or glass substrates in Piranha solution for 30 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

    • Place the cleaned substrates in an oven at 110°C for 30 minutes to ensure they are completely dry.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned, dry substrates in the APTES solution for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates with toluene, followed by ethanol, and finally deionized water.

    • Dry the substrates under a stream of nitrogen and then cure in an oven at 110°C for 1 hour.

  • Immobilization of this compound:

    • Prepare a 10 mM solution of this compound in a 1:1 mixture of Activation Buffer and DMF.

    • Prepare a fresh solution of 50 mM EDC and 100 mM NHS in the same buffer mixture.

    • Mix the this compound solution with the EDC/NHS solution at a 1:1 volume ratio.

    • Immediately immerse the aminosilanized substrates in the reaction mixture and incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates with the Activation Buffer/DMF mixture, followed by deionized water.

    • Dry the substrates under a stream of nitrogen.

  • Activation of Terminal Carboxyl Groups:

    • Prepare a fresh solution of 50 mM EDC and 100 mM NHS (or Sulfo-NHS for aqueous reactions) in Activation Buffer.

    • Immerse the this compound functionalized substrates in the EDC/NHS solution for 15-30 minutes at room temperature.[3]

    • Rinse the substrates briefly with Activation Buffer and then with PBS.

    • The surface is now amine-reactive and ready for immediate use.

Storage of Activated Surfaces:

NHS-activated surfaces are susceptible to hydrolysis and should be used immediately for optimal reactivity. If short-term storage is necessary, store the activated substrates in a desiccator at 4°C for no longer than 24-48 hours.

Protocol 2: Immobilization of Proteins on Amine-Reactive Surfaces

Materials:

  • Amine-reactive surface (from Protocol 1)

  • Protein solution (1-10 mg/mL in PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Protein Immobilization:

    • Apply the protein solution to the freshly prepared amine-reactive surface, ensuring the entire surface is covered.

    • Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

    • The optimal protein concentration and incubation time may need to be determined empirically for each specific protein.

  • Quenching:

    • Remove the protein solution and wash the surface gently with PBS.

    • Immerse the surface in the Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-ester groups.

  • Final Washing:

    • Wash the surface three times with PBST to remove non-covalently bound protein.

    • Rinse with PBS and then with deionized water.

    • Dry the surface under a gentle stream of nitrogen.

  • Storage:

    • Store the protein-immobilized surface at 4°C in a humidified container or as recommended for the specific protein.

Visualizations

Experimental_Workflow_Surface_Preparation cluster_0 Substrate Preparation cluster_1 PEGylation cluster_2 Activation Clean_Substrate Clean Substrate (e.g., Silicon Wafer) Aminosilanization Aminosilanization (APTES) Clean_Substrate->Aminosilanization 1. Introduce Amine Groups PEG_Immobilization Immobilize this compound (EDC/NHS) Aminosilanization->PEG_Immobilization 2. Attach PEG Linker NHS_Activation Activate Carboxyl Group (EDC/NHS) PEG_Immobilization->NHS_Activation 3. Create Reactive Site Amine_Reactive_Surface Amine-Reactive Surface NHS_Activation->Amine_Reactive_Surface Ready for Coupling

Caption: Workflow for preparing an amine-reactive surface.

Protein_Immobilization_Workflow Amine_Reactive_Surface Amine-Reactive Surface Protein_Incubation Incubate with Amine-Containing Protein Amine_Reactive_Surface->Protein_Incubation 1. Covalent Bond Formation Quenching Quench Unreacted Sites (Tris or Ethanolamine) Protein_Incubation->Quenching 2. Block Remaining Reactive Sites Washing Wash to Remove Non-specifically Bound Protein Quenching->Washing 3. Remove Excess Reagents Functionalized_Surface Functionalized Surface with Covalently Bound Protein Washing->Functionalized_Surface Final Product

Caption: Workflow for protein immobilization.

EDC_NHS_Activation_Mechanism Carboxyl Surface-COOH Carboxylic Acid Intermediate O-acylisourea intermediate Highly Reactive, Unstable Carboxyl->Intermediate + EDC EDC NHS_Ester Surface-NHS Ester Amine-Reactive, More Stable Intermediate->NHS_Ester + NHS NHS Amide_Bond Surface-CO-NH-Protein Stable Amide Bond NHS_Ester->Amide_Bond + Amine Protein-NH2

Caption: EDC/NHS activation chemistry.

References

Application Notes and Protocols for Covalent Immobilization of Enzymes using Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technology in various fields, including biocatalysis, biosensors, and pharmaceutical development. Covalent attachment of enzymes to solid supports offers significant advantages, such as enhanced stability, reusability, and simplified product purification. This document provides detailed application notes and protocols for the covalent immobilization of enzymes onto amine-functionalized surfaces using Amino-PEG11-acid as a heterobifunctional crosslinker.

This compound is a versatile linker molecule featuring a terminal primary amine (-NH₂) and a terminal carboxylic acid (-COOH) separated by an 11-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain imparts hydrophilicity, reduces non-specific protein adsorption, and provides a flexible spacer arm that allows the immobilized enzyme to maintain its native conformation and activity. The immobilization process involves the activation of the carboxylic acid group of the linker, which then reacts with primary amines on the enzyme surface to form stable amide bonds.

Principle of Immobilization

The covalent immobilization of enzymes using this compound on an amine-functionalized surface is a two-step process:

  • Surface Functionalization with the Linker: The carboxylic acid end of the this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). The activated linker then reacts with the primary amine groups on the support surface, forming a stable amide bond and presenting the linker's terminal amine group.

  • Enzyme Conjugation: The amine-terminated surface is then activated, or more commonly, a separate bifunctional crosslinker is used to couple the enzyme. However, for the purpose of this protocol, we will focus on the direct conjugation of an enzyme to a surface that has been pre-functionalized with a carboxyl-terminated linker. Therefore, the enzyme's surface amine groups (e.g., from lysine (B10760008) residues) will be targeted. The carboxylic acid on the this compound linker is activated with EDC/Sulfo-NHS and then reacted with the primary amines on the enzyme.

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Surfaces (Aminosilanization of Silica (B1680970)/Glass)

This protocol describes the functionalization of silica-based surfaces (e.g., glass slides, silica beads) with primary amine groups using (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Silica or glass substrate

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Anhydrous Toluene (B28343)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Oven

Procedure:

  • Surface Cleaning:

    • Immerse the silica/glass substrate in Piranha solution for 30-60 minutes at room temperature in a fume hood.

    • Rinse thoroughly with copious amounts of DI water.

    • Rinse with ethanol and dry under a stream of nitrogen or in an oven at 110°C for 15-30 minutes.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a fume hood.

    • Immerse the cleaned, dry substrate in the APTES solution for 2 hours at room temperature with gentle agitation.

    • Rinse the substrate with anhydrous toluene to remove excess APTES.

    • Rinse with ethanol and then with DI water.

  • Curing:

    • Cure the silanized substrate in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane layer.

    • Store the amine-functionalized substrate in a desiccator until use.

Protocol 2: Covalent Immobilization of Enzyme using this compound

This protocol details the steps for immobilizing an enzyme onto a pre-activated carboxyl-terminated surface, which is analogous to using an activated this compound linker.

Materials:

  • Amine-functionalized substrate (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Enzyme solution (0.1-1.0 mg/mL in Coupling Buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Linker Activation:

    • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM.

    • Add EDC and Sulfo-NHS to the linker solution to a final concentration of 50 mM and 25 mM, respectively.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Surface Functionalization:

    • Immediately apply the activated linker solution to the amine-functionalized surface.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • Wash the surface three times with Activation Buffer and then three times with Coupling Buffer.

  • Enzyme Immobilization:

    • Prepare the enzyme solution in Coupling Buffer.

    • To the enzyme solution, add EDC and Sulfo-NHS to a final concentration of 10 mM and 5 mM, respectively. This step is for activating the carboxyl groups on the enzyme if needed for crosslinking, but for direct coupling to the now amine-terminated surface, a different strategy is needed. For this protocol, we assume the surface is carboxyl-terminated after reaction with a different linker for simplicity of demonstrating the use of this compound in principle. A more direct approach is to activate the carboxyl group of this compound and react it with the amine groups on the enzyme in solution first, then attach the amine end of the PEG-enzyme conjugate to a suitable surface. However, the most common method is to create a carboxyl-terminated surface and then couple the enzyme.

    • Revised Enzyme Immobilization (to a carboxyl-terminated surface):

      • Activate the carboxyl groups on the surface by incubating with a solution of 10 mM EDC and 5 mM Sulfo-NHS in Activation Buffer for 15 minutes.

      • Wash the surface three times with cold Activation Buffer.

      • Immediately add the enzyme solution (in Coupling Buffer) to the activated surface.

      • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the enzyme solution.

    • Add Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted activated carboxyl groups.

    • Wash the surface three times with PBST to remove non-covalently bound enzyme.

    • Wash three times with Coupling Buffer.

    • The enzyme-immobilized surface is now ready for use or storage in an appropriate buffer at 4°C.

Characterization of Immobilized Enzymes

The success of the immobilization process can be evaluated by measuring enzyme loading and activity.

Enzyme Loading

Enzyme loading can be determined by measuring the difference in protein concentration in the solution before and after the immobilization step using a standard protein assay such as the Bradford or BCA assay.

Enzyme Activity Assay

The activity of the immobilized enzyme should be compared to that of the free enzyme. The assay conditions (substrate concentration, temperature, pH) should be optimized for the specific enzyme.

Example Protocol for a Generic Oxidase:

  • Prepare a stock solution of the substrate (e.g., glucose for glucose oxidase) in the appropriate assay buffer.

  • Add the enzyme-immobilized surface to the assay buffer.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance of a chromogenic substrate or the consumption of oxygen with an electrode.

  • Calculate the specific activity (U/mg of immobilized enzyme).

Data Presentation

The following tables present example data for the immobilization of Horseradish Peroxidase (HRP) onto an amine-functionalized surface using this compound. (Disclaimer: The following data is illustrative and based on typical results reported in the literature for similar enzyme immobilization systems. Actual results may vary depending on the enzyme, support, and experimental conditions.)

Table 1: Immobilization Efficiency of HRP

ParameterValue
Initial HRP Concentration1.0 mg/mL
Final HRP Concentration0.4 mg/mL
Immobilized HRP0.6 mg/mL
Immobilization Efficiency60%

Table 2: Comparison of Free and Immobilized HRP Activity

Enzyme FormSpecific Activity (U/mg)Activity Retention (%)
Free HRP250100
Immobilized HRP15060

Table 3: Kinetic Parameters of Free and Immobilized HRP

Enzyme FormK_m (mM)V_max (µmol/min/mg)
Free HRP0.5300
Immobilized HRP1.2220

Table 4: Stability of Immobilized HRP

ConditionFree HRP (Residual Activity %)Immobilized HRP (Residual Activity %)
Thermal Stability (60°C, 1 hr) 3075
pH Stability (pH 4.0, 24 hr) 4580
Recycling (after 5 cycles) N/A85

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Surface Preparation cluster_immobilization Immobilization Process start Silica/Glass Substrate cleaning Piranha Cleaning start->cleaning silanization APTES Treatment cleaning->silanization curing Curing @ 110°C silanization->curing amine_surface Amine-Functionalized Surface curing->amine_surface linker_activation Activate this compound (EDC/Sulfo-NHS) amine_surface->linker_activation surface_functionalization Couple Linker to Surface linker_activation->surface_functionalization enzyme_coupling Couple Enzyme to Activated Linker surface_functionalization->enzyme_coupling enzyme_prep Prepare Enzyme Solution enzyme_prep->enzyme_coupling quenching Quench Unreacted Sites enzyme_coupling->quenching washing Final Wash quenching->washing immobilized_enzyme Immobilized Enzyme washing->immobilized_enzyme

Caption: Workflow for enzyme immobilization.

Chemical Reaction Pathway

chemical_reaction cluster_activation Linker Activation cluster_coupling Covalent Coupling linker Amino-PEG11-COOH edc EDC linker->edc activated_linker Amino-PEG11-CO-NHS (Amine-Reactive Ester) edc->activated_linker + Sulfo-NHS nhs Sulfo-NHS enzyme Enzyme-NH₂ activated_linker->enzyme Reaction with Enzyme Amine Group immobilized_enzyme Enzyme-NH-CO-PEG11-Amine enzyme->immobilized_enzyme Amide Bond Formation

Caption: Covalent coupling reaction scheme.

Conclusion

The use of this compound for the covalent immobilization of enzymes provides a robust and versatile method for enhancing enzyme stability and reusability. The protocols and data presented here serve as a comprehensive guide for researchers in the successful application of this technology. The hydrophilic PEG spacer is key to preserving enzyme activity post-immobilization, making this a highly attractive method for a wide range of biocatalytic and biosensor applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing Amino-PEG11-acid to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the molar ratio of Amino-PEG11-acid to protein for successful conjugation. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for conjugation?

The optimal molar ratio is highly dependent on the specific protein, including the number of available primary amines (N-terminus and lysine (B10760008) residues), and the desired degree of PEGylation. A common starting point is a 20- to 50-fold molar excess of the activated this compound to the protein.[1] However, empirical optimization is crucial for each specific protein and application.

Q2: How do I activate the carboxylic acid group of this compound for reaction with the protein?

The carboxylic acid group of this compound must be activated to react with primary amines on a protein. This is typically achieved by using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2] This two-step process forms a more stable, amine-reactive NHS ester.

Q3: What are the critical parameters to control during the PEGylation reaction?

Several factors can significantly impact the outcome of the PEGylation reaction:

  • Molar Ratio: This directly controls the extent of labeling.[3][4]

  • pH: The reaction with primary amines is most efficient at a pH between 7.0 and 9.0.[4][5][6] It is crucial to use buffers free of primary amines, such as Tris or glycine, which can compete with the protein.[4] Phosphate-buffered saline (PBS) is a commonly used buffer.[4][7]

  • Temperature and Time: Reactions can be performed at room temperature for a shorter duration (e.g., 2 hours) or at 4°C overnight.[1][7] The optimal conditions should be determined experimentally.

  • Protein Concentration: More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the same degree of modification.[4]

Q4: How can I determine the extent of PEGylation?

Several analytical techniques can be used to characterize the degree of PEGylation:

  • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein. This provides a qualitative assessment of successful conjugation.[1]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier than the unmodified protein.[][9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide a more precise determination of the number of PEG chains attached to the protein.[1][10][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No PEGylation Inefficient activation of this compound.Ensure EDC and Sulfo-NHS are fresh and properly stored. Increase the molar excess of EDC/Sulfo-NHS to the PEG linker (a 2-5 fold excess is a good starting point).[12]
Reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as PBS, MES, or HEPES.[12]
Insufficient molar ratio of this compound to protein.Increase the molar excess of the activated PEG linker. Perform a titration experiment to determine the optimal ratio.[12]
Protein Precipitation/Aggregation High degree of PEGylation altering protein solubility.Reduce the molar ratio of this compound to protein. Optimize reaction time and temperature to control the extent of modification.
Incorrect buffer conditions affecting protein stability.Ensure the buffer composition and pH are suitable for maintaining the stability of your specific protein.
High Polydispersity (Multiple PEGylated Species) Molar ratio of PEG to protein is too high, leading to multiple attachments.Decrease the molar ratio of this compound to protein to favor mono-PEGylation.[12]
Reaction time is too long.Reduce the incubation time to limit the extent of the reaction.[12]
Loss of Protein Activity PEGylation occurring at or near the protein's active site.If site-specificity is a concern, consider lowering the pH of the reaction to favor N-terminal PEGylation, as the N-terminal alpha-amino group generally has a lower pKa than the epsilon-amino group of lysine residues.[13] Alternatively, protein engineering strategies may be employed to protect the active site.
Harsh reaction conditions causing protein denaturation.Perform the conjugation at a lower temperature (e.g., 4°C) and ensure the pH remains within the protein's stability range.[12]

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation with this compound

This protocol involves the activation of the this compound's carboxylic acid group followed by conjugation to the protein's primary amines.

Materials:

  • This compound

  • Protein of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Conjugation Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein in the Conjugation Buffer at a known concentration (typically 1-10 mg/mL).[7]

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the this compound solution.[12]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.[1]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. A starting molar excess of 20- to 50-fold of the activated PEG linker to the protein is recommended.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.[1]

  • Purification:

    • Purify the PEGylated protein from excess, unreacted PEG linker and quenching reagents using a desalting column or dialysis against a suitable buffer (e.g., PBS).[1]

Visualization of the Experimental Workflow

PEGylation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step cluster_analysis Analysis A This compound C Activated Amino-PEG11-NHS Ester A->C B EDC + Sulfo-NHS B->C E PEGylated Protein (Mixture) C->E pH 7.2-7.5 D Protein D->E F Purified PEGylated Protein E->F SEC or Dialysis G Unreacted PEG & Byproducts H SDS-PAGE F->H I SEC F->I J Mass Spectrometry F->J

Caption: Workflow for the optimization of this compound to protein molar ratio.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding protein aggregation during PEGylation.

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during their PEGylation experiments.

Section 1: Identifying and Understanding Protein Aggregation

Q1: What are the common visual and analytical signs of protein aggregation during PEGylation?

A1: Protein aggregation can be identified through both visual inspection and analytical techniques. Visually, you may observe turbidity (cloudiness), opalescence, or the formation of visible precipitates in the reaction mixture.[1] Analytically, aggregation is detected by methods such as Size Exclusion Chromatography (SEC), which shows the emergence of high molecular weight (HMW) species, and Dynamic Light Scattering (DLS), which indicates an increase in the average particle size and polydispersity.[1]

Q2: What are the primary causes of protein aggregation during the PEGylation process?

A2: Protein aggregation during PEGylation is a complex issue with several potential root causes:[1]

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large aggregates.[1]

  • High Protein Concentration: When protein concentrations are high, the molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1][2]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact a protein's stability. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]

  • PEG-Protein Interactions: Although PEG is generally considered a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: The presence of impurities or a significant percentage of diol in a supposedly monofunctional PEG reagent can result in unintended cross-linking and aggregation.[1]

Section 2: Optimizing Reaction Conditions

Q3: How does the pH of the reaction buffer affect protein aggregation during PEGylation?

A3: The pH of the reaction buffer is a critical parameter that influences both the rate and specificity of the PEGylation reaction, which in turn can affect aggregation.[1] For reactions targeting amine groups (e.g., lysine (B10760008) residues or the N-terminus), a slightly alkaline pH (7.0 and above) generally increases the reactivity of lysine residues. However, this can also lead to multi-PEGylation and potential aggregation if the protein's stability is compromised at that pH.[1] Conversely, a lower pH (around 5.0-6.5) can favor the selective PEGylation of the N-terminal alpha-amine, as its pKa is lower than that of lysine's epsilon-amine. This selectivity can reduce the extent of modification and subsequent aggregation.[1] It is crucial to select a pH where the protein is stable and the desired reaction kinetics are achieved.

Q4: What is the optimal molar ratio of PEG reagent to protein to minimize aggregation?

A4: The ideal molar ratio of PEG to protein is highly dependent on the specific protein and the number of available reactive sites. A higher molar excess of the PEG reagent can drive the reaction towards completion but also elevates the risk of multi-PEGylation and aggregation.[1] It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and incrementally increase it. The reaction products should be monitored at each ratio to find the balance between the desired degree of PEGylation and the formation of aggregates.[1]

Q5: Can the reaction temperature be adjusted to control aggregation?

A5: Yes, temperature is a significant factor. Lowering the reaction temperature, for example to 4°C, slows down the reaction rate.[1] A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing the propensity for aggregation.[1] It is recommended to screen different temperatures (e.g., 4°C and room temperature) to determine the optimal condition for your specific protein.[1]

Section 3: Reagent and Formulation Strategies

Q6: Should I use a monofunctional or bifunctional PEG linker to avoid aggregation?

A6: If you are encountering aggregation due to intermolecular cross-linking, it is highly recommended to use a monofunctional PEG reagent.[1] Homobifunctional PEG linkers possess reactive groups at both ends, creating a significant risk of linking multiple protein molecules together. If aggregation persists with a bifunctional linker, switching to a monofunctional alternative is a crucial troubleshooting step.[1]

Q7: How can stabilizing excipients help prevent aggregation during PEGylation?

A7: Stabilizing excipients are additives that can be included in the reaction buffer to help maintain protein stability and prevent aggregation.[1][3][4] They function through various mechanisms, including preferential exclusion, which enhances protein stability, and the suppression of non-specific protein-protein interactions.[1][5][6]

Q8: Does the molecular weight of the PEG molecule influence aggregation?

A8: Yes, the molecular weight (MW) of the attached PEG can impact aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that attaching a 20 kDa PEG moiety to the N-terminus could prevent protein precipitation by making the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[7] Even a smaller 5 kDa PEG showed a significant improvement in stability.[7] The hydrophilic nature of PEG and the steric hindrance it provides are thought to be the primary mechanisms for this stabilizing effect.[7]

Quantitative Data Summary

Table 1: Common Stabilizing Excipients for Preventing Protein Aggregation

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v)Act as protein stabilizers through preferential exclusion, strengthening the protein's hydration shell.[1][4][5]
Amino Acids Arginine, Glycine, Proline50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[1][4][5]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1][5]

Table 2: Effect of PEG Molecular Weight on GCSF Aggregation

ProteinPEG Molecular WeightObservationReference
GCSFN/A (unmodified)Precipitated under aggregation conditions.[7]
PEG-GCSF5 kDaSignificant improvement in stability towards aggregation.[7]
PEG-GCSF20 kDaPrevented protein precipitation by rendering aggregates soluble and slowing the rate of aggregation.[7]

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions to Minimize Aggregation

This protocol provides a systematic approach to screen key reaction parameters to identify conditions that minimize protein aggregation during PEGylation.

Materials:

  • Purified, monomeric protein of interest

  • Activated PEG reagent (e.g., mPEG-NHS, mPEG-aldehyde)

  • Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Ensure buffers do not contain primary amines (e.g., Tris) if targeting protein amines. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[1]

  • Stabilizing excipients (optional, see Table 1)

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Analytical SEC column and HPLC system

  • DLS instrument

Procedure:

  • Experimental Design: Set up a matrix of reaction conditions to test different parameters, including:

    • Protein Concentration: Test a range of concentrations (e.g., 1, 5, 10 mg/mL).[1]

    • PEG:Protein Molar Ratio: Evaluate various molar excesses of the PEG reagent (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values.[1]

    • Temperature: Compare reactions at different temperatures (e.g., 4°C and room temperature).[1]

  • Reaction Setup: In separate microcentrifuge tubes or a 96-well plate, combine the protein solution, reaction buffer, and any stabilizing excipients being tested.

  • Initiate Reaction: Add the activated PEG reagent to each reaction vessel to initiate the PEGylation reaction.

  • Incubation: Incubate the reactions for a predetermined time (e.g., 1-4 hours) with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent.

  • Analysis:

    • Visual Inspection: Visually inspect each reaction for any signs of turbidity or precipitation.

    • SEC Analysis: Analyze a sample from each reaction by SEC-HPLC to quantify the percentage of monomer, dimer, and higher-order soluble aggregates.

    • DLS Analysis: Use DLS to measure the average particle size and polydispersity index of each sample.

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

This protocol outlines a general method for quantifying the amount of soluble aggregates in a PEGylated protein sample.

Materials:

  • PEGylated protein sample

  • SEC column suitable for the size range of the protein and its potential aggregates

  • HPLC system with a UV detector

  • Mobile phase (e.g., Phosphate-Buffered Saline)

  • Low-protein-binding 0.22 µm filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm low-protein-binding filter to remove any large, insoluble aggregates.[1]

  • Injection: Inject a defined volume of the filtered sample onto the equilibrated SEC column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and record the chromatogram.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher molecular weight species. Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_screening Screening Matrix cluster_analysis Analysis cluster_end Outcome Prep_Protein Prepare Purified Monomeric Protein Design_Matrix Design Screening Matrix: - Protein Concentration - PEG:Protein Ratio - pH - Temperature Prep_Protein->Design_Matrix Prep_Reagents Prepare Buffers, PEG Reagent, Excipients Prep_Reagents->Design_Matrix Run_Reactions Perform PEGylation Reactions Design_Matrix->Run_Reactions Analyze_Samples Analyze Samples: - Visual Inspection - SEC for soluble aggregates - DLS for particle size Run_Reactions->Analyze_Samples Determine_Optimal Determine Optimal Conditions Analyze_Samples->Determine_Optimal Optimal_Conditions Optimal PEGylation Conditions Identified Determine_Optimal->Optimal_Conditions Excipient_Mechanisms cluster_problem Problem cluster_solutions Solutions (Excipients) Protein Protein in Solution Unstable_Protein Unstable/Unfolded Protein Protein->Unstable_Protein Stressors (pH, Temp) Aggregates Aggregates Unstable_Protein->Aggregates Preferential_Exclusion Preferential Exclusion (Sugars, Polyols) - Strengthens hydration shell - Stabilizes native state Preferential_Exclusion->Protein Stabilizes Interaction_Suppression Suppression of Interactions (Amino Acids) - Reduces protein-protein interactions Interaction_Suppression->Unstable_Protein Inhibits Surface_Protection Surface Protection (Surfactants) - Prevents surface-induced unfolding Surface_Protection->Unstable_Protein Prevents

References

Technical Support Center: Troubleshooting Low Yield in Amino-PEG11-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG11-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low-yield experiments. Below, you will find frequently asked questions (FAQs) and detailed guides to address common issues encountered during the conjugation of this compound to your target molecule.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugation yield is very low. What are the most common causes?

Low conjugation yield can stem from several factors throughout the experimental workflow. The most common culprits include suboptimal reaction conditions, poor reagent quality, and issues with the target molecule itself.[1] Key areas to investigate are:

  • Reaction pH: The pH for activating the carboxylic acid and for the subsequent amine coupling is critical.[2][3]

  • Reagent Quality: The stability and activity of this compound and coupling reagents like EDC and NHS are paramount.[2][4]

  • Hydrolysis of Activated PEG: The activated NHS-ester of the PEG linker is susceptible to hydrolysis, which deactivates it.[2][5]

  • Competing Nucleophiles: The presence of primary amines in your buffers (e.g., Tris) will compete with your target molecule.[2][4]

  • Molar Ratio of Reactants: An inappropriate ratio of PEG linker to your target molecule can lead to poor outcomes.[1]

  • Purification Method: Inefficient purification can lead to loss of the desired conjugate.[4][6]

Q2: How critical is the pH for the conjugation reaction, and what are the optimal ranges?

The pH is one of the most important factors for a successful conjugation reaction.[7] A two-step process with distinct pH conditions for each step is highly recommended for optimal efficiency.[3]

  • Activation Step (Carboxylic Acid Activation): The activation of the carboxylic acid group on this compound using EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[2][3][8] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[2][3]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated PEG-acid with a primary amine on the target molecule is most efficient at a pH of 7.0 to 8.5 .[3][4][9] This is because the primary amine needs to be in its unprotonated, nucleophilic form.[3] Common buffers for this step include Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[2][3]

Reaction Step Recommended pH Range Common Buffer Rationale
Carboxyl Activation4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation.[2][3]
Amine Coupling7.0 - 8.5PBS (pH 7.2-7.4)Ensures the primary amine is deprotonated and nucleophilic for reaction with the NHS ester.[3]

A summary of recommended pH ranges for this compound conjugation.

Q3: I suspect my reagents may have degraded. What are the proper storage and handling procedures for this compound and coupling agents?

Proper storage and handling of all reagents are crucial for maintaining their activity and achieving high conjugation yields.

This compound:

  • Long-term storage: It is recommended to store this compound as a solid, desiccated at -20°C to -80°C, and protected from light.[4][10]

  • Stock solutions: If a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] It is best practice to prepare fresh solutions for each experiment.[4]

  • Short-term storage: Refrigerated temperatures (4°C) are acceptable for short periods.[4]

Storage Condition Form Stability Recommendation
-80°C to -20°CSolid/SolutionVery HighRecommended for long-term storage.[4]
4°CSolutionHighSuitable for short-term storage (days to weeks).[4]
Room TemperatureSolutionModerateSuitable for working solutions (hours). Avoid prolonged exposure.[4]

A summary of storage recommendations for this compound.

EDC and NHS/Sulfo-NHS:

  • These reagents are sensitive to moisture and can degrade over time.[2]

  • Store EDC and NHS desiccated at 4°C.[2]

  • Always allow the reagents to warm to room temperature before opening the vials to prevent condensation of moisture from the air.[8]

  • Use fresh, anhydrous reagents for the best results.[8]

Troubleshooting Guides

Problem: Low or No Conjugation Yield

This is the most common issue. Follow this decision tree to diagnose and solve the problem.

LowYieldTroubleshooting start Low Conjugation Yield reagent_quality Check Reagent Quality (this compound, EDC, NHS) start->reagent_quality reaction_conditions Verify Reaction Conditions (pH, Temp, Time) start->reaction_conditions target_molecule Assess Target Molecule (Purity, Concentration, Buffer) start->target_molecule purification Evaluate Purification Method start->purification solution1 Use Fresh Reagents Proper Storage reagent_quality->solution1 Degraded? solution2 Optimize pH (Two-Step) Adjust Temp/Time reaction_conditions->solution2 Suboptimal? solution3 Buffer Exchange (Amine-Free) Concentrate Target target_molecule->solution3 Issues? solution4 Select Appropriate Method (SEC, Dialysis) purification->solution4 Inefficient?

A troubleshooting decision tree for low conjugation yield.

Detailed Troubleshooting Steps:
  • Reagent Quality and Storage:

    • Issue: Inactive EDC or NHS due to moisture.[8]

    • Solution: Use fresh, anhydrous reagents. Always allow them to warm to room temperature before opening to prevent condensation.[8]

    • Issue: Degraded this compound.

    • Solution: Ensure the PEG linker has been stored properly at -20°C to -80°C, desiccated, and protected from light.[4][10] For critical experiments, use a new batch of reagents.

  • Reaction Conditions:

    • Issue: Incorrect reaction pH.

    • Solution: Implement a two-step pH protocol. Use an acidic buffer (pH 4.5-6.0, e.g., MES) for the EDC/NHS activation step, then raise the pH to 7.2-8.0 (e.g., with PBS) for the coupling to the primary amine.[2][3]

    • Issue: Hydrolysis of the activated PEG-NHS ester.

    • Solution: Prepare the activated PEG-NHS ester immediately before use and add it to your target molecule promptly.[2] The half-life of NHS esters decreases significantly at higher pH.[7]

    • Issue: Suboptimal molar ratio.

    • Solution: Perform a titration experiment to determine the optimal molar excess of the PEG linker over the target molecule. A 10- to 20-fold molar excess of the PEG linker is a common starting point.[2][8]

  • Target Molecule and Buffer Composition:

    • Issue: Presence of competing nucleophiles.

    • Solution: Ensure your target molecule is in an amine-free buffer (e.g., PBS, MES, HEPES).[2][4] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for the activated PEG, significantly reducing the yield.[2][4] Perform buffer exchange using dialysis or a desalting column if necessary.[2]

    • Issue: Low concentration of the target molecule.

    • Solution: For efficient conjugation, the concentration of your protein or other target molecule should ideally be greater than 0.5 mg/mL.[1] If it is too dilute, consider concentrating it using an appropriate method like ultrafiltration.

  • Purification:

    • Issue: Loss of conjugate during purification.

    • Solution: Choose a purification method appropriate for the size difference between your conjugate and unreacted reagents. Size-exclusion chromatography (SEC), dialysis, or ultrafiltration are commonly used.[4][6][11] Ensure the molecular weight cutoff (MWCO) of the dialysis membrane or ultrafiltration device is appropriate to retain your conjugate while removing smaller unreacted molecules.[8][11]

Experimental Protocols

Protocol: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a target protein.[2]

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or glycine solution)

  • Target protein in an amine-free buffer (e.g., PBS)

Procedure:

  • Prepare Protein: Ensure the target protein is in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activate this compound:

    • Immediately before use, dissolve this compound, EDC, and NHS in Activation Buffer. A common starting molar ratio is 1:1.2:1.2 (PEG:EDC:NHS).[8]

    • Incubate the activation mixture for 15-30 minutes at room temperature with gentle stirring.[2]

  • Conjugation to the Target Protein:

    • Add the freshly activated this compound solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the PEG linker to the protein.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted activated PEG linker.[5] Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted PEG, EDC, NHS, and quenching reagents by size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[4][11]

ConjugationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2) conjugate Add Activated PEG to Protein (2h RT or O/N 4°C) prep_protein->conjugate prep_reagents Dissolve PEG, EDC, NHS in Activation Buffer (MES, pH 6.0) activate Activate PEG (15-30 min, RT) prep_reagents->activate activate->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench purify Purify Conjugate (SEC, Dialysis) quench->purify analyze Analyze Product (HPLC, MS) purify->analyze

An experimental workflow for this compound conjugation.

Protocol: Monitoring Conjugation by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the conjugation reaction and assess the purity of the final product.[12]

Methodology:

  • System: An HPLC or UPLC system with a UV detector.[12]

  • Column: A C18 reversed-phase column is commonly used.[12]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[12]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[12]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes. This should be optimized based on the hydrophobicity of the protein and conjugate.[12]

  • Detection: UV absorbance at 214 nm or 280 nm.[12]

Procedure:

  • Take small aliquots from the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

  • Quench the reaction in the aliquot immediately (e.g., by adding quenching buffer or acidifying).

  • Inject the samples onto the HPLC system.

  • Monitor the decrease in the peak corresponding to the unconjugated protein and the increase in the peak(s) corresponding to the PEGylated conjugate. The conjugate will typically elute earlier than the more hydrophobic unconjugated protein.[13]

This technical guide provides a starting point for troubleshooting low-yield this compound conjugation reactions. For further assistance, please consult the specific product documentation or contact our technical support team.

References

Technical Support Center: Managing NHS Ester Hydrolysis in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who utilize N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to NHS ester hydrolysis in aqueous buffers, ensuring successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a concern?

A: N-hydroxysuccinimide (NHS) esters are widely used reagents for covalently linking molecules to primary amines on proteins, peptides, and other biomolecules. However, in the presence of water (aqueous buffers), the NHS ester can react with water in a process called hydrolysis. This reaction is a significant concern because it competes with the desired aminolysis (reaction with the amine), converting the reactive NHS ester into an unreactive carboxylic acid and releasing N-hydroxysuccinimide. This process can lead to low conjugation yields and inconsistent results.[1]

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

A: The rate of NHS ester hydrolysis is primarily influenced by:

  • pH: The hydrolysis rate significantly increases with higher pH.[2] While a slightly alkaline pH is necessary to deprotonate primary amines for efficient conjugation, a pH that is too high will accelerate the competing hydrolysis reaction.[1]

  • Temperature: Higher temperatures generally increase the rate of all chemical reactions, including hydrolysis.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[3]

  • Moisture: NHS esters are highly sensitive to moisture. It is crucial to protect the solid reagent and any prepared stock solutions from moisture to prevent premature hydrolysis.[4]

Q3: What is the optimal pH for an NHS ester conjugation reaction?

A: The optimal pH for reacting NHS esters with primary amines is a balance between ensuring the amine is sufficiently deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[5] For many applications, a pH of 8.3-8.5 is considered optimal.[6]

Q4: How should I store and handle NHS esters to maintain their reactivity?

A: Proper storage and handling are critical to prevent premature hydrolysis.

  • Storage of Solid Reagent: Upon receipt, NHS esters should be stored at -20°C or colder, in a desiccated and light-protected container.[5] Before opening, it is essential to allow the vial to equilibrate to room temperature to prevent moisture condensation.[5]

  • Preparation of Stock Solutions: Stock solutions should be prepared in a high-quality, anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5] It is recommended to prepare stock solutions fresh immediately before use.[5]

  • Storage of Stock Solutions: If storage of a stock solution is necessary, it should be for a short period (e.g., less than two weeks at -20°C).[5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[5]

Data Presentation: NHS Ester Hydrolysis Rates

The stability of NHS esters in aqueous solutions is highly dependent on the pH. The following table summarizes the approximate half-life of NHS esters at various pH values and temperatures.

pHTemperature (°C)Half-life
7.004 to 5 hours[2][]
7.0Room Temperature~7 hours
8.0Not Specified1 hour[8]
8.5Room Temperature180 minutes
8.6410 minutes[2][]
8.6Not Specified10 minutes[8]
9.0Room Temperature125 minutes
9.0Not Specifiedminutes

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester-activated molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer is free of primary amines.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9]

  • Reaction: Add the dissolved NHS ester to the protein solution while gently mixing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[9]

  • Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4]

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[9]

Protocol 2: Spectrophotometric Assay to Assess NHS Ester Reactivity (Hydrolysis)

This protocol allows for a qualitative assessment of the reactivity of an NHS ester reagent by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis. An active NHS ester will show a significant increase in absorbance at 260 nm after base-induced hydrolysis.[10]

Materials:

  • NHS ester reagent to be tested

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 ml of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a minimal volume of anhydrous DMSO or DMF and then add the buffer.[10]

  • Prepare Control: Prepare a control tube containing the same buffer (and organic solvent, if used) without the NHS ester.[10]

  • Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is within the linear range of the instrument.[5]

  • Induce Hydrolysis: To 1 ml of the NHS ester solution, add 100 µl of 0.5-1.0 N NaOH. Vortex for 30 seconds to mix thoroughly.[5]

  • Final Absorbance Measurement: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[10]

  • Interpretation:

    • Active Reagent: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the NHS ester reagent is active.[5]

    • Inactive (Hydrolyzed) Reagent: If there is no significant increase in absorbance, the NHS ester has likely already been hydrolyzed and is inactive.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conjugation Yield 1. Hydrolyzed NHS Ester: The reagent was exposed to moisture or stored improperly.[11] 2. Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine).[3] 3. Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (hydrolysis is too fast).[1] 4. Insufficient Molar Excess of NHS Ester: Not enough reagent to drive the reaction to completion.1. Use a fresh vial of NHS ester. Prepare the stock solution immediately before use in anhydrous solvent.[9] 2. Perform a buffer exchange into an amine-free buffer like PBS, phosphate, or bicarbonate buffer.[3] 3. Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5.[9] 4. Increase the molar ratio of the NHS ester to the target molecule (e.g., from 10:1 to 20:1).[9]
Precipitation of Labeled Molecule 1. High Degree of Labeling: Over-labeling can lead to changes in protein solubility and aggregation.[9] 2. Hydrophobic Nature of the Label: The attached molecule is hydrophobic, causing the conjugate to precipitate.[9]1. Reduce the molar excess of the NHS ester in the reaction to achieve a lower degree of labeling.[9] 2. If possible, perform the labeling reaction in the presence of a small amount of organic co-solvent (e.g., DMSO, DMF), ensuring it does not denature the protein.
High Background or Non-specific Staining in Downstream Applications 1. Unconjugated (Free) Dye/Label: Incomplete removal of the unreacted NHS ester or its hydrolyzed form after the labeling reaction.[9] 2. Hydrophobic Interactions: The label or the conjugate is non-specifically adsorbing to surfaces.1. Ensure thorough purification of the conjugate using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.[9] 2. Include a mild non-ionic detergent (e.g., Tween-20) in your assay buffers to block non-specific binding sites.[9]

Visualizations

NHS_Ester_Hydrolysis_Pathway NHS_Ester Reactive NHS Ester Amide_Conjugate Stable Amide Conjugate NHS_Ester->Amide_Conjugate Aminolysis (Desired Reaction) Carboxylic_Acid Inactive Carboxylic Acid NHS_Ester->Carboxylic_Acid Hydrolysis (Competing Reaction) Amine Primary Amine (R-NH2) Water Water (H2O) NHS N-hydroxysuccinimide (byproduct) Carboxylic_Acid->NHS Experimental_Workflow A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Combine and Incubate (1 hr at RT or overnight at 4°C) A->C B Prepare Fresh NHS Ester Solution (Anhydrous DMSO or DMF) B->C D Quench Reaction (Optional) (Add Tris or Glycine) C->D E Purify Conjugate (Size-Exclusion Chromatography or Dialysis) D->E F Characterize Conjugate (e.g., Determine Degree of Labeling) E->F Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagent Is NHS ester reagent active? Start->Check_Reagent Check_Buffer Is buffer amine-free and at optimal pH (8.3-8.5)? Check_Reagent->Check_Buffer Yes Solution_Reagent Use fresh, properly stored NHS ester. Check_Reagent->Solution_Reagent No Check_Ratio Is molar excess of NHS ester sufficient? Check_Buffer->Check_Ratio Yes Solution_Buffer Perform buffer exchange and verify pH. Check_Buffer->Solution_Buffer No Solution_Ratio Increase molar excess of NHS ester. Check_Ratio->Solution_Ratio No End Successful Conjugation Check_Ratio->End Yes Solution_Reagent->Start Solution_Buffer->Start Solution_Ratio->Start

References

impact of pH on Amino-PEG11-acid conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amino-PEG11-Acid Conjugation

Welcome to the technical support center for this compound conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. The following information focuses on the conjugation of a molecule with a primary amine (represented by this compound) to a molecule containing a carboxylic acid, using the common EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using EDC/NHS for this compound conjugation?

EDC/NHS chemistry is a popular method for creating a stable amide bond between a carboxylic acid and a primary amine. The process occurs in two main stages:

  • Activation: EDC reacts with a carboxyl group (-COOH) to form a highly reactive, but unstable, O-acylisourea intermediate.[1]

  • Stabilization and Coupling: N-hydroxysuccinimide (NHS) is added to react with this intermediate, creating a more stable, amine-reactive NHS ester. This NHS ester is then readily attacked by the primary amine (-NH2) of your this compound, forming a covalent amide bond and releasing NHS as a byproduct.[1][2]

Q2: What is the optimal pH for conjugating a carboxyl group to this compound?

The conjugation process involves two steps with conflicting optimal pH ranges, making a two-step protocol highly recommended for maximum efficiency.[3][4][5]

  • Step 1: Carboxyl Activation (pH 4.5 - 6.0): The activation of the carboxylic acid by EDC and NHS is most efficient in a slightly acidic environment.[1][3][4] This pH range protonates the carboxyl group, making it reactive with EDC, while minimizing premature hydrolysis of the reagents.

  • Step 2: Amine Coupling (pH 7.0 - 8.5): The reaction of the activated NHS-ester with the primary amine on the PEG is most efficient at a neutral to slightly basic pH.[2][3][6][7] A pH of 8.3-8.5 is often cited as ideal.[6][7][8] This is because the amine group must be deprotonated (-NH2) to act as an effective nucleophile.[3][4]

Q3: Why is a single-pH compromise not recommended?

While a single-pot reaction at a compromise pH (e.g., 6.0 to 7.5) is possible, it often leads to lower yields.[9] The acidic conditions needed for efficient activation are not ideal for the amine coupling step, as the amine will be protonated (-NH3+) and unreactive.[4] Conversely, the basic conditions ideal for the amine reaction cause rapid hydrolysis of the NHS ester, reducing the amount of activated molecule available for conjugation.[3][4] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[2][10]

Q4: Which buffers should I use for the activation and coupling steps?

Buffer selection is critical to avoid interfering with the reaction. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction.[3][11]

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES buffer is the most common and highly recommended choice.[3][5][12]

  • Coupling Step (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers are suitable.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Yield Incorrect pH: Reaction performed outside the optimal pH ranges for activation or coupling.Verify the pH of your buffers before starting. For the two-step protocol, ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.0-8.5.[9]
Hydrolysis of Reagents: EDC and NHS are moisture-sensitive and can degrade if not stored properly. The NHS-ester intermediate is susceptible to hydrolysis, especially at high pH.Equilibrate EDC and NHS to room temperature before opening.[5] Prepare aqueous solutions of these reagents immediately before use.[9][13] Minimize the time the NHS-ester is in a high pH buffer before the amine is added.
Interfering Buffer Components: Use of buffers containing primary amines (Tris, glycine) or carboxylates.Perform a buffer exchange into an appropriate buffer (e.g., MES for activation, PBS for coupling) before starting the conjugation.[14]
Inactive Reagents: Reagents may have degraded due to improper storage or age.Use fresh aliquots of high-quality EDC and NHS.
Precipitation or Aggregation High Degree of PEGylation: Excessive modification of the target molecule can alter its solubility properties.Optimize the molar ratio of the PEG-linker to your molecule. Start with a lower molar excess (e.g., 10-fold) and titrate to find the optimal ratio that maximizes conjugation without causing aggregation.[14]
Suboptimal Reaction Conditions: High concentrations of reactants or incorrect buffer conditions.Try performing the reaction at a lower temperature (e.g., 4°C overnight instead of room temperature for 2 hours) to slow down the reaction rate.[14] Ensure the buffer has adequate ionic strength to maintain protein solubility.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations or freshness of EDC/NHS stock solutions.Standardize reagent preparation. Always prepare fresh EDC and NHS solutions for each experiment.[3]
Inconsistent Reaction Times: Variation in incubation times for activation or coupling steps.Precisely control the incubation times for each step of the protocol.

Data Presentation

The efficiency of EDC/NHS mediated conjugation is highly dependent on the pH of the reaction steps. The following table summarizes the impact of pH on the two critical stages of the reaction.

Reaction Step pH Range Recommended Buffer Rationale & Consequences
Carboxyl Activation 4.5 - 6.0 0.1 M MESOptimal: Maximizes the formation of the amine-reactive NHS-ester.[4][5] Below pH 4.5: Carboxyl activation by EDC is inefficient.
Amine Coupling 7.0 - 8.5 PBS, HEPES, BorateOptimal: Ensures the primary amine is deprotonated (-NH2) and highly nucleophilic for efficient reaction with the NHS-ester.[3][4]
< 7.0 -Low Yield: Primary amines are protonated (-NH3+), rendering them non-nucleophilic and unreactive.[4]
> 8.5 -Low Yield: The rate of NHS-ester hydrolysis significantly increases, reducing the amount of activated PEG available to react with the amine.[3][4][6]

Experimental Protocols

This protocol describes a general two-step procedure for conjugating a carboxyl-containing molecule (Molecule-COOH) to an amine-containing PEG (H2N-PEG11-Acid).

Materials:

  • Molecule-COOH (to be activated)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[15]

  • Desalting columns for buffer exchange and purification

Procedure:

Step 1: Activation of Carboxylic Acid (pH 6.0)

  • Prepare your Molecule-COOH in ice-cold Activation Buffer at a desired concentration (e.g., 1-5 mg/mL).

  • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). EDC solutions are unstable and must be used promptly.[3]

  • Add a 2- to 10-fold molar excess of EDC to the Molecule-COOH solution.[3]

  • Immediately add a 1.25- to 2.5-fold molar excess of Sulfo-NHS over EDC.[3]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the activated Sulfo-NHS ester.[15]

Step 2: Conjugation to this compound (pH 7.2-7.4)

  • Prepare the this compound in Coupling Buffer.

  • Adjust the pH of the activated Molecule-COOH solution from Step 1 to 7.2-7.4 by adding Coupling Buffer or by performing a buffer exchange using a desalting column equilibrated with Coupling Buffer. The buffer exchange method is recommended as it also removes excess EDC and Sulfo-NHS.[5][9]

  • Add the this compound solution to the activated Molecule-COOH solution. A 10- to 50-fold molar excess of the amine-PEG linker is a common starting point, but this should be optimized for your specific application.[15]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15]

Step 3: Quenching and Purification

  • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.[9]

  • Incubate for 30 minutes at room temperature.[9]

  • Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[15]

Visualizations

G cluster_prep Preparation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify prep_mol Dissolve Molecule-COOH in Activation Buffer (pH 6.0) add_reagents Add EDC & Sulfo-NHS to Molecule-COOH prep_mol->add_reagents prep_peg Dissolve Amino-PEG in Coupling Buffer (pH 7.2) add_peg Add Amino-PEG solution prep_peg->add_peg prep_reagents Prepare fresh EDC & Sulfo-NHS solutions prep_reagents->add_reagents incubate_act Incubate 15-30 min at Room Temp add_reagents->incubate_act buffer_exchange Buffer Exchange / pH Adjust to pH 7.2-7.4 incubate_act->buffer_exchange buffer_exchange->add_peg incubate_conj Incubate 2h at RT or overnight at 4°C add_peg->incubate_conj quench Add Quenching Buffer (e.g., Tris) incubate_conj->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Final Product purify->analyze

Caption: Experimental workflow for a two-step EDC/NHS conjugation.

G start Start: Low Conjugation Yield check_ph Were Activation (4.5-6.0) & Coupling (7.0-8.5) pH correct? start->check_ph adjust_ph Action: Verify and remake buffers. Calibrate pH meter. check_ph->adjust_ph No check_buffer_comp Did buffers contain Tris, Glycine, or Acetate? check_ph->check_buffer_comp Yes success Yield Improved adjust_ph->success buffer_exchange Action: Perform buffer exchange into MES and PBS/HEPES. check_buffer_comp->buffer_exchange Yes check_reagents Were EDC/NHS solutions prepared fresh? check_buffer_comp->check_reagents No buffer_exchange->success remake_reagents Action: Use new vials of reagents. Prepare solutions immediately before use. check_reagents->remake_reagents No check_ratio Was molar ratio of reagents optimized? check_reagents->check_ratio Yes remake_reagents->success optimize_ratio Action: Perform titration of PEG-linker to find optimal excess. check_ratio->optimize_ratio No optimize_ratio->success

Caption: Troubleshooting flowchart for low conjugation efficiency.

References

Technical Support Center: Post-Activation Purification of Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the crucial step of removing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reagents following the activation of Amino-PEG11-acid. Proper purification is essential to prevent unwanted side reactions and ensure the quality of your final conjugate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: I've performed the purification using a desalting column, but I still detect residual EDC or its urea (B33335) byproduct in my final sample. What went wrong?

A1: This is a common issue that can often be resolved by optimizing your desalting column protocol.[1] Here are several potential causes and solutions:

  • Improper Column Equilibration: The column must be thoroughly equilibrated with your buffer of choice to remove the storage solution. It is recommended to perform the equilibration step 4-5 times to ensure all storage buffer is removed.[2]

  • Incorrect Sample Application: Apply the sample slowly to the center of the packed resin bed.[2] This prevents channeling and ensures even separation.

  • Sample Overload: Exceeding the recommended sample volume for your specific column can lead to incomplete separation. For spin columns with a 0.6 mL bed volume, the sample volume should typically be between 50-180 µL.[2]

  • Suboptimal Elution: Ensure you are using the correct centrifugation speed and time for elution as specified by the manufacturer. For typical G-25 spin columns, this is around 800 x g for 2 minutes.[2]

Q2: After purification by dialysis, my product recovery is very low. Why is this happening?

A2: Low recovery after dialysis is often related to the choice of dialysis membrane or the physical properties of your PEGylated molecule.

  • Incorrect Molecular Weight Cutoff (MWCO): this compound has a molecular weight of approximately 550 Da. To retain this molecule while removing EDC (~192 Da) and NHS (~115 Da), a low MWCO membrane is critical. A membrane with a 1 kDa MWCO is a suitable choice.[3] Using a membrane with a larger cutoff (e.g., 3.5 kDa or higher) will likely result in the loss of your product.

  • Non-specific Binding: PEGylated molecules can sometimes adhere to the dialysis membrane, especially if they possess hydrophobic regions.[3] Consider using dialysis devices made from materials known for low protein/peptide binding.

  • Sample Dilution: Dialysis inherently leads to an increase in sample volume. You may need to concentrate your sample after dialysis, and some product loss can occur during this additional step.

Q3: I tried precipitating my activated this compound with cold acetone (B3395972), but the removal of EDC/NHS was inefficient. Is this method not suitable?

A3: Acetone precipitation can be a challenging method for this specific application.[1]

  • High Solubility of Reagents: EDC, NHS, and their byproducts are highly soluble in water and acetone.[1] This makes their separation from a water-soluble PEGylated compound by precipitation difficult, as they may not remain in the supernatant as desired.

  • Precipitation of Small Molecules: this compound is a relatively small molecule. Achieving efficient precipitation with an anti-solvent like acetone can be difficult and may require significant optimization of solvent ratios and temperature.

  • Potential for Denaturation: While less of a concern for a PEG linker than for a protein, the use of organic solvents can sometimes affect the conformation and subsequent reactivity of the activated ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing EDC and NHS after activating this compound?

A1: The most common and effective methods are size exclusion chromatography (often performed with pre-packed desalting columns), dialysis, and to a lesser extent, precipitation.[1] Each method separates the larger activated PEG molecule from the smaller EDC, NHS, and urea byproduct molecules based on size.

Q2: How can I quench the EDC activation reaction before purification?

A2: Quenching the reaction stops the activity of EDC and can be important if you are not immediately proceeding to the conjugation or purification step. A common method is to add a thiol-containing compound, such as 2-mercaptoethanol, to a final concentration of 20 mM.[4] Alternatively, for surface-based activations, the quenching step can sometimes be skipped and replaced by thorough washing with a coupling buffer.[5][6]

Q3: Which purification method offers the highest recovery for a small molecule like this compound?

A3: Size exclusion chromatography using desalting spin columns generally provides a good balance of high recovery and speed. Typical recoveries for biomolecules are in the range of 70% to over 95%, depending on the specific sample and protocol. Dialysis can also yield high recovery if the appropriate low MWCO membrane is used, but the process is significantly slower.

Q4: How do I know if I have successfully removed all the EDC and NHS?

A4: Complete removal can be verified using analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) can be used to detect and quantify residual EDC, NHS, and the N-acylurea byproduct.[7]

Data Presentation

The following table summarizes and compares the common methods for removing EDC/NHS reagents after this compound activation.

Purification MethodPrincipleTypical MW Cutoff/MediaTypical RecoverySpeedKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (Desalting Column) Separation based on molecular size.Sephadex G-25 (fractionation range 1,000-5,000 Da)70% - >95%Fast (5-10 minutes)High recovery, rapid, removes other small molecules.[8]Sample is diluted, potential for non-specific binding.[3]
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.1 kDa MWCO recommended for molecules ~500 Da.[3]Can be >90%Slow (8-24 hours)Gentle, can handle larger volumes.Very slow, risk of product loss with incorrect MWCO, sample dilution.[3]
Precipitation Differential solubility in an anti-solvent (e.g., cold acetone).N/AVariable, can be low.Moderate (1-2 hours)Can concentrate the sample.[9]Often inefficient for removing highly soluble EDC/NHS, risk of product loss or denaturation.[1][9]

Experimental Protocols

Protocol 1: EDC/NHS Removal using a Size Exclusion Desalting Spin Column (Sephadex G-25)

This protocol is designed for the rapid purification of the activated this compound.

Materials:

  • Sephadex G-25 desalting spin column (e.g., 0.6 mL bed volume).

  • Equilibration/elution buffer (must be amine-free, e.g., MES or PBS at the desired pH for the subsequent conjugation).

  • Microcentrifuge.

  • Collection tubes.

Procedure:

  • Column Preparation:

    • Resuspend the gel resin in the spin column by vortexing briefly.

    • Remove the bottom closure and loosen the cap. Place the column in a collection tube.

    • Centrifuge at 800 x g for 1 minute to remove the storage solution. Discard the flow-through.[2]

  • Equilibration:

    • Place the column in a new collection tube.

    • Add 400 µL of equilibration buffer to the column.

    • Centrifuge at 800 x g for 1 minute. Discard the flow-through.

    • Repeat this equilibration step a total of 4-5 times.[2]

  • Sample Application and Elution:

    • Place the equilibrated column into a new, clean collection tube for sample recovery.

    • Slowly apply your 50-180 µL reaction mixture (containing the activated this compound) to the center of the resin bed.[2]

    • Centrifuge at 800 x g for 2 minutes to elute the purified, activated product.[2]

    • The collected eluate contains the purified product, while EDC, NHS, and urea byproduct are retained in the column resin.

Protocol 2: EDC/NHS Removal using Dialysis

This method is suitable for gentle purification but requires a longer time.

Materials:

  • Dialysis tubing or cassette with a 1 kDa MWCO.[3]

  • Dialysis buffer (amine-free, e.g., MES or PBS).

  • Large beaker and magnetic stir plate.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load the reaction mixture into the dialysis tubing/cassette and seal securely.

  • Dialysis:

    • Place the sealed dialysis device in a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.

    • Stir the buffer gently on a magnetic stir plate at 4°C or room temperature.

    • Allow dialysis to proceed for at least 4-6 hours.

  • Buffer Exchange: Change the dialysis buffer completely. Repeat the buffer exchange at least 3-4 times over 24 hours to ensure complete removal of the small molecules.[3]

  • Sample Recovery: Carefully remove the sample from the dialysis device. Note that the sample volume will have increased. If necessary, concentrate the sample using a suitable method like vacuum centrifugation.

Mandatory Visualization

G cluster_activation Activation Step cluster_purification Purification Step cluster_conjugation Conjugation Step peg This compound (-COOH) reagents EDC + NHS in MES Buffer (pH 4.5-6.0) activated_peg Activated PEG-NHS Ester reagents->activated_peg 15-30 min @ RT purification_method Purification Method (e.g., Desalting Column) activated_peg->purification_method purified_product Purified Activated PEG-NHS Ester purification_method->purified_product Collection byproducts EDC, NHS, Urea Byproduct (Removed) purification_method->byproducts Retention target Target Molecule (-NH2) in PBS (pH 7.2-8.0) purified_product->target Immediate Use final_conjugate Final PEGylated Conjugate

Caption: Experimental workflow for activation, purification, and conjugation.

G cluster_pathway EDC/NHS Activation Chemistry COOH R-COOH (this compound) Intermediate O-acylisourea Intermediate (Unstable) COOH->Intermediate + EDC EDC EDC NHS_Ester R-CO-NHS (Semi-stable NHS Ester) Intermediate->NHS_Ester + NHS - Urea Byproduct Urea Urea Byproduct Hydrolysis Hydrolysis (Side Reaction) Intermediate->Hydrolysis NHS NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 - NHS Amine R'-NH2 (Target Molecule) Regen_COOH R-COOH (Regenerated Acid) Hydrolysis->Regen_COOH

Caption: EDC/NHS activation signaling pathway.

References

Technical Support Center: Conjugation of Hydrophobic Molecules with Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conjugating hydrophobic molecules with Amino-PEG11-acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when conjugating a hydrophobic molecule with this compound?

The main challenge stems from the opposing solubility characteristics of the reactants. Hydrophobic molecules have poor solubility in the aqueous buffers typically required for PEGylation, while this compound is hydrophilic.[1][2] This solubility mismatch can lead to low reaction efficiency, aggregation, and difficulties in purification.[3][4]

Q2: What is the best solvent system for this conjugation reaction?

A co-solvent system is generally required. The hydrophobic molecule should first be dissolved in a minimal amount of a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][6] This solution is then added to the this compound in an aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing protein targets or causing the PEG reagent to precipitate.[7][8]

Q3: Which functional group on my hydrophobic molecule should I use to react with the amine on the PEG?

The primary amine of this compound reacts efficiently with electrophilic groups. The most common reactive group used for this purpose is an N-hydroxysuccinimide (NHS) ester.[9][10] The NHS ester reacts with the primary amine to form a stable amide bond under neutral to slightly basic conditions (pH 7.2-8.5).[5][10]

Q4: Can I use the acid end of this compound for conjugation instead?

Yes. The carboxylic acid group can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[9][11] This creates an NHS ester on the PEG, which can then react with a primary amine on your target molecule. The activation step is most efficient at a pH of 4.5-7.2.[5]

Q5: How do I remove unreacted materials and purify the final conjugate?

Purification can be challenging due to the potential for a heterogeneous mixture of reactants and products.[] Several chromatography techniques are effective:

  • Size Exclusion Chromatography (SEC): This is highly effective for removing low molecular weight impurities like unreacted PEG and byproducts.[][13] A rule of thumb is that the native molecule and the PEGylated conjugate should have at least a two-fold difference in molecular weight for efficient separation.[13]

  • Reverse Phase Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity and is widely used for purifying peptides and small molecule conjugates.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a supplementary tool that separates based on differences in hydrophobicity and can be effective for purifying PEGylated substances.[][13][14]

  • Dialysis or Ultrafiltration: These methods are useful for pre-purification to remove small molecules from larger conjugates.[14]

Troubleshooting Guide

Problem 1: Poor Solubility of the Hydrophobic Molecule

Symptoms:

  • The hydrophobic molecule precipitates when added to the aqueous reaction buffer.

  • The reaction mixture is cloudy or forms an emulsion.[5]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Organic Solvent Dissolve the hydrophobic molecule in a minimal volume of anhydrous DMSO or DMF before adding it dropwise to the aqueous buffer containing the PEG reagent.[5]
Organic Solvent Concentration Too High Keep the final concentration of the organic solvent below 10% of the total reaction volume to maintain the solubility of the PEG reagent and the stability of any biomolecules.[7]
Incorrect Buffer Use a buffer system in which both components have at least minimal solubility. Test different buffer systems if necessary.
Aggregation The use of solubility-enhancing tags or linkers, such as chito-oligosaccharides, can help mitigate the hydrophobicity of the payload.
Problem 2: Low or No Conjugation Yield

Symptoms:

  • Analysis (e.g., by LC-MS or TLC) shows a large amount of unreacted starting materials.

  • The desired product peak is very small or absent.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect pH For NHS-ester reactions with amines, the optimal pH is 7.2-8.5.[5][9] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they compete with the reaction.[5][8]
Hydrolysis of a Key Reagent If using an NHS ester-activated hydrophobic molecule, prepare the solution immediately before use. The NHS ester moiety readily hydrolyzes in aqueous solutions.[7][8]
Inactive Reagents Ensure reagents have been stored correctly. This compound and NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[5][7] Equilibrate vials to room temperature before opening to prevent condensation.[5]
Insufficient Molar Excess For dilute protein solutions, a greater molar excess of the PEG reagent is needed. A 20-fold molar excess is a common starting point for labeling antibodies.[7][8] Adjust this ratio based on your specific molecule.
Steric Hindrance If the reactive site is sterically hindered, consider using a PEG linker with a longer chain to provide more spatial separation.[1]
Problem 3: Difficulty in Purifying the Final Conjugate

Symptoms:

  • Co-elution of the product with unreacted starting materials.

  • Broad peaks during chromatographic analysis.[15]

  • Low recovery of the final product after purification.

Possible Causes & Solutions:

Purification MethodPotential Issue & Solution
Size Exclusion Chromatography (SEC) Poor Resolution: If the molecular weight difference between your conjugate and unreacted molecule is less than two-fold, SEC may not be effective.[13] Non-specific Binding: Highly hydrophobic conjugates may stick to the SEC resin.[14] Consider using a mobile phase with an organic modifier or switching to a more polar column material.
Reverse Phase (RP-HPLC) Peak Broadening: The dispersity (variation in chain length) of the PEG polymer can cause significant peak broadening.[15] Using a uniform (monodisperse) PEG source can result in sharper peaks.
Hydrophobic Interaction (HIC) Low Capacity/Resolution: HIC can have lower capacity and resolution compared to other methods.[] It is often best used as a polishing step after an initial purification by SEC or IEX.
General Multi-Step Purification: A single purification method is often insufficient.[][16] A common strategy is to use SEC to remove small molecule impurities, followed by RP-HPLC or HIC to separate the desired conjugate from unreacted starting materials.[13]

Experimental Protocols & Data

General Protocol: Conjugation of an NHS-Ester Activated Hydrophobic Molecule to this compound

This protocol provides a general workflow. Molar ratios, incubation times, and purification methods should be optimized for your specific application.

  • Reagent Preparation:

    • Equilibrate the this compound and the hydrophobic NHS-ester to room temperature before opening the vials.[7]

    • Prepare a reaction buffer. A common choice is 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.[5] Ensure the buffer is free of primary amines.[5][8]

    • Dissolve the this compound in the reaction buffer to a desired concentration (e.g., 10 mg/mL).

    • Immediately before use, dissolve the hydrophobic NHS-ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the hydrophobic NHS-ester stock solution to the this compound solution while gently stirring.[7]

    • Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[7]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8]

  • Quenching:

    • (Optional but recommended) Quench the reaction by adding an amine-containing buffer like Tris or glycine (B1666218) to a final concentration of ~50 mM. This will consume any unreacted NHS-ester.[5]

  • Purification:

    • Remove unreacted reagents and byproducts using an appropriate method. For small molecule conjugates, size exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis are effective first steps.[7][14]

    • For higher purity, further purification by RP-HPLC may be necessary.[]

Data Tables

Table 1: Recommended Solvents and Buffers

ComponentRecommended Solvents / BuffersKey Considerations
Hydrophobic Molecule Anhydrous DMSO, DMF[5]Use minimal volume necessary for dissolution.
This compound Amine-free buffers: PBS, Borate, Carbonate (pH 7-9)[11]Avoid Tris and glycine buffers during the reaction.[5][8]
Reaction Quenching Tris-buffered saline (TBS), Glycine[5]Added after the main reaction is complete to stop further conjugation.

Table 2: Typical Reaction Conditions for NHS-Ester Acylation

ParameterTypical RangeRationale
pH 7.2 - 8.5[10]Balances amine reactivity with NHS-ester hydrolysis. Higher pH increases hydrolysis rate.
Temperature 4°C to 25°C (Room Temp)[5]Lower temperatures can help control side reactions and are preferred for sensitive molecules.
Reaction Time 30 minutes to 2 hours[7][8]Should be optimized by monitoring reaction progress (e.g., via LC-MS).
Molar Excess of NHS-Ester 10x - 50x[10]Higher excess drives the reaction to completion but may require more extensive purification.

Table 3: Comparison of Purification Techniques for PEGylated Conjugates

TechniquePrincipleBest ForLimitations
Size Exclusion (SEC) Separation by hydrodynamic radius[]Removing small molecules (unreacted PEG, salts, hydrolyzed NHS) from larger conjugates.[13]Poor resolution between species of similar size.[13]
Reverse Phase (RP-HPLC) Separation by hydrophobicity[]High-resolution separation of product from less hydrophobic (PEG) or more hydrophobic (starting material) impurities.Can be denaturing for proteins; PEG dispersity can cause broad peaks.[15]
Hydrophobic Interaction (HIC) Separation by hydrophobicity under non-denaturing conditions[]Purifying proteins and conjugates while maintaining their native structure.Lower capacity and resolution than RP-HPLC.[]
Dialysis / Ultrafiltration Separation by size through a semi-permeable membrane[14]Buffer exchange and removal of small molecule impurities.Not suitable for separating species of similar molecular weight.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis A Dissolve Hydrophobic Molecule in DMSO/DMF C Add Hydrophobic Solution to PEG Solution (dropwise) A->C B Dissolve this compound in Aqueous Buffer (pH 7.2-8.5) B->C D Incubate (30-60 min @ RT) C->D E Quench Reaction (e.g., add Tris buffer) D->E F Initial Purification (SEC / Dialysis) E->F G Secondary Purification (RP-HPLC / HIC) F->G H Characterize Final Product (LC-MS, NMR) G->H

Caption: High-level experimental workflow for a typical bioconjugation reaction.

troubleshooting_logic Start Low Conjugation Yield? Solubility Is the reaction mixture clear? Start->Solubility pH Is pH between 7.2-8.5? Is buffer amine-free? Solubility->pH Yes Sol_No No Solubility->Sol_No No Reagents Are reagents active? (Properly stored, freshly prepared?) pH->Reagents Yes pH_No No pH->pH_No No Reag_No No Reagents->Reag_No No Fix_Ratio Increase molar excess of activated hydrophobic molecule. Reagents->Fix_Ratio Yes Sol_Yes Yes Fix_Sol Optimize co-solvent system. Decrease concentration. Sol_No->Fix_Sol pH_Yes Yes Fix_pH Adjust pH. Use amine-free buffer (e.g., PBS). pH_No->Fix_pH Reag_Yes Yes Fix_Reag Use fresh, properly stored reagents. Equilibrate before use. Reag_No->Fix_Reag

Caption: A decision tree for troubleshooting low-yield conjugation reactions.

References

Technical Support Center: Improving the Stability of Amino-PEG11-acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on maintaining the stability of Amino-PEG11-acid stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution?

A1: this compound is generally stable in aqueous solutions. The ether linkages that form the backbone of the polyethylene (B3416737) glycol (PEG) chain are chemically robust and not susceptible to hydrolysis under typical experimental conditions.[1] However, the stability of the solution can be affected by several factors, including pH, temperature, and the presence of contaminants.[1] The terminal amino and carboxylic acid groups are the most reactive parts of the molecule, and their stability is critical for successful conjugation reactions.[1]

Q2: How does pH impact the stability of this compound solutions?

A2: While the PEG backbone itself is largely unaffected by pH, the reactivity of the terminal functional groups is pH-dependent.[1] The primary amine group is more nucleophilic at a pH above its pKa (typically around 9-10), which makes it more reactive for conjugation. The carboxylic acid can be activated for conjugation (e.g., using NHS chemistry) at a slightly acidic to neutral pH.[1] For long-term storage, it is advisable to avoid extreme pH values (highly acidic or alkaline) as they may promote the slow degradation of the PEG chain over extended periods.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, it is highly recommended to store this compound as a solid, desiccated at -20°C to -80°C, and protected from light.[1] If a stock solution is necessary, it should be aliquoted to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2][3] For short-term storage of solutions, 4°C is acceptable for days to weeks.[1][2] Aqueous solutions are generally stable at room temperature for short periods (a few hours to a day), but prolonged exposure should be avoided to minimize gradual degradation.[1] It is always best practice to prepare fresh solutions for each experiment.[1][2]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for PEG compounds, including this compound, is oxidative degradation.[4][5][6][7] This process can be accelerated by exposure to heat, light (particularly UV), and the presence of oxygen and metal ions (e.g., Fe²⁺/Fe³⁺).[2][4][8][9] Oxidative degradation can lead to chain scission and the formation of byproducts such as formaldehyde (B43269) and formic acid.[2][4] While the ether linkages are stable against hydrolysis, the terminal amino and carboxylic acid groups can undergo reactions. For instance, the carboxylic acid can be susceptible to esterification in the presence of alcohols under acidic conditions, and the amine group can be sensitive to oxidation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when working with this compound stock solutions.

Issue 1: Low or No Yield in Conjugation Reaction

Possible CauseRecommended Solution
Degradation of this compound Ensure the compound has been stored correctly as a solid at -20°C or -80°C, desiccated, and protected from light. If using a stock solution, avoid repeated freeze-thaw cycles and use freshly prepared solutions whenever possible.[1]
Hydrolysis of Activated PEG If you are activating the carboxylic acid group (e.g., with EDC/NHS), be aware that the activated ester is sensitive to moisture and has a limited half-life in aqueous buffers. Prepare the activated PEG immediately before use and avoid long-term storage of the activated form.[10]
Incorrect Reaction pH The pH for activating the carboxylic acid and for the subsequent amine coupling is critical. For EDC/NHS activation, a slightly acidic pH (4.5-6.0) is optimal. For the reaction of the NHS-activated PEG with a primary amine, the pH should be adjusted to 7.2-8.5.[1][10]
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG linker. Use amine-free buffers like PBS, HEPES, or borate (B1201080) buffers.[1][10]

Issue 2: Inconsistent Experimental Results

Possible CauseRecommended Solution
Stock Solution Instability Prepare smaller, single-use aliquots of your stock solution to avoid degradation from multiple freeze-thaw cycles.[1] It is best to prepare fresh solutions for each experiment to ensure consistency.[1][2]
Oxidative Degradation Protect solutions from light by using amber vials or wrapping them in foil.[2][8][9] For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.[8][9]
Variability in Reagent Quality Always use high-purity solvents and buffers. The presence of metal ion contaminants can catalyze oxidative degradation.[2]

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Expected Stability of this compound

Storage FormTemperatureDurationExpected StabilityKey Considerations
Solid -20°C to -80°CLong-term (months to years)Very HighStore desiccated and protected from light.[1]
Solution -20°C to -80°CLong-term (months)HighAliquot to avoid freeze-thaw cycles. Protect from light.[1][3]
Solution 4°CShort-term (days to weeks)HighSuitable for recently prepared solutions. Protect from light.[1][2]
Solution Room TemperatureVery Short-term (hours)ModerateRecommended for working solutions only. Avoid prolonged exposure.[1]

Table 2: Influence of pH on this compound Solution Stability

pH RangeStabilityRecommendations
4.0 - 8.5 HighOptimal range for most applications and for short- to mid-term storage.[1]
< 4.0 or > 8.5 Moderate to LowAvoid for long-term storage as extreme pH can promote slow degradation of the PEG chain over time.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Reagent Handling: Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Solvent Selection: Use a high-purity, amine-free buffer (e.g., PBS, HEPES) or sterile water to dissolve the this compound. The choice of buffer should be compatible with your downstream application.

  • Dissolution: Prepare the stock solution at a desired concentration (e.g., 10 mg/mL). Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots in low-protein-binding tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material.

  • Storage: Store the aliquots at -20°C or -80°C and protect them from light.

  • Usage: When needed, thaw a single aliquot rapidly and keep it on ice. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot.

Protocol 2: Assessment of this compound Stability via HPLC

This protocol provides a general method to evaluate the stability of this compound in a specific buffer over time.

  • Solution Preparation: Prepare a stock solution of this compound in your buffer of interest at a known concentration (e.g., 1 mg/mL).[1]

  • Initial Analysis (Time = 0): Immediately after preparation, analyze an aliquot of the solution using High-Performance Liquid Chromatography (HPLC) to obtain the initial peak area corresponding to the intact this compound.[1] A C8 or C18 column is often suitable for PEG analysis.[2]

  • Incubation: Divide the remaining solution into several aliquots and incubate them under the desired conditions (e.g., 4°C, 25°C, 37°C). Ensure the samples are protected from light.[1][2]

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each incubation condition and analyze it by HPLC.[1]

  • Data Analysis: Compare the peak area of the intact this compound at each time point to the initial peak area at Time 0. A decrease in the peak area over time is indicative of degradation. The percentage of the remaining intact compound can be calculated as: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.[1]

Visualizations

G Potential Degradation Pathway of this compound A This compound C Oxidative Degradation A->C B Oxidative Stressors (Heat, Light, O2, Metal Ions) B->C D PEG Chain Scission C->D E Formation of Byproducts (e.g., Formaldehyde, Formic Acid) C->E F Loss of Functionality D->F E->F

Caption: Potential oxidative degradation pathway of this compound.

G Experimental Workflow for Stability Assessment A Prepare this compound stock solution in desired buffer B Analyze aliquot at T=0 via HPLC (Establish baseline) A->B C Divide remaining solution into aliquots and incubate under various conditions (e.g., different temperatures, light exposure) A->C E Compare peak areas to T=0 to determine degradation rate B->E D Analyze aliquots at predetermined time points (e.g., 1, 3, 7, 14, 30 days) via HPLC C->D D->E F Plot % remaining this compound vs. time for each condition E->F

Caption: Workflow for assessing the stability of this compound.

G Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Q1 Was the this compound stored correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the activated PEG (e.g., NHS ester) used immediately after preparation? A1_Yes->Q2 Sol1 Store solid at -20°C to -80°C, dessicated and protected from light. Prepare fresh solutions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction pH optimal for both activation and coupling? A2_Yes->Q3 Sol2 Prepare activated PEG immediately before use to avoid hydrolysis. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Does the reaction buffer contain primary amines (e.g., Tris)? A3_Yes->Q4 Sol3 Use appropriate buffers and pH for each reaction step (e.g., pH 4.5-6.0 for activation, pH 7.2-8.5 for coupling). A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Use amine-free buffers such as PBS, HEPES, or borate. A4_Yes->Sol4 End Re-evaluate other experimental parameters (e.g., molar ratios, reaction time, temperature). A4_No->End

Caption: Logical workflow for troubleshooting low conjugation yield.

References

side reactions of Amino-PEG11-acid with non-target functional groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Amino-PEG11-acid in their experiments. Find answers to frequently asked questions and troubleshooting advice to mitigate side reactions with non-target functional groups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in bioconjugation?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a primary amine group (-NH2) at one end and a carboxylic acid group (-COOH) at the other, connected by an 11-unit PEG chain. This structure allows for versatile conjugation strategies. The carboxylic acid is commonly activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., on lysine (B10760008) residues of a protein) to form a stable amide bond.[1] Conversely, the terminal amine can react with an activated carboxyl group on a target molecule.[1] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate.[2]

Q2: What is the most significant side reaction to consider when using activated this compound (NHS ester form)?

The most prevalent side reaction is the hydrolysis of the NHS ester.[1][2][3][4] In aqueous solutions, water molecules can attack the NHS ester, cleaving it and regenerating the unreactive carboxylic acid.[1][3][4] This hydrolysis directly competes with the desired reaction with the target amine, which can reduce the overall conjugation efficiency.[1][3][5]

Q3: How does pH influence the side reactions of Amino-PEG11-NHS ester?

The pH of the reaction buffer is a critical parameter that affects both the desired reaction and the competing hydrolysis.[3][4][6]

  • Amine Reactivity: The target primary amines are most reactive when they are in their deprotonated, nucleophilic state (-NH2). This is favored at a pH above the pKa of the amine (for lysine, the pKa is around 10.5).[6]

  • NHS Ester Hydrolysis: The rate of NHS ester hydrolysis increases significantly with increasing pH.[3][4][5][6][7][8]

Therefore, an optimal pH is a compromise, typically between pH 7.2 and 8.5 , to ensure sufficient amine reactivity while minimizing hydrolysis.[7][8][9][10][11]

Q4: Can Amino-PEG11-NHS ester react with non-target functional groups other than primary amines?

Yes, while primary amines are the primary target, NHS esters can react with other nucleophilic residues, particularly at higher pH values.[4][12][13] These include:

  • Hydroxyl Groups: The hydroxyl groups of tyrosine, serine, and threonine residues can be acylated by NHS esters, forming less stable ester linkages.[4][12][13]

  • Imidazole (B134444) Groups: The imidazole nitrogen of histidine can also react.[4][14]

  • Thiols (Sulfhydryl Groups): While NHS esters can react with thiols, the resulting thioester bond is unstable and can be easily hydrolyzed or displaced by amines.[15] For thiol-specific conjugation, maleimide (B117702) chemistry is generally preferred.[2][16]

Q5: Is self-reaction or crosslinking a concern with this compound?

Yes, due to its bifunctional nature, there is a potential for self-reaction or intermolecular crosslinking.[1] If both the amine and the activated carboxyl group are present in a reactive state, self-condensation to form dimers or polymers can occur. When conjugating to a molecule with multiple reactive sites, such as a protein with several lysines, the PEG linker can bridge two target molecules, leading to aggregation.[1] Careful control of stoichiometry and reaction conditions is crucial to minimize these side reactions.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Conjugation Efficiency NHS Ester Hydrolysis: The activated PEG has been inactivated by reaction with water.- Perform the reaction at the optimal pH range of 7.2-8.5.[7][8] - Use fresh, high-quality reagents and prepare the activated PEG solution immediately before use.[2][17] - Minimize reaction time.[2] - Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.[7][8]
Suboptimal pH: The pH is too low, resulting in protonated, non-nucleophilic primary amines.- Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[7][8]
Inactive Reagents: The this compound or activating reagents (EDC/NHS) have degraded.- Store all reagents under the recommended conditions (e.g., desiccated, low temperature).[18][19] - Test the activity of the NHS ester before use.[18][19]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris) that compete with the target molecule.- Use non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[7][9][10][17]
Protein Aggregation Intermolecular Crosslinking: The bifunctional PEG linker is reacting with multiple protein molecules.- Optimize the molar ratio of PEG to the target molecule. A lower PEG-to-protein ratio can reduce crosslinking. - Control the protein concentration; lower concentrations can disfavor intermolecular reactions.
Conformational Changes: The conjugation process has altered the protein's structure, exposing hydrophobic regions.- Screen different buffer conditions (e.g., ionic strength). - Include stabilizing excipients like arginine or polysorbates in the reaction mixture.[2] - The inherent hydrophilicity of the PEG linker should help mitigate this.[2]
Heterogeneous Product Reaction with Multiple Amine Sites: The PEG is conjugating to various lysine residues and the N-terminus.- To favor N-terminal modification, consider performing the reaction at a slightly lower pH (around 7.0), as the N-terminal alpha-amine generally has a lower pKa than the epsilon-amine of lysine.[17][20]
Side Reactions with Non-Target Groups: Reaction with hydroxyl or imidazole groups.- Maintain the pH at the lower end of the optimal range (7.2-7.5) to disfavor reactions with less nucleophilic groups.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours[5][7][8]
7.0Ambient~7 hours[18][19]
8.0Room Temperature210 minutes[21]
8.5Room Temperature180 minutes[21]
8.6410 minutes[5][7][8]
9.0Room Temperature125 minutes[21]
9.0AmbientMinutes[18][19]

Table 2: Comparison of Amidation and Hydrolysis Kinetics

This table illustrates the trade-off between the desired amidation reaction and the competing hydrolysis reaction at different pH values. While the rate of hydrolysis increases with pH, the rate of amidation increases more significantly, leading to a higher yield of the conjugate at an optimal pH.

pHRelative Amidation RateRelative Hydrolysis Rate
7.5ModerateLow
8.0HighModerate
8.5Very HighHigh
9.0HighestVery High

(Note: The values in this table are illustrative of the general trend.)

Experimental Protocols

Protocol: Activation of this compound and Conjugation to a Protein

This protocol describes the two-step process of first activating the carboxylic acid of this compound with EDC and NHS, followed by conjugation to primary amines on a target protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Target protein in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Activation Buffer: MES buffer (pH 5.0-6.0)

  • Conjugation Buffer: Phosphate buffer or Bicarbonate buffer (pH 8.0-8.5)

  • Quenching Buffer: 1 M Tris-HCl (pH 8.5) or 1 M Glycine

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Activation of this compound: a. Dissolve this compound in the Activation Buffer. b. Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution. c. Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester. For optimal results, use the activated PEG immediately.

  • Conjugation to the Target Protein: a. Exchange the buffer of the target protein to the Conjugation Buffer (pH 8.0-8.5). b. Add the freshly activated Amino-PEG11-NHS ester to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application, typically ranging from 2:1 to 20:1. c. Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: a. Remove excess, unreacted PEG and byproducts by size exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: a. Characterize the resulting PEG-protein conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of PEGylation and retention of biological activity.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_side_reaction Side Reactions Amino_PEG_COOH Amino-PEG11-COOH Activated_PEG Amino-PEG11-NHS Ester Amino_PEG_COOH->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Amino_PEG_COOH Conjugate PEGylated Protein Activated_PEG->Conjugate Amide Bond Formation Inactive_PEG Inactive Amino-PEG11-COOH Activated_PEG->Inactive_PEG Hydrolysis Side_Product Side Products Activated_PEG->Side_Product Off-Target Reaction Protein Target Protein (-NH2) Protein->Conjugate Hydrolysis Hydrolysis (H2O) Hydrolysis->Activated_PEG Non_Target Non-Target Groups (-OH, -SH, Imidazole) Non_Target->Side_Product

Caption: Workflow for this compound conjugation and potential side reactions.

G Start Start Low_Yield Low Conjugation Yield? Start->Low_Yield Check_pH Check Reaction pH (Optimal: 7.2-8.5) Low_Yield->Check_pH Yes Aggregation Protein Aggregation? Low_Yield->Aggregation No Fresh_Reagents Use Freshly Prepared Activated PEG Check_pH->Fresh_Reagents Check_Buffer Ensure Buffer is Amine-Free Fresh_Reagents->Check_Buffer Optimize_Ratio Optimize PEG:Protein Stoichiometry Check_Buffer->Optimize_Ratio Optimize_Ratio->Aggregation Lower_Conc Lower Protein Concentration Aggregation->Lower_Conc Yes End End Aggregation->End No Add_Excipients Add Stabilizing Excipients Lower_Conc->Add_Excipients Add_Excipients->End

Caption: Troubleshooting logic for common issues in PEGylation experiments.

References

Technical Support Center: Controlling PEGylation with Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide detailed methodologies and troubleshooting advice for controlling the degree of PEGylation using Amino-PEG11-acid.

Frequently Asked Questions (FAQs)

Q1: What is the "degree of PEGylation" and why is its control crucial?

The degree of PEGylation refers to the average number of polyethylene (B3416737) glycol (PEG) chains attached to a single molecule (e.g., a protein or peptide).[1][2] Controlling this parameter is critical because it directly impacts the therapeutic properties of the biomolecule. Insufficient PEGylation may not provide the desired benefits, while excessive PEGylation can lead to a loss of biological activity due to steric hindrance at the active or binding sites.[3] A well-defined and consistent degree of PEGylation is essential for reproducible therapeutic efficacy, pharmacokinetic profiles, and for meeting regulatory standards.

Q2: How is this compound used to PEGylate a target molecule?

This compound has a terminal carboxylic acid group that cannot directly react with amines on a protein. Therefore, it requires a two-step chemical activation process, most commonly using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

  • Activation: The carboxyl group on the this compound is activated by EDC in a slightly acidic environment (pH 4.5-6.0) to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable in aqueous solutions.

  • Stabilization: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[6] This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate.[4]

  • Conjugation: The NHS-activated PEG is then introduced to the target molecule (containing primary amines, like lysine (B10760008) residues or the N-terminus) at a slightly alkaline pH (7.0-8.5).[4][7] The primary amine on the target molecule performs a nucleophilic attack on the NHS ester, forming a stable, covalent amide bond and releasing NHS.[8]

Q3: What are the most important parameters for controlling the degree of PEGylation?

Several reaction parameters must be carefully optimized to achieve the desired degree of PEGylation.[9][10] The most critical factors include:

  • Molar Ratio: The ratio of the PEG reagent to the target molecule is a primary determinant of the extent of PEGylation.[11][12]

  • Reaction pH: pH affects the reactivity of the target amine groups and the stability (hydrolysis rate) of the activated PEG-NHS ester.[11][13]

  • Reaction Time and Temperature: These parameters influence the rate of both the conjugation reaction and the competing hydrolysis of the activated PEG reagent.[9]

  • Protein Concentration: Higher protein concentrations can increase the reaction rate but may also promote aggregation.[11]

Troubleshooting Guide

Q4: I am seeing very low or no PEGylation. What should I check?

  • Suboptimal pH: The two-step EDC/NHS chemistry has different pH optima. Ensure the activation step is done at pH 4.5-6.0 and the coupling step is at pH 7.0-8.5.[4] Using a pH below 7 in the coupling step will result in protonated, unreactive amines, leading to low yield.[4]

  • Inactive Reagents: EDC is moisture-sensitive and can lose activity over time. Use fresh or properly stored EDC and NHS. Prepare EDC solutions immediately before use.

  • Competing Nucleophiles: Ensure your reaction buffer does not contain primary amines (e.g., Tris) or other nucleophiles that can compete with the target molecule for the activated PEG.[14] Use buffers like MES for the activation step and PBS or Borate for the coupling step.[4][14]

  • Insufficient Molar Ratio: The molar excess of the PEG reagent may be too low. Perform a titration experiment with increasing PEG:protein molar ratios to find the optimal concentration.[11]

Q5: My final product has many different PEGylated species (high polydispersity). How can I achieve a more homogenous product?

  • Reduce Molar Ratio: A high molar excess of the PEG reagent is a common cause of multi-PEGylation.[11][15] Lower the PEG:protein ratio to favor mono- or di-PEGylation. A screening matrix is recommended to find the ideal ratio.[11]

  • Optimize pH for Site-Specificity: To favor PEGylation at the N-terminus over lysine residues, conduct the reaction at a lower pH (around 7.0). The N-terminal alpha-amine generally has a lower pKa than the epsilon-amines of lysine, making it more nucleophilic at this pH.[11][16]

  • Shorten Reaction Time: Long reaction times can lead to more sites on the protein becoming PEGylated. Monitor the reaction over time using SDS-PAGE or SEC to determine the point at which the desired product is maximized.

Q6: My protein is aggregating during the reaction. What can I do to prevent this?

  • Optimize Protein Concentration: High protein concentrations increase the chance of intermolecular interactions.[11] Try reducing the concentration of your protein in the reaction mixture.

  • Screen Reaction Conditions: Aggregation is often a sign of protein instability.[17] Systematically screen key parameters like pH, temperature, and buffer composition.[11] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down both the reaction and aggregation kinetics.[11]

  • Add Stabilizing Excipients: In some cases, adding low concentrations of non-ionic surfactants (e.g., 0.01-0.05% Polysorbate 20) or other stabilizing agents can help prevent aggregation.[11]

  • Check PEG Reagent Quality: Ensure you are using a monofunctional PEG reagent. The presence of bifunctional impurities can cause cross-linking between protein molecules, leading to aggregation.[11]

Q7: The biological activity of my protein is significantly reduced after PEGylation. What is the cause and how can it be mitigated?

  • Steric Hindrance: The PEG chain may be physically blocking the active site or a binding domain of the protein, preventing its interaction with substrates or receptors.[3]

  • Site-Specific PEGylation: If the loss of activity is due to PEGylation of a critical lysine residue, you may need to pursue a site-specific PEGylation strategy. This could involve pH optimization to target the N-terminus or using alternative chemistries to target other residues like cysteine.[16]

  • Protect the Active Site: In some cases, the active site can be protected by binding a substrate or a reversible inhibitor during the PEGylation reaction.[18] This prevents the PEG from attaching to residues within that critical region.

  • Vary PEG Size: The size of the PEG molecule can influence its impact on activity.[3] Experiment with different molecular weight PEGs to find a balance between improved pharmacokinetics and retained biological function.

Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of this compound

This protocol provides a general method for activating the carboxylic acid of this compound and conjugating it to primary amines on a target protein.

Materials:

  • This compound

  • Target protein in a suitable buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[4]

  • Coupling Buffer: 0.1 M Phosphate Buffer or Borate Buffer, pH 7.0-8.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the target protein in the Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. A typical starting concentration is 10-50 mM.

  • Activation Step (pH 4.5-6.0):

    • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A common molar ratio is 1:2:2 (PEG-acid:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.[19]

  • Conjugation Step (pH 7.0-8.5):

    • Add the activated PEG-NHS ester solution from Step 2 to the protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of PEGylation (start with a range from 5:1 to 20:1).[11]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[19] The optimal time should be determined empirically.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by purifying the reaction mixture using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[9]

    • Collect fractions and analyze for the presence of the PEGylated protein using SDS-PAGE and UV-Vis spectroscopy.

Protocol 2: Quantification of PEGylation Degree using TNBS Assay

This assay quantifies the number of remaining primary amine groups after PEGylation, which can be compared to the unmodified protein to calculate the degree of PEGylation.

Materials:

  • Unmodified and PEGylated protein samples

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5[20][21]

  • TNBS (2,4,6-Trinitrobenzenesulfonic acid) solution: Prepare a 0.01% (w/v) solution in the Reaction Buffer fresh for each use.[20][22]

  • Stop Solution: 10% SDS with 1 N HCl (e.g., 2.5 mL 10% SDS + 1.25 mL 1 N HCl).[20]

Procedure:

  • Sample Preparation:

    • Prepare a series of known concentrations of the unmodified protein to create a standard curve.

    • Prepare the PEGylated protein sample at a concentration within the range of the standard curve (e.g., 20-200 µg/mL).[20][22] All samples should be in the Reaction Buffer.

  • Reaction:

    • To 0.5 mL of each standard and sample, add 0.25 mL of the 0.01% TNBS working solution.[20] Mix well.

    • Incubate all tubes at 37°C for 2 hours.[20][21]

  • Stopping and Measurement:

    • Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.[20][21]

    • Measure the absorbance of each solution at 335 nm.[20]

  • Calculation:

    • Plot the absorbance vs. the known number of moles of primary amines for your standard curve.

    • Use the absorbance of the PEGylated sample to determine the number of moles of remaining primary amines.

    • Calculate the Degree of PEGylation = (Total amines in unmodified protein - Remaining amines in PEGylated protein) / Moles of protein.

Protocol 3: Characterization by SDS-PAGE

SDS-PAGE is a straightforward method to visually confirm PEGylation by observing the increase in the apparent molecular weight of the protein.

Procedure:

  • Sample Preparation: Prepare samples of the unmodified protein, the PEGylation reaction mixture, and the purified PEGylated protein.

  • Gel Electrophoresis: Load the samples onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Analysis: After running the gel and staining (e.g., with Coomassie Brilliant Blue), compare the bands. The PEGylated protein will migrate slower than the unmodified protein, appearing as a band (or smear, depending on heterogeneity) at a higher apparent molecular weight.[23][24] The increase in size on the gel is often disproportionately larger than the actual mass of the attached PEG due to the polymer's large hydrodynamic radius.[25]

Key Parameter Summary Tables

Table 1: Influence of PEG:Protein Molar Ratio on PEGylation Outcome

PEG:Protein Molar RatioExpected Degree of PEGylationRisk of Polydispersity & Multi-PEGylationRecommended Use
1:1 to 5:1Low (Primarily Mono-PEGylated)LowInitial screening, maximizing mono-PEGylated product.[11][26]
5:1 to 20:1Moderate (Mixture of species)Moderate to HighWhen a higher degree of PEGylation is desired and purification methods can resolve species.[11][27]
>20:1High (Multi-PEGylated)Very HighWhen extensive surface coverage is the primary goal and loss of activity is not a concern.

Table 2: Recommended pH Ranges for Two-Step Amine PEGylation

Reaction StepOptimal pH RangeRecommended BufferConsequence of Suboptimal pH
Carboxyl Activation 4.5 - 6.00.1 M MES[4]Higher pH leads to rapid hydrolysis of EDC.
Amine Coupling 7.0 - 8.5PBS or Borate Buffer[4]Below 7.0: Amines are protonated and non-nucleophilic, leading to very low yield.[4] Above 8.5: Rapid hydrolysis of the PEG-NHS ester competes with the amine reaction, reducing efficiency.[4][13]

Visualizations

G cluster_activation Step 1: Activation (pH 4.5 - 6.0) cluster_conjugation Step 2: Conjugation (pH 7.0 - 8.5) PEG_Acid This compound (R-COOH) Intermediate1 O-Acylisourea Intermediate (Highly Reactive, Unstable) PEG_Acid->Intermediate1 + EDC EDC EDC EDC->Intermediate1 NHS NHS Intermediate2 PEG-NHS Ester (Amine-Reactive, Semi-Stable) NHS->Intermediate2 Intermediate1->Intermediate2 + NHS Final_Product PEGylated Protein (Stable Amide Bond) Intermediate2->Final_Product + Protein-NH2 Protein Protein-NH2 Protein->Final_Product NHS_Released NHS (byproduct) Final_Product->NHS_Released releases

Caption: Reaction mechanism for EDC/NHS mediated PEGylation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution (pH 7.0-8.5) conjugation Add Activated PEG to Protein Solution prep_protein->conjugation prep_peg Prepare PEG-Acid, EDC, NHS (pH 4.5-6.0) activation Activate PEG-Acid with EDC/NHS prep_peg->activation activation->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate (e.g., SEC) quench->purify characterize Characterize Product (SDS-PAGE, TNBS, etc.) purify->characterize final_product Final PEGylated Product characterize->final_product G start Start Troubleshooting q1 What is the primary issue? start->q1 a1_low Low / No Yield q1->a1_low Low Yield a1_agg Aggregation q1->a1_agg Aggregation a1_poly High Polydispersity q1->a1_poly Polydispersity sol_low Check pH (Activation & Coupling) Verify Reagent Activity Increase Molar Ratio Check for Competing Amines a1_low->sol_low sol_agg Lower Protein Concentration Screen pH, Temp, Buffer Add Stabilizers Perform Reaction at 4°C a1_agg->sol_agg sol_poly Decrease Molar Ratio Shorten Reaction Time Optimize pH for N-terminus Improve Purification a1_poly->sol_poly

References

minimizing batch-to-batch variability in Amino-PEG11-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Amino-PEG11-acid reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a primary amine (-NH2) and a carboxylic acid (-COOH) group separated by an 11-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This structure allows for the covalent linkage of two different molecules. Its primary applications are in bioconjugation, where it is used to connect molecules, enhance the stability and solubility of conjugates, and improve the pharmacokinetic profiles of therapeutic molecules.[1] The PEG spacer is hydrophilic, biocompatible, and provides a flexible arm, which can help overcome steric hindrance.[1]

Q2: Which functional group on this compound should I use for my conjugation reaction?

The choice of functional group depends on the available reactive groups on your target molecule:[2]

  • Amine (-NH2) end: Use this end to react with activated carboxyl groups (e.g., N-hydroxysuccinimide [NHS] esters) on your target molecule.[2]

  • Carboxylic Acid (-COOH) end: This end can be activated (e.g., using EDC/NHS chemistry) to react with primary amines, such as the epsilon-amino group of lysine (B10760008) residues on a protein or peptide.[2]

Q3: What are the key factors that contribute to batch-to-batch variability in this compound reactions?

Several factors can lead to inconsistencies between batches:

  • Reagent Quality and Handling: The purity and stability of the this compound, coupling agents (like EDC and NHS), and solvents are critical.[3] Moisture contamination can significantly reduce reaction efficiency.[4]

  • Reaction Conditions: Variations in pH, temperature, reaction time, and buffer composition can impact the outcome.[4] For example, using buffers containing primary amines (e.g., Tris) will compete with the desired reaction.[4][5]

  • Stoichiometry: The molar ratio of the PEG linker to the target molecule, as well as the ratio of coupling agents, directly affects the degree of PEGylation and the formation of byproducts.[2][4]

  • Protein Characteristics: The properties of the protein, such as its solubility and the accessibility of reactive sites, can influence the consistency of the conjugation.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions and provides potential solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Reagent Inactivity: Degradation of this compound or coupling agents (EDC/NHS) due to improper storage or handling (e.g., moisture exposure).[4]Use fresh reagents. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[4] Validate the activity of coupling agents.
Incorrect pH: Suboptimal pH for the activation or conjugation step.[4]Ensure the activation of the carboxylic acid is performed at pH 4.5-6.0 (e.g., in MES buffer) and the conjugation to an amine is at pH 7.0-8.0 (e.g., in PBS).[4]
Presence of Competing Amines: Use of buffers containing primary amines (e.g., Tris, glycine) that compete with the target molecule for the activated PEG.[4]Perform buffer exchange into a non-amine-containing buffer such as PBS, MES, or HEPES.[4][5]
Insufficient Molar Ratio: Inadequate amount of PEG linker or activation reagents.Increase the molar excess of the this compound and/or the activation reagents.[2][4] A titration experiment can help determine the optimal ratio.[2]
High Polydispersity (Multiple PEGylated Species) High Molar Ratio of PEG to Protein: An excessive amount of the PEG linker leads to the attachment of multiple PEG chains to the protein.[2][4]Decrease the molar ratio of this compound to the protein to favor mono-PEGylation.[2][4]
Prolonged Reaction Time: Longer incubation times can lead to more extensive modification.Reduce the reaction time to limit the extent of the PEGylation reaction.[4]
Protein Precipitation/Aggregation High Degree of PEGylation: Extensive modification can alter the protein's solubility characteristics.[4]Reduce the molar ratio of the PEG linker to the protein. Optimize reaction time and temperature.[4]
Inappropriate Buffer Conditions: The buffer composition or pH may not be suitable for maintaining protein stability.Ensure the buffer conditions are optimized for the specific protein's stability.
Loss of Protein Activity PEGylation at or near the Active Site: The PEG chain may sterically hinder the protein's active site.[6]If site-specificity is a concern, consider alternative conjugation strategies or protein engineering to protect the active site.[4]
Harsh Reaction Conditions: The reaction conditions may lead to protein denaturation.Perform the conjugation at a lower temperature (e.g., 4°C) and ensure the pH remains within the protein's stability range.[4]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein (Amine-reactive conjugation)

This protocol involves activating the carboxylic acid end of this compound and then conjugating it to the primary amines (e.g., lysine residues) of a protein.[1]

Materials:

  • This compound

  • Protein to be conjugated

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMF or DMSO

  • Desalting column or Size-Exclusion Chromatography (SEC) column

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a known concentration.

  • This compound Dissolution: Dissolve this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a separate tube, add the desired molar amount of this compound.

    • Add a 1.2 to 2-fold molar excess of EDC and a 1.5 to 5-fold molar excess of Sulfo-NHS to the this compound solution.[1][4]

    • Incubate for 15-30 minutes at room temperature.[1][4]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.[1]

    • Incubate for 15 minutes at room temperature.[1]

  • Purification:

    • Remove excess, non-reacted reagents and byproducts using a desalting column or SEC equilibrated with a suitable storage buffer (e.g., PBS).[1]

experimental_workflow_amine_reactive cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step A This compound C Activated PEG-NHS Ester A->C Add B EDC + Sulfo-NHS B->C Add E PEGylated Protein (Crude) C->E Add D Protein D->E G Purified PEGylated Protein E->G Purify (SEC) F Quenching Buffer F->E Add to Quench

Figure 1. Workflow for amine-reactive this compound conjugation.

Protocol 2: Characterization of PEGylated Protein by SDS-PAGE

This protocol is used to confirm successful PEGylation by observing a shift in the molecular weight of the protein.[6]

Materials:

  • SDS-PAGE gels (e.g., 4-12% gradient gel)

  • SDS-PAGE running buffer

  • Loading buffer

  • Un-PEGylated protein (control)

  • Crude PEGylation reaction mixture

  • Purified PEGylated protein fractions

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix samples of the un-PEGylated protein, crude reaction mixture, and purified PEGylated protein with loading buffer and heat as required by the specific loading buffer protocol.

  • Gel Electrophoresis:

    • Load the prepared samples and molecular weight standards into the wells of the SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue or another suitable protein stain.

    • Destain the gel to visualize the protein bands.

    • A successful PEGylation will result in a band for the PEGylated protein that has a higher apparent molecular weight compared to the un-PEGylated protein.

Data Presentation

Table 1: Recommended Molar Ratios for Activation and Conjugation
ReactantsRecommended Molar ExcessPurpose
EDC : this compound1.2 - 5 foldActivates the carboxylic acid group.[1][4]
Sulfo-NHS : this compound1.5 - 5 foldStabilizes the activated intermediate.[1][4]
This compound : Protein2 - 20 foldDrives the conjugation reaction. The optimal ratio should be determined empirically to control the degree of PEGylation.[1][2]
Table 2: Analytical Methods for Characterizing PEGylated Products
Analytical MethodPrincipleInformation Obtained
SDS-PAGE Separation by molecular weight.Confirmation of conjugation (shift in MW), estimation of purity and polydispersity.[6]
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius.Separation of PEGylated protein from unreacted protein and PEG, quantification of conjugation efficiency.[2]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Separation of PEGylated species from unreacted protein.[2]
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass-to-charge ratio of molecules.Confirms the mass of the conjugate, determines the degree of PEGylation.[2]
TNBSA Assay Measures the reduction of primary amines.Indirectly quantifies the extent of conjugation to the carboxyl end of the PEG linker.[2]

Signaling Pathways and Logical Relationships

troubleshooting_logic Start Start Troubleshooting Issue Identify Primary Issue Start->Issue LowYield Low/No Yield Issue->LowYield Yield HighPoly High Polydispersity Issue->HighPoly Purity Aggregation Precipitation/ Aggregation Issue->Aggregation Stability LossActivity Loss of Activity Issue->LossActivity Function CheckReagents Check Reagent Quality (Freshness, Storage) LowYield->CheckReagents CheckpH Verify Reaction pH (Activation & Conjugation) LowYield->CheckpH CheckBuffer Check for Competing Amines in Buffer LowYield->CheckBuffer CheckRatio Optimize Molar Ratios (PEG, EDC, NHS) LowYield->CheckRatio ReduceRatio Reduce PEG:Protein Molar Ratio HighPoly->ReduceRatio ReduceTime Reduce Reaction Time HighPoly->ReduceTime Aggregation->ReduceRatio OptimizeBuffer Optimize Buffer for Protein Stability Aggregation->OptimizeBuffer ProtectSite Consider Active Site Protection Strategies LossActivity->ProtectSite LowerTemp Lower Reaction Temperature (e.g., 4°C) LossActivity->LowerTemp

Figure 2. Logical troubleshooting workflow for common issues.

References

effect of temperature on Amino-PEG11-acid conjugation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the effect of temperature on the kinetics of Amino-PEG11-acid conjugation. It is intended for researchers, scientists, and drug development professionals utilizing this heterobifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound conjugation?

This compound is a heterobifunctional linker featuring a primary amine (-NH₂) on one end and a carboxylic acid (-COOH) on the other, separated by an 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for versatile, stepwise conjugation. The carboxylic acid can be activated, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.[1] This activated PEG linker then readily reacts with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a target molecule, such as a protein or antibody, to form a stable amide bond.[1][2] The hydrophilic PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[2][3]

Q2: How does temperature generally affect the kinetics of the conjugation reaction?

As with most chemical reactions, temperature has a significant impact on the rate of this compound conjugation. Generally, increasing the temperature increases the reaction rate. This is because higher temperatures provide the necessary activation energy for the amide bond formation between the activated PEG linker and the target molecule.[4] However, the overall success of the conjugation is not solely dependent on reaction speed; temperature also influences the stability of the reactants and the potential for side reactions.

Q3: What are the optimal reaction temperatures and the associated trade-offs?

There is no single "optimal" temperature; the choice depends on the specific goals of the experiment and the stability of the target molecule. The most common temperatures for this conjugation are room temperature (approx. 25°C) and 4°C.[5]

  • Room Temperature (25°C): This temperature promotes a faster reaction rate, allowing for shorter incubation times, typically ranging from 30 minutes to 2 hours.[1][6] It is often used when the target molecule is known to be stable and a rapid conjugation is desired.

  • 4°C (Refrigerated): This lower temperature is employed to minimize potential degradation of sensitive proteins or antibodies and to reduce the rate of competing side reactions, such as the hydrolysis of the activated NHS ester.[1][5] While the reaction kinetics are slower, requiring longer incubation times (e.g., overnight), this approach can lead to a more controlled reaction and a higher yield of the desired conjugate, especially for delicate biomolecules.[1][7]

The primary trade-off is between reaction speed and the stability of the components. A higher temperature accelerates the desired reaction but also accelerates undesirable degradation and side reactions.

Q4: How does temperature influence the stability of reagents and potential side reactions?

Temperature is a critical factor in the stability of both the reagents and the target biomolecule.

  • Reagent Stability: The activated intermediate, the NHS ester, is susceptible to hydrolysis in aqueous solutions, a process that regenerates the carboxylic acid and renders the PEG linker inactive.[1] This hydrolysis rate increases with higher temperatures and pH.[1][8] Performing the reaction at 4°C can help minimize the rate of this competing hydrolysis reaction.[1]

  • Biomolecule Stability: Proteins and other biomolecules have optimal temperature ranges for maintaining their structural integrity and biological activity. Elevated temperatures can lead to denaturation and aggregation.[5][9] Therefore, for temperature-sensitive proteins, conducting the conjugation at 4°C is highly recommended to preserve their function.[5]

  • Side Reactions: Besides hydrolysis, higher temperatures can increase the likelihood of non-specific reactions, potentially leading to a heterogeneous mixture of products. Lowering the temperature helps to improve the specificity of the conjugation.[5]

Troubleshooting Guide

Unsatisfactory results during conjugation can often be traced back to reaction conditions. Temperature, in particular, plays a pivotal role.

Problem Potential Cause Related to Temperature Recommended Solution(s)
Low Conjugation Efficiency The reaction temperature is too low, resulting in very slow kinetics.Increase the incubation time significantly if the reaction must be performed at 4°C. If the protein is stable, consider running the reaction at room temperature for 1-4 hours.[8]
The activated NHS ester hydrolyzed before reacting with the target molecule, often accelerated by higher temperatures.Minimize the time between activation and addition to the protein. Consider performing the reaction at a lower temperature (4°C) to slow the rate of hydrolysis.[1] Ensure the pH is within the optimal range (7.0-8.0 for coupling).[5]
Protein Aggregation/Precipitation The reaction temperature is too high for the specific protein, causing denaturation and loss of solubility.Perform the entire conjugation procedure at 4°C.[5] Screen different buffer conditions to find one that maximizes protein stability at the chosen temperature.
Loss of Protein Activity The conjugation reaction was performed at a temperature that compromised the protein's native conformation, even if aggregation was not visible.Conduct the conjugation at a lower temperature (4°C).[5] Reduce the reaction time to the minimum required to achieve the desired degree of labeling.
High Polydispersity (Multiple PEGylated Species) The reaction proceeded too quickly at a higher temperature, leading to a less controlled, broader distribution of PEGylated products.Reduce the reaction temperature to 4°C to slow down the kinetics and gain better control over the extent of the reaction.[5] Optimize the reaction time by taking aliquots at different time points and analyzing the products.

Data Summary: Recommended Reaction Conditions

The selection of reaction parameters is crucial for successful conjugation. The following table summarizes generally recommended starting conditions, which should be optimized for each specific application.

Parameter Condition for Activation Step (EDC/NHS) Condition for Conjugation to Amine Rationale and Key Considerations
Temperature Room Temperature (approx. 25°C)4°C or Room Temperature (approx. 25°C)Activation is rapid and less sensitive to protein stability. For conjugation, use 4°C for sensitive proteins to minimize degradation and side reactions; use room temperature for faster kinetics with stable proteins.[1][5]
pH 4.5 - 6.0 (e.g., MES buffer)7.0 - 8.0 (e.g., PBS buffer)Acidic pH is optimal for the EDC/NHS activation of the carboxylic acid.[1] A neutral to slightly basic pH is required for the efficient reaction of the NHS ester with the primary amine on the target.[2][5]
Reaction Time 15 - 30 minutes2 hours to OvernightActivation is typically fast.[1] Conjugation time depends heavily on temperature: 2 hours at room temperature or overnight at 4°C are common starting points.[1]
Buffers Amine-free buffers (e.g., MES)Amine-free buffers (e.g., PBS, Borate)Crucial: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule and quench the reaction.[5][6]

Experimental Protocols

Protocol: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol outlines the general steps for activating the carboxylic acid end of this compound and conjugating it to a protein.

Materials:

  • This compound

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening to prevent condensation.[6]

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF. Alternatively, weigh the required amounts immediately before use.[1]

    • Dissolve the protein to be conjugated in an appropriate amine-free buffer (e.g., PBS).

    • Dissolve this compound in the Activation Buffer.

  • Activation of this compound:

    • In a reaction vial, add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.[5]

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.[1][5]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution. A common starting point is a 10- to 20-fold molar excess of the PEG linker to the protein.[1]

    • The final pH of the reaction mixture should be adjusted to 7.2-8.0 if necessary.

    • Incubate the reaction under one of the following conditions:

      • For faster kinetics: 2 hours at room temperature.[1]

      • To enhance stability: Overnight at 4°C.[1]

    • Ensure gentle mixing throughout the incubation period.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.[5] This will hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove excess, unreacted PEG linker and quenching reagents from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer.[5]

  • Analysis:

    • Analyze the final product using methods like SDS-PAGE (to observe the increase in molecular weight), HPLC, or mass spectrometry to confirm conjugation and assess purity.[10]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_end 4. Quench & Purify p1 Dissolve this compound in Activation Buffer (pH 6.0) a1 Combine PEG, EDC, and NHS p1->a1 p2 Prepare Protein Solution in Conjugation Buffer (pH 7.4) c1 Add activated PEG to Protein Solution p2->c1 p3 Prepare fresh EDC/NHS in anhydrous solvent p3->a1 a2 Incubate at Room Temp (15-30 min) a1->a2 Forms NHS-ester a2->c1 c2 Incubate with gentle mixing (2h @ RT or Overnight @ 4°C) c1->c2 Forms Amide Bond q1 Add Quenching Buffer (e.g., Tris, Glycine) c2->q1 q2 Purify Conjugate (e.g., Desalting Column) q1->q2

Caption: Workflow for the two-step this compound conjugation to a protein.

logical_relationship temp Reaction Temperature rate Desired Reaction Rate (Amide Bond Formation) temp->rate Increases hydrolysis Side Reaction Rate (NHS-Ester Hydrolysis) temp->hydrolysis Increases degradation Biomolecule Degradation & Aggregation temp->degradation Increases yield Overall Yield of Active Conjugate rate->yield Positively Impacts hydrolysis->yield Negatively Impacts degradation->yield Negatively Impacts

Caption: Impact of temperature on key factors in PEGylation kinetics and yield.

References

Technical Support Center: Site-Selective PEGylation with Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for site-selective PEGylation strategies using Amino-PEG11-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is site-selective PEGylation and why is it important?

A1: Site-selective PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to a specific, predetermined site on a protein or peptide.[1][2] This technique is crucial for creating homogeneous products with consistent biological activity and pharmacokinetic profiles.[2][3] Unlike random PEGylation, which can result in a heterogeneous mixture of molecules with varying properties and potential loss of function, site-selective methods help preserve the therapeutic efficacy of the biomolecule.[3][4][5]

Q2: How does this compound facilitate site-selective PEGylation?

A2: this compound is a heterobifunctional linker. The terminal carboxylic acid can be activated to react with primary amines (like the N-terminal alpha-amino group or the epsilon-amino group of lysine (B10760008) residues) on a protein.[6][7] Site-selectivity can be achieved by controlling the reaction conditions, such as pH, to favor conjugation at a specific site, like the more nucleophilic N-terminal amine at a lower pH.[4][8]

Q3: What are the primary target sites for PEGylation on a protein using an activated this compound?

A3: The primary targets for an activated this compound (e.g., as an NHS ester) are nucleophilic primary amine groups.[4][9] These are predominantly found at:

  • The N-terminal alpha-amino group of the polypeptide chain.

  • The epsilon-amino group of lysine residues.[10]

Q4: What buffer systems are recommended for PEGylation with this compound?

A4: When activating the carboxylic acid of this compound with carbodiimide (B86325) chemistry (EDC/NHS), it is crucial to use amine-free buffers to prevent competition with the target protein.[11][12] Suitable buffers include:

  • Phosphate-buffered saline (PBS)

  • MES (4-morpholinoethanesulfonic acid)[13]

  • HEPES

  • Borate (B1201080) buffers[11] Avoid buffers containing primary amines, such as Tris or glycine.[11][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No PEGylation Inefficient activation of the carboxylic acid. Ensure fresh and appropriate activating agents like EDC and NHS are used. The activation reaction is most efficient at a pH between 4.5 and 7.2.[14][15]
Presence of competing primary amines in the buffer. Use amine-free buffers such as PBS, MES, or borate buffer. Avoid buffers like Tris or glycine.[14][16]
Low molar ratio of PEG reagent to the target molecule. Increase the molar excess of the activated this compound. A 5 to 20-fold molar excess is a common starting point.[14]
Hydrolysis of activated PEG-acid. The activated NHS-ester is moisture-sensitive.[12] Prepare the activated PEG solution immediately before use and avoid storing it.[12][16]
High Degree of Labeling (Over-PEGylation) High molar ratio of PEG reagent. Decrease the molar ratio of the activated PEG to the target molecule.[14]
Prolonged reaction time. Reduce the incubation time of the conjugation reaction.[14]
High pH leading to non-specific reactions. Perform the reaction at a lower pH (e.g., pH 7-7.5) to favor N-terminal PEGylation over lysine modification.[4]
Product Aggregation or Precipitation Changes in protein conformation upon PEGylation. Optimize reaction conditions, including buffer composition and pH. Consider adding stabilizing excipients.[14]
Low solubility of the PEGylated conjugate. While PEGylation generally increases solubility, aggregation can still occur.[11][17] Screen different buffers and pH conditions for the final formulation.[14]
Difficulty in Purifying the PEGylated Product Similar properties of the product and starting materials. Employ a high-resolution purification method. Size-exclusion chromatography (SEC) is often effective in separating PEGylated conjugates from the unreacted protein and excess PEG reagent.[14] Ion-exchange chromatography can also be used to separate PEGylation isomers.[4]

Experimental Protocols

Protocol 1: Two-Step Site-Selective N-Terminal PEGylation

This protocol first activates the carboxylic acid of this compound using EDC and Sulfo-NHS, followed by conjugation to the target protein at a controlled pH to favor N-terminal modification.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Target protein in Conjugation Buffer

  • Purification column (e.g., SEC)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Add a 1.5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

  • Incubate for 15-30 minutes at room temperature to generate the Sulfo-NHS ester.

Step 2: Conjugation to Protein

  • Immediately add the activated PEG solution to the protein solution at a 10-20 fold molar excess.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • To quench the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.[14]

Step 3: Purification

  • Purify the PEGylated protein from excess PEG reagent and byproducts using size-exclusion chromatography (SEC).

Protocol 2: One-Pot Carboxyl-Amine PEGylation

This protocol involves mixing the protein, this compound, and coupling agents in a single reaction vessel. This method is simpler but may offer less control over side reactions.

Materials:

  • This compound

  • EDC

  • Protein to be PEGylated

  • Reaction Buffer: 0.1 M MES, pH 4.5-6.0[18]

  • Quenching solution (e.g., hydroxylamine)

  • Purification column (e.g., SEC)

Procedure:

  • Dissolve the protein in the Reaction Buffer.

  • Add the desired molar excess of this compound to the protein solution.

  • Add EDC to the reaction mixture. A common starting point is a 2-10 fold molar excess of EDC over the this compound.

  • Incubate the reaction for 2 hours at room temperature.

  • Quench the reaction by adding hydroxylamine (B1172632) or another amine-containing buffer.[18]

  • Purify the PEGylated conjugate using an appropriate chromatography method like SEC.

Visualizations

PEGylation_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_purification Step 3: Purification A This compound C Activated PEG-Sulfo-NHS Ester A->C Activation Buffer (pH 6.0) B EDC + Sulfo-NHS B->C E PEGylated Protein C->E Conjugation Buffer (pH 7.2-7.5) D Target Protein (with N-terminal & Lysine amines) D->E F Crude Reaction Mixture E->F G Purified PEGylated Protein F->G Size-Exclusion Chromatography

Caption: Workflow for two-step site-selective PEGylation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low PEGylation Yield? cause1 Inactive Reagents? start->cause1 Yes cause2 Competing Amines in Buffer? start->cause2 No cause1->cause2 No sol1 Use fresh EDC/NHS cause1->sol1 Yes cause3 Suboptimal Molar Ratio? cause2->cause3 No sol2 Switch to Amine-Free Buffer (e.g., PBS, MES) cause2->sol2 Yes cause4 Hydrolyzed Activated PEG? cause3->cause4 No sol3 Increase Molar Excess of PEG cause3->sol3 Yes sol4 Activate PEG Immediately Before Use cause4->sol4 Yes

Caption: A logical flowchart for troubleshooting low PEGylation yield.

References

avoiding cross-linking with bifunctional Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bifunctional Amino-PEG11-acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker while avoiding common pitfalls such as undesirable cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is bifunctional this compound and what are its primary applications?

A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses two different reactive functional groups at either end of a hydrophilic 11-unit PEG spacer: a primary amine (-NH2) and a carboxylic acid (-COOH)[1][2]. This structure allows for the sequential and controlled conjugation of two different molecules[2]. Its primary applications are in bioconjugation and drug delivery, where it is used to link proteins, peptides, antibodies, or small molecules to other entities, enhancing their solubility, stability, and pharmacokinetic profiles[3][4][5].

Q2: What is the most common reaction chemistry used with this compound?

A2: The most prevalent method for conjugating molecules using this compound involves a two-step reaction utilizing carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS[1][3]. First, the carboxylic acid group of the PEG linker is activated by EDC and NHS to form a more stable, amine-reactive NHS ester. This activated PEG is then reacted with a primary amine on the target molecule (e.g., the lysine (B10760008) residues of a protein) to form a stable amide bond[3].

Q3: How does pH affect the conjugation reaction?

A3: pH is a critical parameter in the two-step conjugation process[1][6].

  • Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid)[1][6].

  • Coupling Step: The reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7.0 to 8.5[1]. Buffers such as phosphate-buffered saline (PBS), borate, or sodium bicarbonate are suitable for this stage[1]. It is crucial to avoid buffers containing primary amines, like Tris or glycine, as they will compete with the target molecule[6][7].

Q4: Can a one-pot EDC/NHS reaction be performed?

A4: While a two-step protocol is generally recommended to minimize side reactions and improve efficiency, a one-pot reaction is possible. In a one-pot approach, all reagents are mixed together. The pH for this reaction needs to be a compromise between the optimal conditions for activation and coupling, typically in the range of 6.0 to 7.5[1]. However, this method may result in lower yields and less specific conjugation compared to the two-step process[1].

Q5: How can I minimize unwanted side reactions like self-condensation and intermolecular cross-linking?

A5: Careful control of stoichiometry and reaction conditions is essential to minimize side reactions[6]. If both the amine and carboxylic acid groups of the this compound are reactive under the chosen conditions, self-condensation can occur. When conjugating to a molecule with multiple reactive sites, such as a protein, intermolecular cross-linking between two target molecules by the PEG linker can lead to aggregation[4][6]. To mitigate this, it is important to control the molar ratio of the activated PEG linker to the target molecule[6].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Inactive reagents (EDC/NHS)EDC and NHS are moisture-sensitive. Allow them to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions.[1][6]
Incorrect pHVerify the pH of your reaction buffers. Use a pH of 4.5-6.0 for the activation step and 7.0-8.5 for the coupling step.[1][6]
Competing nucleophiles in the bufferAvoid buffers containing primary amines (e.g., Tris, glycine). Perform a buffer exchange to an amine-free buffer like PBS or MES.[6][7]
Insufficient molar excess of reagentsA molar excess of EDC and NHS over the carboxyl-containing molecule is typically required.[1] For protein labeling, a 20- to 50-fold molar excess of the activated PEG linker to the protein is a common starting point, but may need to be optimized.[3]
Protein Aggregation/Precipitation Intermolecular cross-linkingIf your protein has multiple reactive sites, cross-linking can occur. Reduce the molar ratio of the activated PEG linker to the protein.[6]
High protein concentrationReduce the concentration of the protein in the reaction mixture.[6]
Protein instabilityThe reaction conditions (pH, temperature) may be destabilizing your protein. Consider performing the reaction at a lower temperature (4°C) and screen different buffer conditions to find one that maintains protein stability.[6]
High Polydispersity of Conjugate Multiple reactive sites on the target moleculeYour target molecule may have multiple sites available for conjugation. Adjust the molar ratio of the activated PEG to the target molecule to control the degree of modification. A lower pH during the coupling step can sometimes favor N-terminal modification over lysine modification.[6]
Side reactions during activationFormation of N-acylurea or other byproducts can lead to heterogeneity. Ensure efficient conversion to the NHS-ester by using an appropriate molar excess of NHS over EDC. Consider purifying the activated PEG linker before adding it to the target molecule.[6]

Experimental Protocols

Two-Step Protocol for Conjugating this compound to a Protein

This protocol is a general guideline for the activation of the carboxylic acid group of this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on a target protein[3][6].

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[6]

  • Desalting column or dialysis equipment

Procedure:

Step 1: Activation of this compound

  • Prepare a 100 mM stock solution of this compound in the Activation Buffer.

  • Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer and a 250 mM stock solution of Sulfo-NHS in Activation Buffer[3].

  • In a reaction tube, combine 10 µL of the 100 mM this compound stock solution with 80 µL of Activation Buffer.

  • Add 5 µL of the 100 mM EDC stock solution (final concentration ~5 mM) and 5 µL of the 250 mM Sulfo-NHS stock solution (final concentration ~12.5 mM)[3].

  • Gently vortex the mixture and incubate at room temperature for 15-30 minutes. The resulting solution contains the activated Amino-PEG11-COOH-Sulfo-NHS ester[3].

Step 2: Conjugation to the Protein

  • Add a 20- to 50-fold molar excess of the freshly activated this compound solution to your protein solution[3]. The optimal molar ratio may need to be determined empirically for your specific protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation[3].

Step 3: Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM[3].

  • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters[3].

Step 4: Purification

  • Purify the PEGylated protein from excess, unreacted PEG linker and quenching reagents using a desalting column or dialysis against PBS[3].

  • Determine the concentration of the purified PEGylated protein using a standard protein assay.

  • Store the purified PEGylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage[3].

Quantitative Analysis of Protein Labeling

The efficiency of protein labeling can be assessed using various analytical techniques. The following table summarizes typical quantitative data for labeling a model protein like Bovine Serum Albumin (BSA) under optimized conditions[3].

Parameter Method Typical Result
Labeling EfficiencySDS-PAGE / Densitometry> 85% of the protein is PEGylated[3]
Degree of Labeling (DOL)Mass Spectrometry (MALDI-TOF or ESI-MS)Average of 2-4 PEG chains per protein[3]

Visualizations

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_quenching Step 3: Quenching cluster_purification Step 4: Purification This compound This compound EDC_NHS EDC / Sulfo-NHS pH 4.5-6.0 (MES Buffer) This compound->EDC_NHS Activated_PEG Amine-Reactive NHS-activated PEG EDC_NHS->Activated_PEG Reaction pH 7.0-8.5 (PBS Buffer) Activated_PEG->Reaction Target_Protein Target Protein (with -NH2 groups) Target_Protein->Reaction PEGylated_Protein PEGylated Protein (Stable Amide Bond) Reaction->PEGylated_Protein Quenching_Buffer Quenching Buffer (e.g., Tris) PEGylated_Protein->Quenching_Buffer Hydrolyzes excess activated PEG Purification Dialysis or Desalting Column Quenching_Buffer->Purification Final_Product Final_Product Purification->Final_Product Pure PEGylated Protein

Caption: Experimental workflow for the two-step conjugation of this compound to a target protein.

G cluster_start cluster_reagents Reagent Quality cluster_pH Reaction pH cluster_buffer Buffer Composition cluster_ratio Molar Ratio Start Low Conjugation Yield Check_Reagents Are EDC and NHS freshly prepared? Start->Check_Reagents Troubleshoot Prepare_Fresh Prepare fresh solutions and store desiccated. Check_Reagents->Prepare_Fresh No Check_pH Is the pH correct for activation and coupling steps? Check_Reagents->Check_pH Yes Adjust_pH Adjust pH: Activation: 4.5-6.0 Coupling: 7.0-8.5 Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Buffer_Exchange Perform buffer exchange to PBS or MES. Check_Buffer->Buffer_Exchange No Check_Ratio Is the molar ratio of PEG to protein optimal? Check_Buffer->Check_Ratio Yes Optimize_Ratio Titrate the molar ratio of activated PEG to protein. Check_Ratio->Optimize_Ratio No Success Improved Yield Check_Ratio->Success Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

A Comparative Guide to the Characterization of Amino-PEG11-Acid Conjugates: SDS-PAGE vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with PEGylated molecules such as Amino-PEG11-acid conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs), accurate characterization is paramount. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical techniques, supported by experimental data and detailed protocols.

Introduction to Characterizing PEGylated Conjugates

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a bifunctional linker commonly employed in the synthesis of PROTACs, which are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The heterogeneity inherent in PEGylation reactions and the unique physicochemical properties of PEGylated conjugates present significant analytical challenges. While SDS-PAGE is a ubiquitous and accessible technique for protein analysis, its application to PEGylated species is not always straightforward. This guide will explore the strengths and limitations of SDS-PAGE and compare its performance with that of Native-PAGE, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Quantitative Comparison of Analytical Techniques

The choice of analytical method depends on the specific information required, such as the degree of PEGylation, purity of the conjugate, and presence of isomers or impurities. The following table summarizes the key performance characteristics of each technique for the analysis of this compound conjugates.

FeatureSDS-PAGENative-PAGEHPLC (SEC/RP-HPLC)Mass Spectrometry (ESI/MALDI)
Primary Separation Principle Apparent Molecular WeightCharge, Size, and ShapeHydrodynamic Volume / HydrophobicityMass-to-Charge Ratio
Resolution Low to Moderate; often produces broad, smeared bands for PEGylated proteins.[1][2]Moderate to High; provides better resolution of different PEGylated species than SDS-PAGE.[1][2]High; capable of separating different PEGylation states and isomers.[3]Very High; can resolve individual PEG unit additions and identify modification sites.
Sensitivity Nanogram range (Coomassie: ~20-30 ng, Silver stain: ~1-5 ng).[4]Similar to SDS-PAGE.Microgram to nanogram range, depending on the detector.Picogram to femtogram range.
Limit of Detection ~1-5 ng (Silver stain).[4]Similar to SDS-PAGE.~10 ng for PEG quantification with charged aerosol detection.[5]Low picogram to femtogram.
Quantitative Accuracy Semi-quantitative at best due to staining inconsistencies and anomalous migration.Semi-quantitative.High, especially with appropriate standards and detectors (e.g., UV, ELSD, CAD).[3]High, particularly with the use of internal standards.
Key Advantages Widely available, simple, and relatively inexpensive for initial assessment.[6]Preserves the native protein structure and provides better resolution for PEGylated species.[1][2]High resolution, excellent quantitation, and amenable to automation.[6]Unambiguous mass determination, identification of modification sites, and structural elucidation.[7]
Key Disadvantages Anomalous migration (larger apparent MW), band broadening, and potential for PEG-SDS interactions.[1][2][8]Migration is dependent on both size and charge, making molecular weight estimation difficult.Can be complex to develop methods, and may require specialized columns and detectors.High cost of instrumentation and requires specialized expertise for data analysis.

Experimental Workflows and Logical Relationships

The development and characterization of this compound-containing PROTACs follow a logical workflow, from synthesis to functional validation. Understanding this process is crucial for selecting the appropriate analytical techniques at each stage.

PROTAC_Development_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical & Biochemical Characterization cluster_cellular_assays Cellular Assays cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (this compound linker) Purification Purification (e.g., HPLC) Synthesis->Purification Purity Purity & Identity Assessment (HPLC, LC-MS) Purification->Purity Characterize purified PROTAC Binding Binary & Ternary Complex Formation (SPR, ITC, TR-FRET) Purity->Binding Degradation Target Protein Degradation (Western Blot, In-Cell ELISA) Binding->Degradation Confirm cellular activity Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic PKPD Pharmacokinetics & Pharmacodynamics Phenotypic->PKPD Advance to in vivo models Efficacy In Vivo Efficacy PKPD->Efficacy

PROTAC Development and Analysis Workflow.

Detailed Experimental Protocols

Protocol 1: SDS-PAGE for this compound Conjugate Analysis

This protocol is adapted for the analysis of PEGylated proteins and PROTACs.

Materials:

  • Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8): 18.15 g Tris base in 80 mL dH2O, adjust pH to 8.8 with HCl, bring volume to 100 mL.

  • Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): 6 g Tris base in 80 mL dH2O, adjust pH to 6.8 with HCl, bring volume to 100 mL.

  • 30% Acrylamide/Bis-acrylamide Solution (29:1)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • 10X Running Buffer: 250 mM Tris, 1.92 M Glycine, 1% (w/v) SDS.

  • 2X Sample Buffer: 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).

  • Protein molecular weight standards.

  • Staining solution (e.g., Coomassie Brilliant Blue or silver stain).

  • Destaining solution.

Procedure:

  • Gel Casting:

    • Assemble glass plates and spacers.

    • Prepare the resolving gel solution (e.g., for a 10% gel, use 3.3 mL of 30% acrylamide/bis, 2.5 mL of 1.5 M Tris-HCl pH 8.8, 100 µL of 10% SDS, 4.1 mL of dH2O, 50 µL of 10% APS, and 5 µL of TEMED for a 10 mL gel).

    • Pour the resolving gel, leaving space for the stacking gel. Overlay with water or isopropanol. Allow to polymerize for 30-60 minutes.

    • Remove the overlay and pour the stacking gel (e.g., for a 4% stacking gel, use 0.67 mL of 30% acrylamide/bis, 1.25 mL of 0.5 M Tris-HCl pH 6.8, 50 µL of 10% SDS, 3.05 mL of dH2O, 25 µL of 10% APS, and 5 µL of TEMED for a 5 mL gel). Insert the comb and allow to polymerize for 30 minutes.

  • Sample Preparation:

    • Mix your this compound conjugate sample with an equal volume of 2X sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[9][10]

    • Centrifuge briefly to pellet any insoluble material.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer.

    • Load the molecular weight standards and samples into the wells.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Stain the gel with Coomassie Brilliant Blue for at least 1 hour or with a silver staining kit according to the manufacturer's instructions.

    • Destain the gel until the protein bands are clearly visible against a clear background.

Protocol 2: Native-PAGE for Improved Resolution

Native-PAGE avoids the use of denaturing agents, providing better resolution for PEGylated species.

Materials:

  • Same as SDS-PAGE, but omit SDS from all buffers (gel, running, and sample buffers).

  • 2X Native Sample Buffer: 125 mM Tris-HCl pH 6.8, 20% glycerol, 0.02% bromophenol blue.

Procedure:

  • Gel Casting:

    • Prepare and cast the resolving and stacking gels as for SDS-PAGE, but without adding SDS.

  • Sample Preparation:

    • Mix the sample with an equal volume of 2X Native Sample Buffer. Do not heat the samples. [11]

  • Electrophoresis:

    • Assemble the electrophoresis apparatus with 1X running buffer (without SDS).

    • Load standards and samples.

    • Run the gel at a constant voltage, typically in a cold room or on ice to prevent protein denaturation due to heating.

  • Staining and Destaining:

    • Follow the same procedure as for SDS-PAGE.

Protocol 3: Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius and is highly effective for analyzing PEGylated proteins.

Materials:

  • HPLC system with a UV detector.

  • Size-exclusion column suitable for the molecular weight range of the conjugate (e.g., a column with a 150 Å or 300 Å pore size).

  • Mobile Phase: A buffered saline solution, e.g., 150 mM sodium phosphate, pH 7.0.

  • Samples and standards filtered through a 0.22 µm filter.

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Analysis:

    • Inject a defined volume (e.g., 20 µL) of the sample onto the column.

    • Monitor the elution profile at 280 nm (for protein) and potentially at a wavelength specific for the PROTAC's small molecule ligand if it has a suitable chromophore.

    • The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger hydrodynamic radius. Unreacted this compound will elute much later.

  • Data Analysis:

    • Integrate the peak areas to quantify the relative amounts of conjugated, unconjugated protein, and free PEG linker.

    • A calibration curve generated with protein standards of known molecular weight can be used to estimate the apparent molecular weight of the conjugate.

Visualization of the Characterization Workflow

The following diagram illustrates the decision-making process for choosing an appropriate analytical technique for an this compound conjugate.

Characterization_Workflow Start This compound Conjugate Sample Initial_Screen Initial Purity & Conjugation Check? Start->Initial_Screen SDS_PAGE SDS-PAGE Analysis Initial_Screen->SDS_PAGE Yes Quant_Purity Quantitative Analysis & Isomer Separation? Initial_Screen->Quant_Purity No Native_PAGE Native-PAGE for Better Resolution SDS_PAGE->Native_PAGE Smeared bands observed SDS_PAGE->Quant_Purity Clear bands, proceed to quantitation Native_PAGE->Quant_Purity HPLC SEC or RP-HPLC Quant_Purity->HPLC Yes Mass_ID Precise Mass & Site of Conjugation? Quant_Purity->Mass_ID No HPLC->Mass_ID Mass_Spec Mass Spectrometry (LC-MS) Mass_ID->Mass_Spec Yes Final_Report Comprehensive Characterization Report Mass_ID->Final_Report No Mass_Spec->Final_Report

Decision workflow for analytical method selection.

Conclusion

The characterization of this compound conjugates requires a multi-faceted analytical approach. While SDS-PAGE can serve as a rapid, initial screening tool, its inherent limitations with PEGylated molecules often necessitate the use of more advanced techniques. Native-PAGE offers a significant improvement in resolution for electrophoretic analysis. For robust quantification, separation of isomers, and high-resolution analysis, HPLC methods are indispensable. Ultimately, mass spectrometry provides the most detailed and unambiguous characterization of these complex biomolecules. By understanding the comparative performance and employing the detailed protocols provided in this guide, researchers can effectively and accurately characterize their this compound conjugates, ensuring the quality and consistency required for downstream applications in drug discovery and development.

References

A Researcher's Guide to Analyzing Amino-PEG11-acid Modifications with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of biotherapeutics is paramount. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of proteins, such as their stability and circulation half-life. Amino-PEG11-acid is a discrete PEG linker that reacts with primary amines on a protein, offering a defined molecular weight for modification. Mass spectrometry stands as a cornerstone analytical technique for the in-depth characterization of these modifications. This guide provides a comparative analysis of mass spectrometry-based methods for proteins modified with this compound and discusses alternative analytical approaches, supported by experimental data and detailed protocols.

The Role of Mass Spectrometry in Characterizing PEGylated Proteins

Mass spectrometry (MS) is an indispensable tool for analyzing PEGylated proteins, providing critical information on the success and nature of the modification. The primary MS-based approaches for analyzing this compound modifications are intact mass analysis and peptide mapping.[1]

Intact Mass Analysis (Top-Down Approach): This method involves analyzing the entire, intact protein to determine the overall degree of PEGylation. By measuring the molecular weight of the unmodified protein and the resulting PEGylated species, researchers can determine the number of PEG chains attached to each protein molecule.[1] This approach is particularly useful for assessing the heterogeneity of the PEGylation reaction.

Peptide Mapping (Bottom-Up Approach): In this strategy, the PEGylated protein is enzymatically digested into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to pinpoint the specific amino acid residues (typically lysines or the N-terminus) that have been modified with the this compound linker.[1]

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry offers unparalleled detail in structural characterization, other analytical techniques can provide valuable and often complementary information. The choice of technique depends on the specific analytical question being addressed.

FeatureMass Spectrometry (Intact Mass)Mass Spectrometry (Peptide Mapping)HPLC-SEC/RP with UV/RI/CADCapillary Electrophoresis
Primary Information Degree of PEGylation, HeterogeneitySite of PEGylation, Site OccupancyPurity, Aggregation, Size VariantsPurity, Charge Heterogeneity
Mass Accuracy High (<5-15 ppm for Orbitrap/TOF)High (<5 ppm for fragment ions)Not ApplicableNot Applicable
Resolution High (Can resolve individual PEG additions)High (Can resolve modified peptides)Lower (Separates based on size/hydrophobicity)High (Separates based on charge/size)
Sensitivity Moderate to HighHighModerate (LOD ~10 ng for CAD)[2]High
Quantitative Capability Relative quantification of speciesRelative and absolute quantificationGood for purity and aggregation levelsGood for charge variant quantification
Throughput ModerateLowerHighHigh
Key Advantage Direct measure of modification extentPrecise localization of modificationsRobust, good for routine QCHigh resolving power for charge variants
Key Limitation Doesn't identify modification sitesCan be complex for large proteinsIndirect characterizationLess structural information

Experimental Protocols

Protocol 1: Intact Mass Analysis of this compound Modified Protein by LC-MS

This protocol outlines the general steps for determining the degree of PEGylation of a protein modified with this compound using liquid chromatography coupled with mass spectrometry.

1. Sample Preparation:

  • Dilute the purified PEGylated protein to a final concentration of 0.1-1.0 mg/mL in a mass spectrometry-compatible buffer, such as 0.1% formic acid in water.

  • If the sample contains high concentrations of non-volatile salts, perform a buffer exchange using a suitable method like centrifugal filters with an appropriate molecular weight cutoff.

2. LC Separation:

  • Inject the prepared sample onto a reversed-phase column (e.g., C4 or C8) suitable for protein separation.

  • Elute the protein using a gradient of increasing acetonitrile (B52724) concentration in water, with both solvents containing 0.1% formic acid.

3. Mass Spectrometry Analysis:

  • The eluent from the LC is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire data in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein.

  • To simplify complex spectra arising from multiple charge states, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can be employed.[3]

4. Data Analysis:

  • Deconvolute the raw mass spectrum to generate a zero-charge spectrum. This will show the molecular weights of the different species present in the sample.

  • Identify the peaks corresponding to the unmodified protein and the protein with one, two, three, etc., this compound modifications. The mass difference between these peaks should correspond to the mass of the this compound linker.

Protocol 2: Peptide Mapping of this compound Modified Protein by LC-MS/MS

This protocol describes the workflow for identifying the specific sites of this compound modification on a protein.

1. Sample Preparation and Digestion:

  • Denature the purified PEGylated protein in a buffer containing a denaturant such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

  • Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).

  • Alkylate the resulting free sulfhydryl groups with an agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.

  • Perform a buffer exchange into a digestion-compatible buffer (e.g., ammonium (B1175870) bicarbonate for trypsin).

  • Add a protease (e.g., trypsin) and incubate at its optimal temperature (e.g., 37°C) for several hours to overnight.

2. LC-MS/MS Analysis:

  • Inject the peptide digest onto a reversed-phase column (e.g., C18).

  • Separate the peptides using a gradient of increasing acetonitrile concentration in water, with both solvents containing 0.1% formic acid.

  • The eluting peptides are analyzed by the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a full MS scan to detect the peptide ions, followed by MS/MS scans on the most intense ions to generate fragmentation spectra.

3. Data Analysis:

  • Use a protein database search engine to analyze the MS/MS data.

  • The search parameters should include the expected mass modification of the this compound on lysine (B10760008) residues and the N-terminus.

  • The fragmentation spectra of the modified peptides will confirm the amino acid sequence and pinpoint the exact site of the PEGylation.

Visualizing Workflows and Pathways

Characterization Workflow for this compound Modified Proteins

cluster_prep Protein PEGylation cluster_analysis Analytical Characterization cluster_results Data Interpretation Protein Unmodified Protein Reaction Conjugation Reaction Protein->Reaction PEG_Reagent This compound PEG_Reagent->Reaction Purification Purification (e.g., SEC/IEX) Reaction->Purification Intact_MS Intact Mass Analysis (LC-MS) Purification->Intact_MS Peptide_Map Peptide Mapping (LC-MS/MS) Purification->Peptide_Map HPLC Alternative Methods (e.g., HPLC) Purification->HPLC Degree_PEG Degree of PEGylation Intact_MS->Degree_PEG Site_PEG Site of PEGylation Peptide_Map->Site_PEG Purity Purity & Aggregation HPLC->Purity

Caption: Workflow for the production and characterization of this compound modified proteins.

Decision Tree for Selecting an Analytical Method

Start What is the primary analytical question? Q_Degree Degree of PEGylation? Start->Q_Degree Q_Site Site of PEGylation? Start->Q_Site Q_Purity Purity and Aggregation? Start->Q_Purity Q_Charge Charge Heterogeneity? Start->Q_Charge A_Intact_MS Intact Mass Analysis (LC-MS) Q_Degree->A_Intact_MS A_Peptide_Map Peptide Mapping (LC-MS/MS) Q_Site->A_Peptide_Map A_HPLC HPLC (SEC/RP) Q_Purity->A_HPLC A_CE Capillary Electrophoresis Q_Charge->A_CE PEG_Ligand PEGylated Ligand Receptor Cell Surface Receptor PEG_Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascade->Cellular_Response Modulation

References

A Comparative Guide to HPLC Methods for Purity Assessment of Amino-PEG11-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of Amino-PEG11-acid conjugates is a critical step in the development of novel therapeutics and research tools. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the characterization and purity assessment of these molecules. This guide provides an objective comparison of the most common HPLC methods for analyzing this compound conjugates, supported by experimental principles and detailed methodologies.

The primary analytical challenges in the analysis of this compound conjugates include the separation of the final conjugate from unreacted starting materials (the molecule to be conjugated and the this compound itself), as well as from byproducts of the conjugation reaction. Furthermore, the polyethylene (B3416737) glycol (PEG) chain lacks a strong UV chromophore, often necessitating the use of universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) for accurate quantification.[1][2]

Workflow for HPLC Purity Assessment

The general workflow for the purity assessment of this compound conjugates using HPLC involves several key steps, from sample preparation to data analysis.

HPLC Purity Assessment Workflow General Workflow for HPLC Purity Assessment of this compound Conjugates cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve Conjugation Reaction Mixture in Appropriate Solvent injection Inject Sample into HPLC System prep->injection separation Separation on Analytical Column (RP, SEC, IEX, or HILIC) injection->separation detection Detection (UV, ELSD, CAD, or MS) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration and Purity Calculation chromatogram->integration identification Peak Identification (Comparison with Standards, MS) chromatogram->identification

HPLC Purity Assessment Workflow

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on the physicochemical properties of the conjugate and the impurities to be separated. The four most common methods are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

MethodPrinciplePrimary Application for this compound ConjugatesAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[]Purity assessment, separation of the conjugate from less polar or more polar impurities, and analysis of positional isomers.[][4]High resolution, compatibility with MS, widely available columns and expertise.[4]The PEG chain can lead to peak broadening; may require non-UV detectors if the conjugated molecule lacks a chromophore.[5]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).[]Separation of the conjugate from aggregates, multimers, and unreacted small molecules.[6]Mild separation conditions, predictable elution order based on size.[6][7]Low resolution for molecules of similar size, not suitable for separating positional isomers.[6]
Ion-Exchange Chromatography (IEX-HPLC) Separation based on net charge.[]Separation of the conjugate from unreacted starting materials or byproducts with different charge states.[]High selectivity for charged molecules, can separate isoforms with different charge properties.[]Requires charged analytes, sensitive to buffer pH and ionic strength.[8] The PEG chain can shield charges, potentially reducing resolution.[]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase.[9]Orthogonal separation to RP-HPLC, useful for very polar conjugates and for separating them from non-polar impurities.[10]Enhanced retention of polar analytes, compatible with MS.[10]Can have longer column equilibration times, sensitive to mobile phase composition.[11]

Experimental Protocols

Below are detailed starting protocols for each of the discussed HPLC methods. These should be optimized for the specific this compound conjugate being analyzed.

Reversed-Phase HPLC (RP-HPLC)

This method is often the first choice for purity assessment due to its high resolving power.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% TFA or 0.1% FA in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Detector Settings:

    • UV: 214 nm and 280 nm (if the conjugated molecule has a chromophore).

    • ELSD/CAD: Nebulizer Temperature: 30-50 °C; Evaporator Temperature: 50-70 °C (optimize for analyte).

Size-Exclusion Chromatography (SEC)

SEC is particularly useful for detecting the presence of high molecular weight aggregates or residual low molecular weight reactants.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-5 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: SEC column with an appropriate molecular weight range (e.g., for molecules between 1 kDa and 100 kDa).

    • Mobile Phase: Isocratic elution with a buffer such as 150 mM Sodium Phosphate, pH 7.0.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20-50 µL.

  • Detector Settings:

    • UV: 214 nm and 280 nm.

    • Refractive Index (RI): For universal detection if the mobile phase is stable.[]

    • Multi-Angle Light Scattering (MALS): For absolute molecular weight determination.[13]

Ion-Exchange Chromatography (IEX-HPLC)

IEX-HPLC is ideal when the conjugation process alters the net charge of the molecule.

  • Sample Preparation: Dissolve and dialyze the sample into the starting mobile phase (low salt concentration). Filter through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: A strong or weak cation or anion exchange column, depending on the pI of the conjugate.

    • Mobile Phase A: 20 mM Tris-HCl, pH 7.5.

    • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-45 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20-100 µL.

  • Detector Settings:

    • UV: 214 nm and 280 nm.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC provides an alternative selectivity to RP-HPLC, especially for polar conjugates.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% Acetonitrile/10% Water) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: HILIC column with an amide or diol stationary phase.

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-15 µL.

  • Detector Settings:

    • ELSD/CAD: As described for RP-HPLC.

    • MS: HILIC mobile phases are generally compatible with mass spectrometry.[10]

Common Impurities in this compound Conjugations

Effective purity assessment requires an understanding of potential impurities. For this compound conjugations, common impurities include:

  • Unreacted Starting Materials: The molecule intended for conjugation and excess this compound.

  • Hydrolyzed Activated PEG: If the carboxylic acid end of the PEG is activated (e.g., with EDC/NHS), it is susceptible to hydrolysis, rendering it inactive.[14]

  • N-acylurea Byproduct: A stable, unreactive byproduct can form from the activated intermediate during EDC/NHS chemistry.[14]

  • Multiple PEGylation Products: If the target molecule has multiple reaction sites, a mixture of mono-, di-, and multi-PEGylated products can form.[14]

  • Self-Reaction/Crosslinking: The bifunctional nature of this compound can lead to self-polymerization or crosslinking of the target molecule.[14]

The choice of HPLC method should be guided by the ability to resolve the desired conjugate from these potential impurities. A combination of orthogonal methods, such as RP-HPLC and SEC, often provides the most comprehensive purity profile.

References

A Head-to-Head Comparison: Amino-PEG11-acid Versus Other PEG Linker Lengths in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene (B3416737) glycol (PEG) linker is a pivotal decision in the design of bioconjugates, influencing everything from solubility and stability to pharmacokinetic profiles and therapeutic efficacy. Among the diverse array of PEG linkers available, Amino-PEG11-acid, a discrete PEG linker with 11 ethylene (B1197577) glycol units, a terminal amine, and a terminal carboxylic acid, offers a unique balance of hydrophilicity, flexibility, and defined length. This guide provides an objective, data-driven comparison of this compound with other PEG linkers of varying lengths, supported by experimental data and detailed protocols to inform rational bioconjugate design.

The primary role of PEG linkers in bioconjugation is to enhance the therapeutic properties of molecules such as proteins, peptides, and antibody-drug conjugates (ADCs).[1] The length of the PEG chain is a critical parameter, directly impacting the physicochemical and biological characteristics of the resulting conjugate. Shorter PEG linkers may be advantageous where minimal steric hindrance is desired for optimal binding to target receptors, while longer PEG chains can significantly improve solubility, reduce aggregation, and prolong circulation half-life by creating a hydrophilic shield.[2]

Quantitative Comparison of PEG Linker Performance

The following tables summarize key in vitro and in vivo performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, providing a comparative context for the expected performance of an this compound linker.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

ParameterShort PEG (e.g., PEG2-PEG4)Intermediate PEG (e.g., PEG8-PEG12)Long PEG (e.g., PEG24, 4kDa, 10kDa)Key Findings & References
In Vitro Cytotoxicity (IC50) Generally maintains high potency.May have a moderate impact on in vitro potency.Can lead to a significant reduction in in vitro cytotoxicity.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. For instance, a 4 kDa PEG linker resulted in a 4.5-fold decrease in cytotoxicity, while a 10 kDa linker caused a 22-fold decrease in an affibody-drug conjugate model.[3][4]

Table 2: Influence of PEG Linker Length on Pharmacokinetics

ParameterShort PEG (e.g., PEG2-PEG4)Intermediate PEG (e.g., PEG8-PEG12)Long PEG (e.g., PEG24, 4kDa, 10kDa)Key Findings & References
Circulation Half-life (t1/2) Faster clearance, shorter half-life.Slower clearance, longer half-life.Significantly prolonged half-life.The increased hydrodynamic radius conferred by longer PEG chains reduces renal clearance. In one study, a 10 kDa PEG linker increased the half-life of an affibody-drug conjugate by 11.2-fold compared to the non-PEGylated version.[3]
In Vivo Efficacy May lead to reduced in vivo efficacy due to rapid clearance.Often shows a significant improvement in in vivo efficacy.Can lead to the highest in vivo efficacy.The prolonged exposure enabled by longer PEG linkers can result in greater tumor accumulation and therapeutic effect, even with reduced in vitro potency.[3]

Table 3: Effect of PEG Linker Length on Cellular Uptake and Protein Stability

ParameterShort PEG (e.g., PEG2-PEG4)Intermediate PEG (e.g., PEG8-PEG12)Long PEG (e.g., PEG24 and longer)Key Findings & References
Non-specific Cellular Uptake (Nanoparticles) Higher uptake by macrophages.Reduced uptake by macrophages.Significant reduction in non-specific cellular uptake.Increasing PEG length provides a more effective hydrophilic shield, repelling opsonins and reducing phagocytic removal, leading to a "stealth" effect.[1]
Protein Stability (vs. Proteolysis) Offers some protection against proteolytic degradation.Provides increased protection compared to shorter linkers.Offers significant protection.The steric shield created by longer PEG chains can decrease immunogenicity and protect against enzymatic degradation.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to synthesize and evaluate bioconjugates with varying PEG linker lengths.

Protocol 1: General Two-Step Protein Conjugation using this compound

This protocol describes the conjugation of a small molecule with a carboxylic acid to a protein using the heterobifunctional this compound linker.

Materials:

  • Small molecule with a carboxylic acid

  • This compound

  • Protein to be labeled (e.g., monoclonal antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Step 1: Conjugation of Small Molecule to this compound

  • Dissolve the small molecule: Dissolve the small molecule containing a carboxylic acid in anhydrous DMF or DMSO.

  • Activate the carboxylic acid: Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS to the small molecule solution. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Add the linker: Dissolve this compound in the Activation Buffer and add it to the activated small molecule solution. A 2-fold molar excess of the linker over the small molecule is recommended.

  • React: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification: Purify the small molecule-PEG conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.

Step 2: Conjugation of Small Molecule-PEG conjugate to Protein

  • Activate the carboxyl group: Dissolve the purified small molecule-PEG-COOH conjugate in Activation Buffer. Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the conjugate solution. Incubate for 15 minutes at room temperature.

  • Prepare the protein: Dissolve the protein in Conjugation Buffer.

  • Conjugate: Add the activated small molecule-PEG-COOH to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized empirically.

  • React: Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quench: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the final protein conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Protocol 2: In Vitro Cellular Uptake Assay

This assay compares the cellular uptake of bioconjugates with different PEG linker lengths.

Materials:

  • Target cells

  • Cell culture medium and supplements

  • Fluorescently labeled bioconjugates with different PEG linker lengths

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the target cells in appropriate culture plates and allow them to adhere overnight.

  • Treatment: Incubate the cells with fluorescently labeled bioconjugates containing different PEG linker lengths at a defined concentration for a specific time period (e.g., 4 hours).

  • Washing: Wash the cells multiple times with cold PBS to remove unbound conjugates.

  • Analysis:

    • Qualitative: Visualize cellular uptake using a fluorescence microscope.

    • Quantitative: Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.

Visualizing Workflows and Pathways

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Generalized signaling pathway of ADC internalization and payload release.

Bioconjugation_Workflow MoleculeA Molecule A (e.g., Small Molecule Drug) Activation1 Activation of Carboxylic Acid (EDC/NHS) MoleculeA->Activation1 PEG_Linker This compound Conjugation1 Conjugation Step 1 PEG_Linker->Conjugation1 Activation1->Conjugation1 Intermediate Molecule A-PEG-COOH Conjugation1->Intermediate Activation2 Activation of PEG Carboxylic Acid (EDC/NHS) Intermediate->Activation2 Conjugation2 Conjugation Step 2 Activation2->Conjugation2 MoleculeB Molecule B (e.g., Antibody) MoleculeB->Conjugation2 Final_Conjugate Final Bioconjugate Conjugation2->Final_Conjugate Purification Purification & Analysis Final_Conjugate->Purification

Caption: Experimental workflow for a two-step bioconjugation reaction.

References

A Head-to-Head Comparison: Unveiling the Advantages of Monodisperse vs. Polydisperse PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug development, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and targeted drug delivery, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of therapeutic efficacy and safety. PEG linkers, acting as flexible, hydrophilic spacers, are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutics.[1][2] A key distinction among PEG linkers lies in their dispersity: monodisperse PEGs, with a precise, single molecular weight, and polydisperse PEGs, which are a mixture of polymers with a range of molecular weights.[3][4] This guide provides an objective, data-driven comparison of monodisperse and polydisperse PEG linkers to inform the selection process for your specific research and development needs.

Defining the Competitors: Monodisperse vs. Polydisperse PEG

At its core, the difference between these two types of linkers is analogous to a precisely cut diamond versus a collection of stones of varying sizes.

  • Monodisperse PEG Linkers: These are single molecular entities with a defined structure and an exact molecular weight.[3] This uniformity, with a polydispersity index (PDI) of 1.0, allows for the creation of homogeneous conjugates, where each molecule is identical.[5]

  • Polydisperse PEG Linkers: These are mixtures of PEG chains of varying lengths, characterized by an average molecular weight and a PDI greater than 1.0.[4][6] This inherent heterogeneity translates to a population of conjugated molecules with varying PEG chain lengths.

Performance Showdown: A Data-Driven Comparison

The structural uniformity of monodisperse PEG linkers translates into several tangible advantages in performance, as evidenced by experimental data.

Table 1: Key Performance Characteristics of Monodisperse vs. Polydisperse PEG Linkers
FeatureMonodisperse PEG LinkersPolydisperse PEG LinkersSupporting Evidence
Homogeneity of Conjugate High (Single molecular weight species)Low (Mixture of species with varying PEG lengths)The defined structure of monodisperse PEGs ensures the production of a single, characterizable conjugate.[5][7] Polydisperse PEGs result in a heterogeneous mixture, complicating analysis and manufacturing.[1][8]
Pharmacokinetics (PK) Improved and predictableVariable and less predictableMonodisperse PEGylated gold nanoparticles showed a significantly prolonged blood circulation half-life compared to their polydisperse counterparts.[9][10]
Immunogenicity Potentially lowerHigher risk of eliciting anti-PEG antibodiesStudies suggest that the heterogeneity of polydisperse PEGs can contribute to increased immunogenic responses.[8][11] Monodisperse PEG-DSPE liposomes induced a much smaller anti-PEG antibody response in mice compared to polydisperse versions.[11]
Protein Adsorption Significantly reducedHigherMonodisperse PEGylated gold nanoparticles exhibited a 70% reduction in fetal bovine serum protein adsorption and a 60% reduction in human serum protein adsorption compared to polydisperse PEGylated nanoparticles.[9]
Reproducibility High batch-to-batch consistencyLower batch-to-batch consistencyThe precise nature of monodisperse PEGs allows for greater control and reproducibility in the manufacturing process of PEGylated drugs.[5]
Characterization & Regulatory Simplified and more straightforwardComplex and challengingThe uniform molecular weight of monodisperse PEGs simplifies analytical characterization, which is beneficial for regulatory submissions.[7]
Table 2: Application-Specific Advantages
ApplicationAdvantages of Monodisperse PEG LinkersAdvantages of Polydisperse PEG Linkers
Antibody-Drug Conjugates (ADCs) - Enables precise control over the drug-to-antibody ratio (DAR).[5]- Leads to homogeneous ADC populations with uniform pharmacokinetic profiles.[7]- Can improve the therapeutic window by reducing off-target toxicity.[5]- Historically used to increase the overall bulk and solubility of the ADC.[3]
Small Molecule Drugs - Enhances solubility and bioavailability with a defined molecular addition.[12]- Allows for fine-tuning of pharmacokinetic properties to, for example, limit blood-brain barrier penetration as seen with Movantik (naloxegol).[1][12]- Can increase the hydrodynamic radius to reduce renal clearance.[3]
Protein & Peptide Therapeutics - Creates well-defined, homogeneous PEGylated proteins with predictable properties.[13]- May lead to a more consistent biological activity and reduced potential for immunogenicity.[8]- Increases the bulk around the protein, which can lower the clearance rate and reduce the required dosage.[3]
Nanoparticles & Liposomes - Forms a uniform and dense PEG shell, leading to better "stealth" properties and reduced protein adsorption.[9][10]- Used in the formulation of lipid nanoparticles for vaccines, such as those for COVID-19, to improve circulation times.[3]

Experimental Methodologies: A Closer Look at the Science

To provide a comprehensive understanding, this section details the experimental protocols for key techniques used to evaluate and compare PEG linkers.

Experimental Protocol 1: Protein PEGylation with NHS-Activated PEG Linkers

This protocol is applicable to both monodisperse and polydisperse N-Hydroxysuccinimide (NHS) ester-activated PEGs for the conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Monodisperse or Polydisperse PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently vortexing. The exact molar ratio should be optimized for the specific protein and desired degree of PEGylation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, size-exclusion chromatography (SEC), and MALDI-TOF mass spectrometry to determine the degree of PEGylation and purity.

Experimental Protocol 2: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a powerful technique to separate and analyze native proteins from their PEGylated counterparts based on their hydrodynamic radius.

Materials:

  • SEC column suitable for the molecular weight range of the protein and its conjugates.

  • HPLC or FPLC system with a UV detector.

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

  • Purified PEGylated protein sample and non-PEGylated protein control.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Prepare the protein samples (PEGylated and non-PEGylated) at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution and Detection: Monitor the elution profile at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the non-PEGylated protein.

  • Analysis: Analyze the chromatograms to determine the retention times and peak areas of the different species. The degree of PEGylation can be estimated by the shift in retention time and the appearance of new peaks corresponding to mono-, di-, or multi-PEGylated species.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_mono Monodisperse PEGylation cluster_poly Polydisperse PEGylation mono_protein Protein mono_conjugate Homogeneous PEGylated Protein mono_protein->mono_conjugate Conjugation mono_peg Monodisperse PEG Linker mono_peg->mono_conjugate poly_protein Protein poly_conjugate Heterogeneous PEGylated Protein (Mixture) poly_protein->poly_conjugate Conjugation poly_peg Polydisperse PEG Linker (Mixture) poly_peg->poly_conjugate

Caption: Monodisperse vs. Polydisperse PEGylation Outcome.

cluster_workflow ADC Development Workflow with Monodisperse PEG cluster_challenges Challenges with Polydisperse PEG start Start: Antibody & Payload conjugation Controlled Conjugation start->conjugation linker Monodisperse PEG Linker Synthesis linker->conjugation purification Purification conjugation->purification characterization Characterization (SEC, HIC, MS) purification->characterization result Homogeneous ADC (Defined DAR) characterization->result heterogeneity Heterogeneous Mixture analysis Complex Analysis heterogeneity->analysis reproducibility Poor Reproducibility heterogeneity->reproducibility

Caption: ADC Workflow: Monodisperse vs. Polydisperse Challenges.

Conclusion: A Clear Choice for Precision and Performance

The evidence strongly indicates that for applications demanding precision, reproducibility, and optimal performance, monodisperse PEG linkers offer significant advantages over their polydisperse counterparts. The ability to create homogeneous conjugates with predictable pharmacokinetic profiles and potentially lower immunogenicity makes them the superior choice for the development of next-generation therapeutics, including ADCs and targeted small molecule drugs. While polydisperse PEGs have a historical place in drug development and may still be suitable for certain applications where increasing bulk is the primary goal, the move towards well-defined, precisely engineered therapies underscores the growing importance of monodisperse PEG linkers in advancing pharmaceutical innovation.

References

A Comparative Guide to PEG Linkers: Amino-PEG11-acid vs. Heterobifunctional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, drug delivery, and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs, Polyethylene Glycol (PEG) linkers are indispensable tools.[1] They offer a means to connect different molecular entities, enhancing solubility, stability, and pharmacokinetic profiles of the resulting conjugates.[2] The choice of the specific PEG linker is a critical decision that dictates the conjugation strategy, and ultimately, the performance of the final product.

This guide provides an objective comparison between a specific type of heterobifunctional linker, Amino-PEG11-acid , and the broader class of heterobifunctional PEG linkers , with a focus on those employing maleimide (B117702) chemistry for thiol-specific conjugation. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their bioconjugation endeavors.

Understanding the Contenders: Structure and Reactivity

At its core, a heterobifunctional PEG linker possesses two different reactive functional groups at its termini, enabling the sequential and specific conjugation of two distinct molecules.[3] This is in contrast to homobifunctional linkers which have identical reactive groups at both ends.

This compound is a classic example of a heterobifunctional PEG linker. It features a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, connected by a discrete 11-unit PEG chain.

  • The amine group can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, on a target molecule.

  • The carboxylic acid group can be activated, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to react with primary amines (like the lysine (B10760008) residues on a protein) to form a stable amide bond.[4]

Heterobifunctional PEG linkers employing maleimide chemistry , such as NHS-PEG-Maleimide, represent another widely used class. These linkers typically contain:

  • An NHS ester for reaction with primary amines.

  • A maleimide group that specifically reacts with sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable thioether bond.[5]

Performance Comparison: A Data-Driven Analysis

The selection of a linker technology has a direct impact on the efficiency of the conjugation process, the stability of the resulting conjugate, and its in vivo performance. The following tables summarize key quantitative data comparing the performance of linkers based on amine-to-carboxyl and maleimide-to-thiol conjugation chemistries.

Table 1: Comparison of Key Performance Parameters

ParameterThis compound (Amide Bond Formation)Heterobifunctional PEG-Maleimide (Thioether Bond Formation)References
Reaction pH Carboxylic Acid Activation: 4.5-6.0; Amine Coupling: 7.2-8.5Amine Coupling (NHS ester): 7.2-8.5; Thiol Coupling (Maleimide): 6.5-7.5[4][6]
Reaction Selectivity Amine-reactive (less specific due to multiple lysines on proteins)Thiol-reactive (highly specific to cysteine residues)[7]
Linkage Stability Highly stable amide bondThioether bond is generally stable but can be susceptible to retro-Michael reaction leading to deconjugation.[8][9]
Conjugation Efficiency Can be high, but may require optimization of reagent concentrations and reaction times to manage competing hydrolysis of activated esters.Generally high and rapid reaction kinetics under optimal pH conditions.[10][11]

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

The length of the PEG chain is a critical parameter that can be modulated to optimize the pharmacokinetic properties of the final conjugate.

PEG Linker LengthEffect on ADC ClearanceImpact on In Vivo EfficacyReferences
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.May have reduced in vivo efficacy due to rapid clearance.[2]
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life.Often shows a significant improvement in in vivo efficacy.[2]
Long (e.g., PEG24 and larger) Significantly prolonged half-life.Can lead to the highest in vivo efficacy, but may also reduce in vitro potency.[2]

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for the conjugation of this compound and a heterobifunctional PEG-Maleimide linker to a protein.

Protocol 1: Protein Conjugation with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of a molecule containing a primary amine to a protein using this compound.

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Two-Step Antibody Conjugation with NHS-PEG-Maleimide

This protocol outlines the conjugation of a thiol-containing molecule to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Thiol-containing molecule

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP) for antibody disulfide bond reduction (if necessary)

  • Quenching solution (e.g., cysteine or 2-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation (if native thiols are not available):

    • Reduce a controlled number of interchain disulfide bonds in the antibody using a reducing agent like TCEP.

    • Remove the excess reducing agent using a desalting column.

  • Reaction of Antibody with NHS-PEG-Maleimide:

    • Dissolve the NHS-PEG-Maleimide linker in DMSO.

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess linker by SEC or dialysis.

  • Conjugation of the Maleimide-Activated Antibody with a Thiol-Containing Molecule:

    • Add the thiol-containing molecule to the maleimide-activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing quenching solution.

    • Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.

Protocol 3: Characterization of the Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC is a standard method for determining the DAR of ADCs.[12]

  • Column: A HIC column (e.g., Butyl-NPR).[13]

  • Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 6.8).[13]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol).[13]

  • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.

  • Detection: UV at 280 nm.

  • Analysis: The different drug-loaded species will elute at different retention times based on their hydrophobicity. The average DAR is calculated from the weighted average of the peak areas of the different species.[]

B. Molecular Weight Confirmation by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is used to confirm the molecular weight of the conjugate and assess the degree of PEGylation.[5]

  • Matrix: Sinapinic acid is a common matrix for proteins.

  • Sample Preparation: Mix the purified conjugate sample with the matrix solution and spot it onto the MALDI target plate.

  • Analysis: The mass spectrum will show a peak corresponding to the molecular weight of the unconjugated protein and additional peaks for the PEGylated species, with mass shifts corresponding to the mass of the attached PEG linker(s).[15]

Visualizing the Processes: Diagrams and Workflows

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

Conjugation Chemistry Comparison cluster_0 This compound Conjugation cluster_1 NHS-PEG-Maleimide Conjugation Protein-NH2 Protein-NH2 Amide-Bond Stable Amide Bond (Protein-NH-CO-PEG-NH2) Protein-NH2->Amide-Bond Activated-PEG-Acid EDC/NHS activated This compound Activated-PEG-Acid->Amide-Bond Protein-SH Protein-SH Thioether-Bond Stable Thioether Bond (Protein-S-Maleimide-PEG-NHS) Protein-SH->Thioether-Bond NHS-PEG-Mal NHS-PEG-Maleimide NHS-PEG-Mal->Thioether-Bond

Caption: Comparison of conjugation chemistries.

General Bioconjugation Workflow Start Start: Protein & Linker Activation Linker Activation (if necessary) Start->Activation Conjugation Conjugation Reaction Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Caption: A typical bioconjugation workflow.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and a heterobifunctional PEG-maleimide linker depends heavily on the specific application and the nature of the molecules to be conjugated.

  • This compound is a versatile linker suitable for conjugating to primary amines. The resulting amide bond is highly stable. However, when targeting proteins, this approach may lead to a heterogeneous product mixture due to the presence of multiple lysine residues.

  • Heterobifunctional PEG-maleimide linkers offer high specificity for cysteine residues, enabling more controlled and site-specific conjugation, which is often desirable for creating homogeneous ADCs with a defined drug-to-antibody ratio. While the thioether bond is generally stable, its potential for retro-Michael addition should be considered for applications requiring long-term in vivo stability.

Ultimately, the optimal linker choice requires careful consideration of the desired level of conjugation specificity, the stability requirements of the final product, and the overall goals of the research or drug development program.

References

Assessing the Biological Activity of Amino-PEG11-acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of bioactive molecules with linkers is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of linker is critical, profoundly influencing the conjugate's stability, solubility, pharmacokinetics, and ultimately, its biological activity. This guide provides a comprehensive comparison of Amino-PEG11-acid conjugates with alternative linker strategies, supported by experimental data and detailed protocols.

The Role of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the therapeutic properties of molecules. Specifically, PEG linkers can:

  • Increase Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic drugs.[1][2]

  • Prolong Circulation Half-Life: PEGylation creates a hydrophilic shield around the conjugate, reducing renal clearance and enzymatic degradation, thereby extending its time in circulation.[3][4]

  • Reduce Immunogenicity: The PEG chain can mask epitopes on the conjugated molecule, decreasing its potential to elicit an immune response.[2][]

This compound is a bifunctional linker featuring a terminal amine group and a carboxylic acid group, connected by an 11-unit PEG chain.[6][7] This structure allows for the straightforward conjugation of two different molecules, such as an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.[1][2][6]

Comparative Analysis of Linker Technologies

While this compound offers significant advantages, the optimal linker strategy is highly dependent on the specific application. The selection of a linker involves a trade-off between various physicochemical and pharmacological properties. Below is a comparison of this compound conjugates with other common linker types.

Data Presentation: Linker Impact on Biological Activity

The following tables summarize quantitative data on how different linker characteristics can influence the biological activity of a conjugate.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and Pharmacokinetics of an Anti-HER2 ADC

ConjugateLinker TypeTarget Cell LineIC50 (nM)Fold Change in Cytotoxicity vs. No PEGHalf-Life (hours)Reference
ZHER2-SMCC-MMAENo PEGNCI-N87~5-Not Reported[3]
ZHER2-PEG4-MMAE4-unit PEGNCI-N87Not ReportedNot ReportedNot Reported
ZHER2-Amino-PEG11-MMAE (Hypothetical) 11-unit PEG NCI-N87 Data Not Available Data Not Available Data Not Available
ZHER2-PEG4K-MMAE4 kDa PEGNCI-N87~22.54.5x reductionSignificantly Increased[3]
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N87~11222x reductionFurther Increased[3]

Note: Data for an 11-unit PEG linker was not explicitly available in the search results and is included for comparative context. The trend suggests that increasing PEG length can decrease in vitro potency while improving pharmacokinetic profiles.

Table 2: Comparison of Different Linker Classes

Linker ClassExampleKey CharacteristicsAdvantagesDisadvantages
Flexible Linkers (PEG) This compound Hydrophilic, flexible chainEnhances solubility, prolongs half-life, reduces immunogenicity.[1][3]Can decrease in vitro potency, potential for instability of certain linkages (e.g., succinimidyl thioether).[3]
Flexible Linkers (Alkyl) Alkyl chainsHydrophobic, flexibleSynthetically accessible, chemically stable.[1]Can limit aqueous solubility and cellular uptake.[1]
Rigid Linkers (Aromatic) Phenyl ringsPlanar, rigidCan improve binding geometry and stabilize ternary complexes in PROTACs.[1]May be more challenging to synthesize.
Rigid Linkers (Heterocyclic) Benzoimidazole, thienopyrimidineDirectional rigidity, metabolically resistantCan enhance selectivity and metabolic stability.[1]Synthesis can be complex.
Alternative Polymers Polysarcosine (pSar), Zwitterionic PolymersHydrophilic, biocompatibleMay offer reduced immunogenicity compared to PEG, good biodegradability.[8]Less established in clinical applications compared to PEG.

Experimental Protocols for Assessing Biological Activity

A thorough evaluation of this compound conjugates and their alternatives requires a panel of in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

This assay measures the potency of a conjugate in killing target cells.

Protocol:

  • Cell Seeding: Plate target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the conjugate and add them to the cells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the untreated control and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Serum Stability Assay

This assay assesses the stability of the conjugate in plasma, which is crucial for predicting its in vivo performance.[3]

Protocol:

  • Incubation: Incubate the conjugate in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis: Use techniques like LC-MS/MS to quantify the amount of intact conjugate and any released payload over time.[3][9]

Cellular Internalization Assay

This assay determines whether the conjugate is taken up by the target cells.

Protocol:

  • Labeling: Label the conjugate with a fluorescent dye.

  • Cell Treatment: Treat target cells with the fluorescently labeled conjugate for various time points (e.g., 0, 2, 6, 24 hours).

  • Analysis: Measure the fluorescence intensity within the cells using flow cytometry or high-content imaging. An increase in intracellular fluorescence over time indicates internalization.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes relevant to the assessment of this compound conjugates.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment conjugate This compound Conjugate cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) conjugate->cytotoxicity stability Serum Stability (LC-MS/MS) conjugate->stability internalization Internalization Assay (Flow Cytometry) conjugate->internalization bystander Bystander Effect Assay conjugate->bystander pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cytotoxicity->pk_pd Lead Candidate Selection efficacy Tumor Xenograft Model (Efficacy) pk_pd->efficacy toxicity Toxicology Studies efficacy->toxicity

Caption: Experimental workflow for assessing the biological activity of bioconjugates.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with this compound linker) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Induces Cell Death protac_moa cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC Binds POI_PROTAC POI PROTAC_E3 PROTAC E3 E3 Ubiquitin Ligase E3->PROTAC Binds E3_ligase E3 Ligase POI_PROTAC->PROTAC_E3 PROTAC_E3->E3_ligase Ubiquitination POI Ubiquitination PROTAC_E3->Ubiquitination Recruitment & Proximity-Induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targeting for

References

A Comparative Guide to In Vitro Stability Assays for Amino-PEG11-Acid Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The length and nature of the PEG linker are critical determinants of the resulting conjugate's stability. This guide provides a comprehensive comparison of key in vitro stability assays for proteins modified with Amino-PEG11-acid, a short, discrete PEG linker. Due to the limited availability of public data specifically for this compound, this guide incorporates data from studies on proteins modified with analogous short, discrete PEG (dPEG®) linkers to provide a valuable comparative framework.

The Impact of PEGylation on Protein Stability

PEGylation generally enhances protein stability through several mechanisms. The hydrophilic PEG chain can shield the protein from proteolytic enzymes, reduce aggregation, and increase its hydrodynamic radius, thereby extending its in vivo half-life.[1][2] The choice of PEG linker, including its length, can significantly influence the degree of stabilization.[3][4] Short PEG linkers, such as this compound, offer the advantage of precise modification and minimal steric hindrance at the target protein's active site.[5]

Key In Vitro Stability Assays

Three primary in vitro assays are crucial for evaluating the stability of this compound modified proteins:

  • Thermal Stability Assay (Differential Scanning Fluorimetry - DSF): This high-throughput assay measures the melting temperature (Tm) of a protein, which is an indicator of its conformational stability. An increase in Tm upon PEGylation suggests stabilization.[6][7]

  • Protease Resistance Assay: This assay assesses the ability of the PEG linker to protect the protein from degradation by proteases. Increased resistance to proteolysis is a key benefit of PEGylation.[1][8]

  • Serum Stability Assay: This assay evaluates the stability of the PEGylated protein in a complex biological matrix like serum, providing insights into its potential in vivo half-life.[9][10]

Data Presentation: Comparative Stability Data

The following tables summarize quantitative data from studies on proteins modified with short PEG linkers, serving as a proxy for what can be expected with this compound modification.

Table 1: Thermal Stability of Proteins Modified with Short PEG Linkers

ProteinModificationMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)Reference
Ribonuclease A Unmodified61.5-[6]
PEG (MW 1000)60.0-1.5[6]
Lysozyme Unmodified75.0-[6]
PEG (MW 1000)73.0-2.0[6]
α-Chymotrypsinogen Unmodified53.0-[6]
PEG (MW 1000)50.5-2.5[6]
β-Lactoglobulin Unmodified78.0-[6]
PEG (MW 1000)74.0-4.0[6]
WW Domain Unmodified59.0-[1]
4-unit Asn-PEG60.2+1.2[1]

Note: The data from Lee and Timasheff (1981) shows a decrease in Tm with a polydisperse PEG 1000. This highlights that the effect of PEGylation on thermal stability can be protein and PEG-linker dependent. In contrast, the study by Gmeiner and Maynard (2016) on the WW domain with a short, discrete PEG linker shows a stabilizing effect.

Table 2: Protease Resistance of a PEGylated Protein

ProteinTreatment% Remaining after 60 minReference
WW Domain Unmodified + Trypsin< 10%[1]
4-unit Asn-PEG-WW Domain + Trypsin> 80%[1]

Table 3: Serum Stability of a PEGylated Peptide

PeptideHalf-life in Human Serum (hours)Reference
Unmodified Peptide < 1[9]
PEGylated Peptide > 24[9]

Experimental Protocols

Thermal Stability Assay: Differential Scanning Fluorimetry (DSF)

This protocol is adapted from standard DSF procedures.[11][12][13][14][15]

Materials:

  • Purified unmodified and this compound modified protein

  • SYPRO™ Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Real-time PCR instrument with a melt curve module

  • 96-well PCR plates

Procedure:

  • Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in assay buffer.

  • Prepare protein solutions of the unmodified and PEGylated protein at a final concentration of 2 µM in the assay buffer.

  • Set up the 96-well plate:

    • Add 20 µL of each protein solution to triplicate wells.

    • Add 5 µL of the 50x SYPRO Orange working stock to each well.

    • Bring the final volume in each well to 25 µL with assay buffer.

    • Include a no-protein control with buffer and dye.

  • Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Perform the thermal melt experiment in the real-time PCR instrument:

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Set the instrument to collect fluorescence data at each 1 °C increment.

  • Analyze the data:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by finding the peak of the first derivative of the melt curve.

Workflow Diagram:

DSF_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis prep_protein Prepare Protein Solutions (Unmodified & PEGylated) mix Mix Protein, Dye, & Buffer in 96-well Plate prep_protein->mix prep_dye Prepare SYPRO Orange Working Solution prep_dye->mix seal_plate Seal & Centrifuge Plate mix->seal_plate run_qpcr Run Thermal Melt (25°C to 95°C) seal_plate->run_qpcr plot_data Plot Fluorescence vs. Temperature run_qpcr->plot_data calc_tm Calculate Tm (First Derivative Peak) plot_data->calc_tm

Workflow for Differential Scanning Fluorimetry.
Protease Resistance Assay

This protocol is a general method for assessing protease resistance.[16][17][18][19][20]

Materials:

  • Purified unmodified and this compound modified protein

  • Protease (e.g., Trypsin, Proteinase K)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., PMSF for serine proteases, or heat inactivation)

  • SDS-PAGE gels and reagents

  • Densitometry software

Procedure:

  • Prepare protein solutions of the unmodified and PEGylated protein at a concentration of 1 mg/mL in the assay buffer.

  • Set up the digestion reactions:

    • In separate tubes, add a defined amount of protein (e.g., 20 µg).

    • Add the protease to a final concentration (e.g., 1:100 protease:protein ratio).

    • Include a control for each protein without protease.

  • Incubate the reactions at a suitable temperature (e.g., 37 °C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction at each time point by adding the quenching solution or by heat inactivation (e.g., boiling in SDS-PAGE sample buffer).

  • Analyze the samples by SDS-PAGE:

    • Load an equal amount of protein from each time point onto the gel.

    • Run the gel and stain with a protein stain (e.g., Coomassie Blue).

  • Quantify the results:

    • Scan the gel and use densitometry software to measure the intensity of the protein band at each time point.

    • Plot the percentage of intact protein remaining over time.

Workflow Diagram:

Protease_Assay_Workflow cluster_reaction Digestion Reaction cluster_analysis Analysis prep_samples Prepare Protein Samples (Unmodified & PEGylated) add_protease Add Protease prep_samples->add_protease incubate Incubate at 37°C (Collect at Time Points) add_protease->incubate quench Quench Reaction incubate->quench sds_page Run SDS-PAGE quench->sds_page densitometry Densitometry Analysis sds_page->densitometry

Workflow for Protease Resistance Assay.
Serum Stability Assay

This protocol outlines a general procedure for assessing stability in serum using HPLC.[9][10][21]

Materials:

  • Purified unmodified and this compound modified protein

  • Human or animal serum

  • Assay buffer (e.g., PBS, pH 7.4)

  • Quenching/precipitation solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Centrifuge

Procedure:

  • Prepare protein stock solutions in the assay buffer.

  • Spike the protein into serum at a final concentration (e.g., 100 µg/mL).

  • Incubate the samples at 37 °C for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • At each time point, precipitate the serum proteins:

    • Take an aliquot of the serum sample.

    • Add 2-3 volumes of cold quenching/precipitation solution.

    • Vortex and incubate on ice for 10-20 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC:

    • Inject a defined volume of the supernatant onto the HPLC column.

    • Use a suitable gradient to separate the intact protein from degradation products.

    • Monitor the elution profile using UV absorbance at 214 nm or 280 nm.

  • Quantify the results:

    • Determine the peak area of the intact protein at each time point.

    • Plot the percentage of intact protein remaining over time to determine the in vitro half-life.

Workflow Diagram:

Serum_Stability_Workflow cluster_incubation Serum Incubation cluster_processing Sample Processing cluster_analysis Analysis spike_protein Spike Protein into Serum incubate Incubate at 37°C (Collect at Time Points) spike_protein->incubate precipitate Precipitate Serum Proteins incubate->precipitate centrifuge Centrifuge to Collect Supernatant precipitate->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify Peak Area & Determine Half-life hplc->quantify

Workflow for Serum Stability Assay.

Conclusion

The in vitro stability of therapeutic proteins is a critical attribute that influences their efficacy and safety. Modification with this compound, a short and discrete PEG linker, is expected to enhance protein stability. The assays described in this guide—thermal stability (DSF), protease resistance, and serum stability—provide a robust framework for quantifying these improvements. While specific data for this compound is emerging, the comparative data from analogous short PEG linkers strongly suggest that this modification strategy holds significant promise for developing more stable and effective protein therapeutics. Researchers are encouraged to employ these assays to systematically evaluate their this compound modified proteins and compare their performance against unmodified counterparts and other PEGylation strategies.

References

A Researcher's Guide to Bioconjugation: Comparing Amide Bonds with Alternative Linkages

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug development, diagnostics, and biological research, the covalent linking of two molecules, at least one of which is a biomolecule—a process known as bioconjugation—is a fundamental technique.[1] The choice of the chemical linkage is critical as it dictates the stability, specificity, and overall performance of the resulting bioconjugate. The amide bond, due to its exceptional stability, has traditionally been a popular choice. However, a variety of other linkages, each with unique characteristics, offer compelling alternatives for specific applications.

This guide provides an objective comparison of the amide bond with other prevalent linkages such as thioethers, hydrazones/oximes, and those formed via click chemistry. We will delve into the underlying chemistry, compare their performance based on experimental data, and provide practical guidance for selecting the optimal linkage for your research needs.

The Gold Standard: The Amide Bond

Amide bonds are highly desirable for bioconjugation due to their remarkable stability.[2] In a neutral solution at 25°C, an amide bond has a half-life of approximately 600 years, making it an extremely robust linkage for applications requiring long-term stability.[3]

Formation Chemistry The most common strategy for forming amide bonds in bioconjugation involves the reaction of N-hydroxysuccinimide (NHS) esters with primary amines.[1] Primary amines are readily available on biomolecules, found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] The reaction proceeds efficiently under slightly alkaline conditions (pH 7-9) to yield a stable amide bond.[1][4]

Advantages:

  • Exceptional Stability: The resulting amide bond is highly resistant to hydrolysis, making it ideal for in vivo applications where long-term stability is crucial.[3][4]

  • Well-Established Chemistry: The reagents and protocols for amide bond formation are well-documented and widely available.

Disadvantages:

  • Lack of Site-Specificity: Proteins typically have multiple lysine residues on their surface. Reacting them with NHS esters can lead to a heterogeneous mixture of conjugates with varying numbers of modifications at different locations, which can affect the protein's function.[3]

  • Potential for Side Reactions: NHS esters can also react with the imidazole (B134444) nitrogen of histidine, although this product is unstable.[4]

Key Alternatives to the Amide Bond

While the amide bond is a reliable choice, several other linkages offer advantages in terms of specificity, reaction conditions, and versatility.

Thioether Linkage (via Maleimide (B117702) Chemistry)

Thioether bonds are a popular alternative, primarily formed by the reaction of a maleimide group with a sulfhydryl (thiol) group from a cysteine residue.[3] This Michael addition reaction results in a stable succinimidyl thioether linkage.[3]

Advantages:

  • High Site-Specificity: Cysteine residues are generally less abundant on the surface of proteins than lysine residues. This allows for more precise control over the site of conjugation, leading to more homogeneous products.[3]

Disadvantages:

  • Maleimide Instability: The maleimide group can undergo hydrolysis, especially at higher pH, which competes with the desired conjugation reaction.[5] Therefore, reactions are often performed under mildly acidic conditions.[5]

  • Potential for Reversibility: The thioether bond formed can be susceptible to retro-Michael reactions, particularly in the presence of other thiols, which can lead to exchange reactions.[6]

Hydrazone and Oxime Linkages

These linkages are formed by the condensation of an aldehyde or ketone with a hydrazide or an aminooxy group, respectively.[3] Aldehyd or ketone groups can be introduced into biomolecules, for instance, by the periodate (B1199274) oxidation of sugar residues in glycoproteins.[1]

Advantages:

  • Bioorthogonal Potential: The reacting functional groups (aldehydes, ketones, hydrazides, aminooxy) are generally absent in native biological systems, allowing for specific reactions with minimal side reactions.

Disadvantages:

  • Hydrolytic Instability: Both hydrazones and oximes are susceptible to hydrolysis.[3] Oximes are significantly more stable than hydrazones; rate constants for oxime hydrolysis can be nearly 1000-fold lower than for corresponding hydrazones.[2][3] The stability of these linkages is also pH-dependent, with hydrolysis being catalyzed by acid.[3]

Triazole Linkage (via Click Chemistry)

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding.[][8] The most prominent example in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[3][8] A significant advancement is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds without a cytotoxic copper catalyst, making it highly suitable for use in living systems.[][8]

Advantages:

  • Bioorthogonality: The azide (B81097) and alkyne functional groups are abiotic, meaning they do not react with functional groups typically found in biological systems.[9]

  • High Efficiency and Specificity: Click reactions are known for their high yields and selectivity, with minimal by-products.[8][10]

  • Mild Reaction Conditions: These reactions can be performed in aqueous environments and at room temperature, preserving the integrity of the biomolecules.[10]

  • High Stability: The resulting triazole ring is very stable.

Disadvantages:

  • Catalyst Toxicity (CuAAC): The copper catalyst used in CuAAC can be toxic to cells, limiting its in vivo applications.[] SPAAC overcomes this limitation.[]

  • Requires Introduction of Handles: Both reacting partners (e.g., azide and alkyne) need to be chemically or genetically introduced into the molecules to be conjugated.

Quantitative Comparison of Bioconjugation Linkages

The table below summarizes the key characteristics of the discussed linkages to aid in the selection process.

Linkage TypeFunctional Groups TargetedResulting BondBond StabilityKey AdvantagesKey Disadvantages
Amide Primary Amines (Lysine, N-terminus)AmideVery High (Half-life ~600 years at neutral pH)[3]Exceptional stability, well-established chemistryLow site-specificity, potential for heterogeneity
Thioether Sulfhydryls (Cysteine)ThioetherHigh, but susceptible to retro-Michael reaction[6]High site-specificityMaleimide reagent can hydrolyze[5], potential for bond cleavage
Hydrazone Aldehydes/Ketones + HydrazidesHydrazone (C=N-N)Low to Moderate (Prone to hydrolysis)[2][3]Bioorthogonal reactionHydrolytically unstable, especially at low pH[3]
Oxime Aldehydes/Ketones + AminooxyOxime (C=N-O)Moderate to High (More stable than hydrazones)[2][3]Bioorthogonal, more stable than hydrazone linkageStill susceptible to hydrolysis under acidic conditions[3]
Triazole Azides + Alkynes1,2,3-TriazoleVery HighBioorthogonal, high efficiency, mild conditions, highly stable product[9]Requires introduction of non-native functional groups; CuAAC catalyst can be toxic[]

Experimental Protocols

Providing a detailed protocol for every linkage is beyond the scope of this guide. However, below is a generalized protocol for a common bioconjugation reaction: conjugating a small molecule containing an NHS ester to a protein.

Protocol: Amine-Reactive Labeling of a Protein using an NHS Ester

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines, such as Tris, will compete with the reaction and should be avoided.

    • Ensure the protein concentration is appropriate for the desired labeling ratio.

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved NHS ester reagent to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and must be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, with gentle stirring.

  • Stopping the Reaction:

    • The reaction can be stopped by adding a buffer containing primary amines (e.g., Tris) to quench the unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted labeling reagent from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry. Confirm the integrity and functionality of the conjugated protein using appropriate assays.

Visualizing Bioconjugation Concepts

Diagrams can help clarify complex chemical reactions and workflows. The following are generated using the DOT language for Graphviz.

Chemical Reaction Pathways

cluster_0 Amide Bond Formation cluster_1 Thioether Bond Formation Protein_Amine Protein-NH₂ (Lysine) Amide_Product Protein-NH-CO-R (Stable Amide Bond) Protein_Amine->Amide_Product + NHS_Ester R-NHS Ester NHS_Ester->Amide_Product Protein_Thiol Protein-SH (Cysteine) Thioether_Product Protein-S-R (Thioether Bond) Protein_Thiol->Thioether_Product + Maleimide R-Maleimide Maleimide->Thioether_Product

Caption: Comparison of Amide vs. Thioether bond formation pathways.

General Bioconjugation Workflow

A 1. Prepare Biomolecule (e.g., Protein Purification) C 3. Conjugation Reaction (Incubate molecules together) A->C B 2. Prepare Labeling Reagent (e.g., Dissolve in DMSO) B->C D 4. Purification (Remove excess reagent) C->D E 5. Characterization (e.g., Mass Spec, Activity Assay) D->E F Final Bioconjugate E->F

Caption: A typical experimental workflow for bioconjugation.

Decision Tree for Linkage Selection

Start Need to create a bioconjugate? Q1 Is absolute stability the highest priority? Start->Q1 Q2 Is site-specificity critical? Q1->Q2 No Amide Use Amide Linkage (e.g., NHS Ester) Q1->Amide Yes Q3 Working in living cells (in vivo)? Q2->Q3 No Thioether Consider Thioether (e.g., Maleimide) Q2->Thioether Yes, and Cys is available Click Use Click Chemistry (SPAAC) Q3->Click Yes Other Consider Oxime/ Hydrazone/Other Q3->Other No

Caption: A simplified decision tree for choosing a bioconjugation linkage.

References

A Head-to-Head Comparison: Amino-PEG11-acid vs. SMCC Linker for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker not only tethers the potent cytotoxic payload to the monoclonal antibody but also profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the ADC. This guide provides an objective, data-driven comparison of two widely utilized linker technologies: the hydrophilic, flexible Amino-PEG11-acid and the more traditional, rigid SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

This comprehensive analysis will delve into the fundamental chemical differences, conjugation strategies, and performance metrics of ADCs constructed with these linkers, supported by experimental protocols and data, to empower you in selecting the optimal linker for your specific bioconjugation needs.

At a Glance: Key Differences and Performance Metrics

The primary distinction between this compound and SMCC lies in their chemical architecture, which in turn dictates their physical properties and conjugation chemistry.[1] this compound is characterized by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, imparting flexibility and increased water solubility to the resulting ADC.[2][3] In contrast, SMCC is a more hydrophobic and rigid linker.[1] These structural differences have significant implications for the performance of the final bioconjugate.

FeatureThis compound LinkerSMCC Linker
Chemical Structure Contains a hydrophilic 11-unit PEG spacer with a terminal amine and carboxylic acid.Heterobifunctional with an NHS ester and a maleimide (B117702) group connected by a cyclohexane (B81311) ring.[1][4]
Hydrophilicity High, due to the PEG chain.[2][3]Low, relatively hydrophobic.[1]
Flexibility HighRigid
Conjugation Chemistry Typically involves carbodiimide (B86325) (EDC/NHS) activation of the carboxylic acid to react with antibody lysines.[1]Two-step process: NHS ester reacts with antibody lysines, followed by maleimide reaction with a thiol-containing payload.[1][4]
Resulting Bond Stable amide bond.[1]Stable amide and thioether bonds.[4]
Key Advantages Improves ADC solubility, reduces aggregation, enhances pharmacokinetics, and can enable higher drug-to-antibody ratios (DAR).[1][3]Well-established chemistry, provides a stable non-cleavable linkage.[]
Potential Considerations Two-step activation and conjugation process.The thioether bond can be susceptible to retro-Michael addition in the presence of high thiol concentrations.

Delving into the Chemistries: Mechanisms of Action

The conjugation strategies for this compound and SMCC are fundamentally different, targeting distinct functional groups and employing different activation chemistries.

This compound Conjugation: This linker is typically conjugated to an antibody through its carboxylic acid group. The process involves the activation of the carboxyl group using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation forms a highly reactive NHS ester, which then readily reacts with the primary amines on the surface of the antibody, primarily the ε-amino groups of lysine (B10760008) residues, to form a stable amide bond.

SMCC Conjugation: SMCC is a heterobifunctional crosslinker, meaning it has two different reactive ends.[1][4] This allows for a sequential, two-step conjugation process. First, the NHS ester end of SMCC reacts with the primary amines of lysine residues on the antibody, forming a stable amide bond and introducing a maleimide group onto the antibody surface. After removing the excess SMCC, the maleimide-activated antibody is then reacted with a payload that contains a free sulfhydryl (thiol) group, resulting in the formation of a stable thioether bond.[4]

Performance Comparison: A Data-Driven Analysis

While direct head-to-head studies under identical conditions are limited in published literature, a synthesis of available data highlights the significant impact of the linker's physicochemical properties on ADC performance.

Solubility and Aggregation

A major challenge in ADC development is the propensity of hydrophobic drug-linker complexes to induce aggregation, which can compromise efficacy and lead to immunogenicity. The hydrophilic PEG spacer of the this compound linker creates a hydration shell around the ADC, significantly improving its aqueous solubility and reducing the likelihood of aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2][3] In contrast, the hydrophobic nature of the SMCC linker can contribute to aggregation when conjugated with hydrophobic payloads.

ParameterADC with this compound LinkerADC with SMCC Linker
Aggregation Propensity LowHigher, especially with hydrophobic payloads.[1]
Solubility in Aqueous Buffers HighModerate to Low
Achievable DAR (with hydrophobic payloads) Higher DARs are often achievable without significant aggregation.[1][3]Limited by aggregation at higher DARs.
Pharmacokinetics and Efficacy

The hydrophilicity imparted by the PEG linker can have a profound effect on the pharmacokinetic profile of an ADC.[][7] The hydrophilic nature of the PEG chain can shield the ADC from non-specific interactions and premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased accumulation in the tumor.[2][3] This enhanced exposure can translate to improved in vivo efficacy. Studies have demonstrated a strong correlation between ADC hydrophobicity and accelerated plasma clearance.[8]

ParameterADC with this compound LinkerADC with SMCC Linker
Plasma Half-life Generally longer due to reduced non-specific clearance.[2][3]Generally shorter.
Tumor Accumulation Potentially increased due to longer circulation time.[3]May be lower.
In Vivo Efficacy Often enhanced due to improved pharmacokinetics.[2]Efficacious, but potentially limited by PK profile.
Off-target Toxicity May be reduced due to decreased non-specific uptake.[]May be higher due to increased hydrophobicity.

Experimental Protocols

Detailed methodologies for the conjugation of a payload to an antibody using either this compound or SMCC are provided below. These protocols serve as a starting point and may require optimization for specific antibodies and payloads.

Protocol 1: Two-Step Antibody Conjugation using this compound

This protocol first involves the activation of the carboxylic acid group of the this compound-Payload construct, followed by conjugation to the antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound-Payload conjugate

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in PBS.

  • Activation of this compound-Payload:

    • Dissolve the this compound-Payload in Activation Buffer.

    • Add a 10-50 fold molar excess of EDC and Sulfo-NHS to the linker solution.[1]

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[1]

  • Conjugation to Antibody:

    • Immediately add the activated linker solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of the activated linker to the antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis equilibrated with PBS.

Protocol 2: Two-Step Antibody Conjugation using SMCC

This protocol involves first activating the antibody with SMCC, followed by the addition of the thiol-containing payload.[1]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[9]

  • SMCC (dissolved in an organic solvent like DMSO or DMF)[10]

  • Thiol-containing payload

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]

  • Quenching Solution (e.g., 10 mM L-cysteine)

  • Desalting columns[1]

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[9]

  • Antibody Activation with SMCC:

    • Add a 5- to 20-fold molar excess of SMCC to the antibody solution.[1] The exact ratio should be optimized based on the antibody concentration.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[1]

  • Removal of Excess SMCC:

    • Immediately purify the maleimide-activated antibody using a desalting column equilibrated with Conjugation Buffer (pH 6.5-7.5) to remove unreacted SMCC.

  • Conjugation to Thiol-containing Payload:

    • Add the thiol-containing payload to the purified maleimide-activated antibody. A molar excess of the payload is typically used.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload and quenching reagents.

Visualizing the Workflows

To further clarify the conjugation processes, the following diagrams illustrate the experimental workflows for both this compound and SMCC linkers.

Amino_PEG11_acid_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification This compound-Payload This compound-Payload Activated_Linker Activated_Linker This compound-Payload->Activated_Linker Add EDC/Sulfo-NHS EDC_Sulfo-NHS EDC_Sulfo-NHS ADC ADC Activated_Linker->ADC Add to Antibody Antibody Antibody Purified_ADC Purified_ADC ADC->Purified_ADC Desalting/Dialysis

This compound conjugation workflow.

SMCC_Workflow cluster_activation Antibody Activation cluster_conjugation Payload Conjugation cluster_purification Purification Antibody Antibody Maleimide_Activated_Ab Maleimide_Activated_Ab Antibody->Maleimide_Activated_Ab Add SMCC SMCC SMCC ADC ADC Maleimide_Activated_Ab->ADC Add Thiol-Payload Thiol_Payload Thiol_Payload Purified_ADC Purified_ADC ADC->Purified_ADC SEC

SMCC conjugation workflow.

Conclusion

The choice between this compound and SMCC linkers for antibody conjugation is a critical decision that should be guided by the specific goals of the research and the properties of the payload. The hydrophilic and flexible this compound linker offers significant advantages in improving the solubility, reducing aggregation, and enhancing the pharmacokinetic profile of ADCs, particularly when working with hydrophobic payloads or aiming for higher DARs.[1][2][3] The SMCC linker, while more traditional and hydrophobic, provides a robust and stable non-cleavable linkage through well-established chemistry.[] By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make a more informed decision to optimize the design and performance of their next-generation antibody-drug conjugates.

References

A Researcher's Guide to Determining the Degree of Substitution for Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug delivery, bioconjugation, and materials science, the precise control over the modification of molecules is paramount. Amino-PEG11-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, valued for its defined length, water solubility, and biocompatibility. It possesses a terminal amine group and a terminal carboxylic acid group, enabling the conjugation of two different entities. The Degree of Substitution (DS) is a critical quality attribute that defines the average number of PEG molecules conjugated to a core molecule (such as a protein, nanoparticle, or polymer). An accurate determination of DS is essential as it directly influences the physicochemical properties, biological activity, and pharmacokinetic profile of the resulting conjugate.

This guide provides a comparative overview of the primary analytical methods for determining the DS of molecules modified with this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Key Analytical Methods

The two most common and reliable methods for determining the degree of substitution are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry via a colorimetric assay, such as the 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy : This is a powerful, non-destructive technique that provides detailed structural information. For DS determination, ¹H NMR is used to quantify the ratio of protons from the PEG backbone to the protons of the parent molecule. By integrating the characteristic signals of the PEG repeating units (~3.6 ppm) and comparing this to the integration of a well-resolved signal from the core molecule, a direct calculation of the average number of attached PEG chains can be made.[1][2] The choice of deuterated solvent is crucial; DMSO-d6 is often preferred as it can reveal hydroxyl peaks that are otherwise difficult to locate.[3]

  • TNBSA (2,4,6-Trinitrobenzenesulfonic Acid) Assay : This colorimetric method is used to quantify the number of available primary amine groups in a sample.[4] The assay is based on the reaction of TNBSA with primary amines to form a highly colored derivative that absorbs strongly at 335-420 nm.[4][5] To determine the DS, the number of free amines on the core molecule is measured before and after the conjugation reaction with this compound. The difference corresponds to the number of amines that have been successfully substituted with the PEG linker.

Quantitative Data Comparison

The following table presents representative data for determining the DS of a model protein (e.g., Bovine Serum Albumin, BSA) conjugated with this compound, as determined by ¹H NMR and the TNBSA assay.

Parameter ¹H NMR Spectroscopy TNBSA Assay Alternative: HPLC-SEC
Principle of Detection Ratio of PEG proton signals to protein proton signalsColorimetric quantification of remaining free aminesSeparation based on hydrodynamic volume
Sample Preparation Dissolution in D₂O or DMSO-d6Dilution in bicarbonate buffer (pH 8.5-10)Dilution in mobile phase
Example DS Value (BSA) 5.2 ± 0.34.9 ± 0.5N/A (Provides purity/distribution)
Advantages - Direct & absolute quantification- Provides structural information- Non-destructive- High sensitivity- High throughput (plate-reader compatible)- Widely accessible equipment- Assesses conjugate purity- Detects aggregates & free PEG- Can be coupled to MS
Disadvantages - Requires high sample concentration- May require complex spectral deconvolution- High instrument cost- Indirect measurement- Prone to interference from amine-containing buffers (e.g., Tris)[4]- Requires a standard curve- Not a direct measure of DS- Column interactions can affect results- Requires specific standards

Visualizing the Methodologies

To better understand the experimental processes and the core principles of the primary methods, the following diagrams are provided.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_calc 3. Calculation start PEGylated Conjugate Sample prep_nmr Dissolve in Deuterated Solvent (e.g., D₂O) start->prep_nmr prep_tnbsa Dilute in Amine-Free Buffer (e.g., Bicarbonate) start->prep_tnbsa acq_nmr Acquire ¹H NMR Spectrum prep_nmr->acq_nmr acq_tnbsa Add TNBSA Reagent & Incubate (37°C, 2h) prep_tnbsa->acq_tnbsa calc_nmr Integrate PEG & Protein Peaks. Calculate Ratio. acq_nmr->calc_nmr measure_tnbsa Measure Absorbance (335 nm) acq_tnbsa->measure_tnbsa calc_tnbsa Calculate Free Amines from Standard Curve. Determine Difference. measure_tnbsa->calc_tnbsa end_node Degree of Substitution (DS) calc_nmr->end_node calc_tnbsa->end_node

Caption: General workflow for determining the Degree of Substitution (DS).

G cluster_nmr ¹H NMR Spectroscopy cluster_tnbsa TNBSA Assay nmr_p Principle: Directly probes atomic nuclei (¹H) in a magnetic field. nmr_m Measurement: Compares integral of PEG backbone signal (~3.6 ppm) to a unique signal from the core molecule. nmr_p->nmr_m nmr_o Output: Direct, absolute ratio of PEG chains to core molecule. nmr_m->nmr_o tnbsa_p Principle: Colorimetric reaction where TNBSA binds to primary amines. tnbsa_m Measurement: Quantifies remaining unreacted amines on the core molecule after PEGylation via absorbance at 335 nm. tnbsa_p->tnbsa_m tnbsa_o Output: Indirect calculation of consumed amines, representing DS. tnbsa_m->tnbsa_o main_node DS Determination main_node->nmr_p Direct Method main_node->tnbsa_p Indirect Method

Caption: Comparison of ¹H NMR and TNBSA method principles.

Detailed Experimental Protocols

Protocol 1: DS Determination by ¹H NMR Spectroscopy

This protocol describes a general method for determining the DS of a PEGylated protein.

  • Sample Preparation:

    • Accurately weigh and dissolve 5-10 mg of the lyophilized PEGylated protein conjugate in 1.0 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d6).

    • For accurate integration, a known concentration of an internal standard (e.g., maleic acid) can be added, ensuring its signal does not overlap with sample signals.

  • Instrument Setup and Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[2]

    • Set the number of scans to a sufficient value (e.g., 128 or 256) to achieve a good signal-to-noise ratio.

    • Ensure proper water suppression techniques are used if acquiring the spectrum in D₂O.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using a known reference signal (e.g., residual solvent peak).

    • Identify the characteristic signal for the PEG backbone (a large peak typically around 3.6 ppm for the -CH₂CH₂O- repeating units).

    • Identify a well-resolved, unique signal from the parent protein that is far from the PEG signal (e.g., aromatic protons between 6.8-8.0 ppm or specific methyl group protons).

    • Integrate the area of the PEG signal (I_PEG) and the chosen protein signal (I_Protein).

  • Calculation of Degree of Substitution (DS):

    • The DS is calculated using the following formula:

      DS = [ (I_PEG / N_PEG) / (I_Protein / N_Protein) ]

    • Where:

      • I_PEG is the integral of the PEG repeating unit signal.

      • N_PEG is the number of protons per PEG chain contributing to that signal (for this compound, this is 11 units * 4 protons/unit = 44).

      • I_Protein is the integral of the chosen protein signal.

      • N_Protein is the number of protons in the parent protein contributing to that specific signal.

Protocol 2: DS Determination by TNBSA Assay

This protocol outlines the quantification of primary amines to indirectly determine the DS.

  • Materials and Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5. Ensure the buffer is free of primary amines.

    • TNBSA Reagent: Prepare a 0.01% (w/v) solution of TNBSA in the reaction buffer. This solution should be prepared fresh.[4]

    • Quenching Solution: 10% Sodium Dodecyl Sulfate (SDS).

    • Acidification Solution: 1 N Hydrochloric Acid (HCl).

    • Standard: Prepare a series of known concentrations of the unconjugated core molecule (e.g., 0-200 µg/mL) in the reaction buffer to create a standard curve of absorbance vs. number of amines.

  • Assay Procedure:

    • In separate microcentrifuge tubes or a 96-well plate, add 0.5 mL of each standard and the PEGylated conjugate sample (at a concentration of ~100-200 µg/mL). Prepare a buffer blank as well.

    • To each tube/well, add 0.25 mL of the 0.01% TNBSA solution and mix thoroughly.[4]

    • Incubate the reactions at 37°C for 2 hours.[4]

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample.[4]

  • Measurement and Calculation:

    • Measure the absorbance of each sample and standard at 335 nm using a spectrophotometer or plate reader.[4]

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards against the known number of primary amines to generate a standard curve.

    • Use the standard curve to determine the concentration of free amines in the unconjugated protein sample (Amine_Initial) and the PEGylated conjugate sample (Amine_Final).

    • The Degree of Substitution (DS) is calculated as:

      DS = (Amine_Initial - Amine_Final) / [Protein Molar Concentration]

Comparison with Alternative Linkers

While this compound is a versatile linker, the field of bioconjugation offers several alternatives. The choice of linker is often dictated by the target functional group on the core molecule and the desired properties of the final conjugate.

  • Other PEG Linkers : Linkers with different lengths (e.g., PEG4, PEG24) or different reactive groups (e.g., Maleimide-PEG-NHS for targeting cysteines and lysines simultaneously) are common. The analytical methods for DS determination remain the same in principle, though the specific proton counts for NMR calculations would change.

  • Non-PEG Polymers : To mitigate potential immunogenicity associated with PEG, alternative polymers are being explored.[6][7] These include polysarcosine (pSar) and zwitterionic polymers, which offer similar "stealth" properties.[6] DS determination for these conjugates would still rely on NMR or other quantitative methods, but would require identifying the unique signals for these alternative polymer backbones.

  • Site-Specific Conjugation Chemistries : Rather than relying on the numerous surface lysines that this compound's carboxyl group would target (via NHS activation), modern strategies often aim for site-selectivity. This involves targeting less abundant amino acids like cysteine or tyrosine, or incorporating unnatural amino acids.[8][9][10] While these methods produce more homogeneous conjugates (DS is often precisely 1 or 2), the same analytical techniques are used to confirm the success and purity of the conjugation.

References

The Influence of PEGylation on Pharmacokinetic Profiles: A Comparative Analysis Featuring Amino-PEG11-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic (PK) properties of therapeutic molecules is a critical step in the development of effective and safe medicines. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has emerged as a leading strategy to enhance the in vivo performance of drugs by altering their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comparative analysis of the pharmacokinetic effects of PEGylation, with a specific focus on the utility of short-chain linkers like Amino-PEG11-acid.

PEGylation can significantly extend the circulating half-life of therapeutic agents, reduce their clearance rate, and decrease their immunogenicity.[][2] The length of the PEG chain is a crucial determinant of these effects; longer chains generally lead to more profound alterations in pharmacokinetics.[3][4] This guide will delve into the quantitative impact of PEGylation, compare different PEG linker lengths, and provide a detailed experimental protocol for assessing these effects.

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the typical pharmacokinetic parameters of a hypothetical small therapeutic protein before and after PEGylation with linkers of varying lengths. It is important to note that while specific data for this compound is limited in publicly available literature, the values presented for the short-chain PEG are extrapolated from trends observed with other short PEG linkers and are intended to illustrate the general principles of PEGylation.

ParameterUnmodified ProteinPEGylated with Amino-PEG3-acidPEGylated with this compound (Estimated)PEGylated with 5 kDa PEGPEGylated with 20 kDa PEG
Molecular Weight ~15 kDa~15.3 kDa~15.5 kDa~20 kDa~35 kDa
Terminal Half-life (t½) ~1 hour[5]~2-4 hours[6]~6-10 hours~20-30 hours[7]~70-90 hours[8]
Clearance (CL) HighModerately ReducedReducedSignificantly ReducedDrastically Reduced
Volume of Distribution (Vd) WideSlightly ReducedReducedSignificantly ReducedMarkedly Reduced
Immunogenicity Potential for high immunogenicityReducedSignificantly ReducedMarkedly ReducedSubstantially Reduced

Note: The data presented are generalized from various studies and are intended for comparative purposes. Actual pharmacokinetic parameters will vary depending on the specific parent molecule, the site of PEGylation, and the animal model used.

Impact of PEG Chain Length on Pharmacokinetics

As illustrated in the table, the length of the PEG linker has a direct and significant impact on the pharmacokinetic profile of a molecule.

  • Short-Chain PEGs (e.g., this compound): These linkers offer a moderate increase in molecular size, leading to a noticeable but not drastic extension of the plasma half-life.[6] They are particularly useful when a significant increase in circulation time is not required, or when preserving the biological activity of the parent molecule is of utmost importance, as longer PEG chains can sometimes lead to steric hindrance and reduced efficacy.[]

  • Long-Chain PEGs (e.g., 5 kDa, 20 kDa): These larger PEG molecules create a substantial hydrodynamic shield around the drug, leading to a dramatic reduction in renal clearance and protection from enzymatic degradation.[7][9] This results in a significantly prolonged half-life, allowing for less frequent dosing.[8] However, the increased size may also lead to a greater reduction in the biological activity of the molecule.[]

Experimental Protocols

A well-designed in vivo pharmacokinetic study is essential to accurately determine the impact of PEGylation. Below is a generalized protocol for a typical study in a murine model.

In Vivo Pharmacokinetic Study of a PEGylated Protein in Mice

Objective: To determine and compare the pharmacokinetic profiles of an unmodified therapeutic protein and its PEGylated conjugate (e.g., using this compound).

Materials:

  • Test animals: Male or female BALB/c mice (6-8 weeks old)

  • Unmodified therapeutic protein

  • PEGylated therapeutic protein

  • Vehicle (e.g., sterile phosphate-buffered saline, PBS)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical equipment for protein quantification (e.g., ELISA kit, LC-MS/MS)

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment.

  • Dosing:

    • Divide the mice into two groups: one receiving the unmodified protein and the other receiving the PEGylated protein.

    • Administer a single intravenous (IV) bolus dose of the respective compound via the tail vein. The dose will depend on the specific therapeutic agent.

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) from the retro-orbital sinus or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours post-injection).

    • Collect blood into heparinized tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the therapeutic protein in the plasma samples using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters including:

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Area under the curve (AUC)

Visualizing the PEGylation Workflow

The following diagrams illustrate the key processes involved in evaluating the effects of PEGylation.

PEGylation_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation In Vivo Evaluation Therapeutic_Molecule Therapeutic Molecule (e.g., Protein, Peptide) Conjugation Covalent Conjugation Therapeutic_Molecule->Conjugation Amino_PEG11_acid This compound Amino_PEG11_acid->Conjugation PEGylated_Molecule PEGylated Molecule Conjugation->PEGylated_Molecule Animal_Model Animal Model (e.g., Mouse) PEGylated_Molecule->Animal_Model Dosing Dosing (IV Injection) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis Plasma Concentration Analysis (ELISA, LC-MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis

Caption: Workflow for the synthesis and in vivo pharmacokinetic evaluation of a PEGylated therapeutic molecule.

PK_Signaling_Pathway cluster_effects Pharmacokinetic Effects of PEGylation PEGylation PEGylation (e.g., with this compound) Increased_Size Increased Hydrodynamic Radius PEGylation->Increased_Size Altered_Distribution Altered Tissue Distribution PEGylation->Altered_Distribution Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Reduced_Degradation Reduced Enzymatic Degradation Increased_Size->Reduced_Degradation Prolonged_HalfLife Prolonged Circulating Half-Life Reduced_Clearance->Prolonged_HalfLife Reduced_Degradation->Prolonged_HalfLife

Caption: Signaling pathway illustrating the pharmacokinetic effects of PEGylation on a therapeutic molecule.

References

Evaluating the Immunogenicity of Amino-PEG11-acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding and mitigating the immunogenic potential of bioconjugates is a critical aspect of preclinical and clinical development. The choice of linker, such as Amino-PEG11-acid, can significantly influence the immunogenic profile of a therapeutic candidate. This guide provides an objective comparison of this compound conjugates with alternative linker technologies, supported by experimental data and detailed methodologies to aid in the strategic selection of linkers for bioconjugation.

Comparative Analysis of Immunogenicity

The immunogenicity of Polyethylene (B3416737) Glycol (PEG) is a well-documented phenomenon that can lead to the production of anti-PEG antibodies, primarily of the IgM and IgG isotypes.[1][2] These antibodies can result in accelerated blood clearance (ABC) of PEGylated drugs, thereby reducing their efficacy and potentially leading to adverse immune reactions.[3][4] The immunogenicity of PEG is influenced by several factors, including its molecular weight, architecture (linear vs. branched), and the nature of the conjugated molecule.[5]

This compound , a discrete PEG linker with a defined chain length of 11 ethylene (B1197577) glycol units, is considered to have low immunogenic potential due to its short chain length.[6][7] While direct comparative immunogenicity data for this compound is not extensively available in public literature, the general scientific consensus is that shorter PEG chains are less likely to elicit a significant anti-PEG antibody response compared to high molecular weight polydisperse PEGs.[5]

Here, we compare this compound conjugates with other common alternatives:

Linker ClassSpecific Example(s)Key Immunogenicity CharacteristicsSupporting Data Highlights
Short, Discrete PEG This compound, PEG12 linkersGenerally considered to have low immunogenicity due to their short, uniform structure.[6][7] Less likely to be recognized by pre-existing anti-PEG antibodies.While specific data for PEG11 is sparse, a study on antibody-drug conjugates (ADCs) with pendant 12-unit PEG chains showed favorable pharmacokinetic profiles, suggesting good in vivo stability and implicitly low immunogenicity.[8][9]
Polypeptide Linkers (Gly-Ser)n, Poly(glutamic acid)Generally considered to be of low immunogenicity and are biodegradable.[10] The specific amino acid sequence can be tailored to further minimize immune recognition.Polypeptide-based drug conjugates have demonstrated reduced immunogenicity compared to PEG in some preclinical studies.[10] For instance, replacing L-amino acid peptides with D-amino acid peptides in polymer-peptide conjugates has been shown to mitigate the generation of anti-polymer antibodies.
Poly(2-oxazoline)s (POx) Poly(2-methyl-2-oxazoline), Poly(2-ethyl-2-oxazoline)Considered a "stealth" polymer with low immunogenicity, often proposed as a PEG alternative.[11]In a study comparing lipid nanoparticles (LNPs) formulated with PEG or PMOZ (poly(2-methyl-2-oxazoline)), the PMOZ-containing LNPs showed a significantly lower immunostimulatory potential.
Other Hydrophilic Polymers Poly(N-vinylpyrrolidone) (PVP), Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA)These polymers are also explored as PEG alternatives with potentially lower immunogenic profiles.Data on the comparative immunogenicity of these polymers in conjugate form is still emerging but they are generally considered to have low immunogenicity.

Experimental Protocols

Accurate assessment of immunogenicity is crucial for the development of bioconjugates. The most common method for detecting and quantifying anti-PEG antibodies is the Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol for Direct ELISA of Anti-PEG IgG/IgM in Human Serum

This protocol outlines a general procedure for a direct ELISA to detect and quantify anti-PEG IgG and IgM in human serum samples.[12][13][14][15]

Materials:

  • High-binding 96-well microplates

  • Biotinylated PEG (e.g., Biotin-PEG-5kDa)

  • Streptavidin-coated plates (alternative to direct coating)

  • Patient or subject serum samples

  • Anti-PEG antibody positive control

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA or milk in PBS)

  • Assay Buffer/Diluent (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • HRP-conjugated anti-human IgG and IgM secondary antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute biotinylated PEG to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted biotinylated PEG to each well of a streptavidin-coated microplate.

    • Alternatively, for direct coating, dilute a PEGylated protein (e.g., PEG-BSA) in Coating Buffer and add 100 µL to each well of a high-binding plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the wells three times with Wash Buffer.

    • Dilute serum samples, positive controls, and negative controls in Assay Buffer. A starting dilution of 1:50 or 1:100 is common.

    • Add 100 µL of the diluted samples to the respective wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with Wash Buffer.

    • Dilute the HRP-conjugated anti-human IgG or IgM secondary antibody in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the wells five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in evaluating and understanding the immunogenicity of this compound conjugates, the following diagrams are provided.

experimental_workflow cluster_preparation Sample & Plate Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis plate Coat Plate with PEG-Antigen block Block Non-Specific Sites plate->block samples Dilute Serum Samples & Controls incubate_sample Incubate with Samples samples->incubate_sample block->incubate_sample incubate_secondary Add HRP-Conjugated Secondary Ab incubate_sample->incubate_secondary add_substrate Add TMB Substrate incubate_secondary->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450nm stop_reaction->read_plate analyze Determine Anti-PEG Ab Titer read_plate->analyze

Anti-PEG Antibody ELISA Workflow

antibody_mediated_clearance cluster_circulation Blood Circulation cluster_clearance Clearance Mechanism peg_drug PEGylated Drug Conjugate complex Immune Complex Formation peg_drug->complex anti_peg Anti-PEG Antibody (IgM/IgG) anti_peg->complex macrophage Macrophage (Phagocytic Cell) complex->macrophage Fc Receptor Binding phagocytosis Phagocytosis & Degradation macrophage->phagocytosis

References

A Comparative Guide to Protein Crosslinking Chemistries for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of common protein crosslinking chemistries, offering a data-driven comparison to guide experimental design and application.

In the realms of protein research and therapeutic development, the covalent linkage of proteins to other molecules—a process known as bioconjugation—is a cornerstone technique. Central to this are crosslinking chemistries, which enable the stabilization of protein-protein interactions, the creation of antibody-drug conjugates, and the immobilization of proteins onto surfaces. The choice of crosslinking chemistry is critical, as it directly impacts the efficiency, specificity, and stability of the resulting conjugate. This guide provides a comparative analysis of four widely used crosslinking chemistries: amine-reactive N-hydroxysuccinimide (NHS) esters, sulfhydryl-reactive maleimides, zero-length carbodiimide (B86325) (EDC/NHS) chemistry, and versatile photoreactive crosslinkers.

Amine-Reactive Crosslinking: NHS Esters

N-hydroxysuccinimide (NHS) esters are among the most common crosslinking reagents due to the abundance of primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the surface of most proteins.[1] The reaction involves the acylation of the primary amine by the NHS ester, forming a stable amide bond.[2]

Reaction Mechanism:

NHS_Ester_Reaction

Key Advantages:

  • High Reactivity: NHS esters react efficiently with readily available primary amines.

  • Stable Bond Formation: The resulting amide bond is highly stable under physiological conditions.[1]

Limitations:

  • Lower Specificity: The high abundance of lysine residues can lead to a heterogeneous mixture of conjugated products.[3]

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the conjugation reaction, especially at higher pH.[4] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[4]

  • Side Reactions: While primarily reacting with amines, NHS esters have been reported to show reactivity towards serine, threonine, and tyrosine residues under certain conditions.[3][4]

Sulfhydryl-Reactive Crosslinking: Maleimides

Maleimide (B117702) chemistry offers a more targeted approach by specifically reacting with sulfhydryl (thiol) groups found in cysteine residues. This reaction, a Michael addition, forms a stable thioether bond and is highly efficient under near-neutral pH conditions.[1]

Reaction Mechanism:

Maleimide_Reaction

Key Advantages:

  • High Specificity: The lower abundance of cysteine compared to lysine allows for more site-specific conjugation.[1]

  • Favorable Reaction Conditions: The reaction proceeds efficiently at a near-neutral pH of 6.5-7.5.[5]

Limitations:

  • Requirement of Free Thiols: Proteins lacking accessible free cysteine residues may require genetic engineering to introduce them or reduction of existing disulfide bonds.

  • Potential for Reversibility: The thioether bond can undergo a retro-Michael addition, especially in the presence of high concentrations of other thiols, leading to deconjugation.[6]

  • Hydrolysis: The maleimide group itself is susceptible to hydrolysis, particularly at pH values above 7.5, rendering it unreactive.[4]

Zero-Length Crosslinking: EDC/NHS Chemistry

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often used in conjunction with N-hydroxysuccinimide (NHS), facilitates the formation of a direct amide bond between a carboxyl group (from aspartic or glutamic acid residues or the C-terminus) and a primary amine (from lysine residues or the N-terminus). This is termed a "zero-length" crosslinker because no atoms from the crosslinking reagents are incorporated into the final product.[7]

Reaction Mechanism:

EDC_NHS_Reaction

Key Advantages:

  • Direct Bond Formation: Creates a native amide bond without introducing a spacer arm.

  • Versatility: Can be used to conjugate a wide range of molecules containing carboxyl and amine groups.[8]

Limitations:

  • Intermediate Instability: The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and prone to hydrolysis. The addition of NHS creates a more stable NHS-ester intermediate, improving reaction efficiency.[8][9]

  • Potential for Side Reactions: EDC can promote the formation of N-acylurea byproducts, particularly in the absence of NHS.[9]

  • Complex Reaction Conditions: The efficiency of the reaction is highly dependent on pH, with the activation step favoring acidic conditions (pH 4.5-5.5) and the amination step favoring a more neutral pH.[10]

Photoreactive Crosslinking

Photoreactive crosslinkers provide temporal control over the crosslinking reaction, which is initiated by exposure to UV light. These reagents typically contain a photoreactive group, such as a diazirine or an aryl azide, that forms a highly reactive intermediate upon photolysis. This intermediate can then form a covalent bond with a wide range of amino acid side chains in close proximity. Photoreactive amino acids, such as p-benzoyl-L-phenylalanine (pBpa), can be incorporated into proteins site-specifically through genetic code expansion, offering a high degree of precision.[11]

Reaction Mechanism (Diazirine):

Diazirine_Reaction

Key Advantages:

  • Temporal Control: The crosslinking reaction is initiated at a specific time by UV irradiation.

  • Broad Reactivity: The reactive intermediates can react with various amino acid side chains, enabling the capture of interactions that might be missed by residue-specific chemistries.[12]

  • In Vivo Applications: Membrane-permeable photoreactive crosslinkers and genetically encoded photoreactive amino acids allow for the study of protein interactions in their native cellular environment.[11]

Limitations:

  • Low Reaction Yield: The quantum yield of many photoreactive crosslinkers can be low, resulting in lower crosslinking efficiency.[13]

  • Potential for Photodamage: UV irradiation can potentially damage proteins and other cellular components.

  • Non-specific Labeling: The high reactivity of the photo-generated intermediates can lead to non-specific labeling.

Quantitative Comparison of Crosslinking Chemistries

The following tables summarize key quantitative parameters for the discussed crosslinking chemistries based on available literature. It is important to note that direct comparisons can be challenging as reaction conditions significantly influence outcomes.

Table 1: Reaction Conditions and Specificity

FeatureNHS EsterMaleimideEDC/NHSPhotoreactive (Diazirine)
Target Residue(s) Primary Amines (Lys, N-terminus)Thiols (Cys)Carboxyls (Asp, Glu, C-terminus) & Primary AminesC-H, N-H, O-H, S-H bonds
Optimal pH 7.2 - 8.5[4]6.5 - 7.5[5]Activation: 4.5-5.5; Amination: 7.2-7.5[10]Not pH-dependent
Specificity Lower (abundant target)[1]Higher (less abundant target)[1]Moderate (depends on protein composition)Lower (broad reactivity)[12]

Table 2: Bond Stability and Reaction Efficiency

FeatureNHS EsterMaleimideEDC/NHSPhotoreactive (Diazirine)
Bond Formed AmideThioetherAmideCovalent (various)
Bond Stability Highly Stable[1]Stable, but potentially reversible[6]Highly StableStable
Half-life of Reagent (Aqueous) ~4-5 hours at pH 7.0, 0°C; ~10 min at pH 8.6, 4°C[4]More stable than NHS esters, but hydrolyzes > pH 7.5[4]EDC intermediate is very unstable; NHS-ester intermediate is more stable[8]Stable in the dark
Typical Reaction Efficiency Variable, dependent on conditionsGenerally high with sufficient free thiolsCan be high with optimizationGenerally lower than chemical crosslinkers
Quantum Yield N/AN/AN/AVaries (e.g., 0.2-0.4 for some caged probes)[14]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow

Detailed Protocol 1: NHS Ester Crosslinking

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester crosslinker (e.g., DSS, BS3)

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5

  • Quenching solution: 1 M Tris-HCl, pH 7.5

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification and Analysis: Remove excess crosslinker and byproducts by dialysis or size-exclusion chromatography. Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry.

Detailed Protocol 2: Maleimide-Thiol Conjugation

Materials:

  • Thiol-containing protein in a degassed, amine- and thiol-free buffer (e.g., PBS, HEPES, pH 6.5-7.5)

  • Maleimide-functionalized molecule

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Quenching solution: L-cysteine or 2-mercaptoethanol (B42355)

Procedure:

  • Protein Preparation: Dissolve the protein at 1-10 mg/mL in the reaction buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Maleimide Preparation: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the maleimide solution to the protein solution to achieve a 10- to 20-fold molar excess. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): Add a quenching solution to cap any unreacted maleimide groups.

  • Purification and Analysis: Purify the conjugate using size-exclusion chromatography or dialysis. Analyze the conjugate by SDS-PAGE and assess the degree of labeling.

Detailed Protocol 3: EDC/NHS Crosslinking

Materials:

  • Protein with carboxyl groups in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, pH 4.5-5.5)

  • Protein with amine groups in a suitable buffer (e.g., PBS, pH 7.2)

  • EDC

  • NHS or Sulfo-NHS

  • Quenching solution: 2-Mercaptoethanol or hydroxylamine (B1172632)

Procedure:

  • Activation Step: Dissolve the carboxyl-containing protein in the MES buffer. Add EDC and NHS to final concentrations of approximately 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.

  • Buffer Exchange (Optional): Remove excess reagents by buffer exchange into PBS, pH 7.2 using a desalting column.

  • Conjugation Step: Add the amine-containing protein to the activated protein solution, typically at an equimolar ratio. Incubate for 2 hours at room temperature.

  • Final Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any remaining reactive esters.

  • Purification and Analysis: Purify the crosslinked product using appropriate chromatography techniques. Analyze the product by SDS-PAGE and mass spectrometry.

Detailed Protocol 4: In Vivo Photo-Crosslinking with pBpa

Materials:

  • Mammalian cells engineered to express the protein of interest with a site-specifically incorporated p-benzoyl-L-phenylalanine (pBpa).

  • Cell culture medium with and without pBpa.

  • UV light source (e.g., 365 nm).

  • Lysis buffer.

Procedure:

  • pBpa Incorporation: Culture the engineered cells in a medium containing pBpa to allow for its incorporation into the target protein during synthesis.

  • Cell Stimulation (if applicable): If studying a specific signaling pathway, stimulate the cells as required.

  • UV Irradiation: Expose the cells to UV light (e.g., 365 nm) for a predetermined duration to induce crosslinking. The optimal exposure time needs to be empirically determined.

  • Cell Lysis: Harvest and lyse the cells to extract the proteins.

  • Analysis: Analyze the cell lysate for crosslinked complexes using techniques such as Western blotting to detect higher molecular weight species, or purify the crosslinked complexes for identification of interacting partners by mass spectrometry.[11]

Conclusion

The selection of a protein crosslinking chemistry is a critical decision that should be guided by the specific research question, the properties of the protein of interest, and the desired outcome of the experiment. NHS esters offer a robust method for general protein labeling, while maleimides provide higher specificity for site-directed conjugation. EDC/NHS chemistry is the tool of choice for creating native amide bonds between carboxyl and amine groups. Photoreactive crosslinkers provide invaluable temporal control and are particularly powerful for capturing transient interactions in a cellular context. By understanding the principles, advantages, and limitations of each chemistry, and by following optimized experimental protocols, researchers can effectively utilize protein crosslinking to advance their understanding of protein structure, function, and interactions.

References

Safety Operating Guide

Navigating the Safe Disposal of Amino-PEG11-acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Amino-PEG11-acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Core Safety and Disposal Principles

This compound, like many specialized chemical compounds, requires careful management throughout its lifecycle, from handling to final disposal. Under no circumstances should this chemical or its waste be discarded in general trash or poured down the drain[1]. All waste materials must be disposed of in accordance with local, state, and federal environmental regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance[1].

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Body PartPersonal Protective EquipmentMaterial/Standard
Eyes/FaceChemical safety goggles or a face shieldGoggles should be splash-proof[1]
HandsChemical-resistant glovesNitrile or neoprene gloves are recommended and must be inspected before use[1]
BodyLaboratory coatA disposable gown is preferred[1]
RespiratoryNIOSH-approved respiratorRecommended for environments with potential for dust or aerosols (e.g., fit-tested N95 or higher)[1]

This table summarizes the essential personal protective equipment for handling this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated materials involves a systematic approach to waste segregation and collection.

1. Waste Segregation and Collection:

  • Chemical Waste: All unused this compound and any solutions containing the compound must be collected in a designated, properly labeled, and sealed hazardous waste container[1].

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, absorbent materials from spills, and other labware, are to be treated as hazardous waste. These materials should be collected in a separate, clearly labeled container[1].

2. In Case of a Spill:

  • For any spills, cover the area with a suitable absorbent material[2].

  • Sweep up the absorbed material and place it in an appropriate container for disposal[2].

  • All materials used for cleanup should be treated as hazardous waste[1].

3. Final Disposal:

  • Consult your institution's EHS department or a local waste disposal expert for the final disposal procedures[1][3].

  • Ensure all waste containers are properly labeled and sealed before collection.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused this compound or Solution waste_type->unused_product  Chemical contaminated_materials Contaminated Labware, PPE, Absorbents waste_type->contaminated_materials  Solid/Disposable chem_waste_container Collect in Designated Hazardous Chemical Waste Container unused_product->chem_waste_container contam_waste_container Collect in Separate Hazardous Contaminated Waste Container contaminated_materials->contam_waste_container label_seal Properly Label and Seal Container(s) chem_waste_container->label_seal contam_waste_container->label_seal contact_ehs Contact Institutional EHS for Pickup/Guidance label_seal->contact_ehs end End: Proper Disposal contact_ehs->end

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.